Product packaging for (1r,3s)-3-Aminocyclopentanol hydrochloride(Cat. No.:CAS No. 1284248-73-2)

(1r,3s)-3-Aminocyclopentanol hydrochloride

Cat. No.: B577461
CAS No.: 1284248-73-2
M. Wt: 137.607
InChI Key: SGKRJNWIEGYWGE-UYXJWNHNSA-N
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Description

(1r,3s)-3-Aminocyclopentanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO B577461 (1r,3s)-3-Aminocyclopentanol hydrochloride CAS No. 1284248-73-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284248-73-2
Record name rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride
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Foundational & Exploratory

(1r,3s)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of (1r,3s)-3-Aminocyclopentanol hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound. It is a chiral molecule with specific stereochemistry that is crucial for its application in pharmaceutical synthesis. Below is a summary of its key physical and chemical properties.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 93-96 °C[1]
Boiling Point No data availableN/A
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[1]
Hydrogen Bond Donor Count 3N/A
Hydrogen Bond Acceptor Count 2N/A
Rotatable Bond Count 0N/A
Topological Polar Surface Area 46.3 ŲN/A

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

    • For an accurate measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Record the temperature at which the last solid crystal melts (the end of melting). This range represents the melting point of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of this compound.

Materials:

  • This compound sample (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)

  • 5 mm NMR tubes

  • Pipettes and filtration medium (e.g., glass wool)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Given its slight solubility, gentle warming or vortexing may be required to aid dissolution. DMSO-d₆ is often a good choice for hydrochloride salts.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure of the molecule.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.

    • Assess the purity of the sample by looking for impurity peaks in both the ¹H and ¹³C spectra.

Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound. This multi-step process involves key chemical transformations to achieve the desired stereochemistry and final salt form.

Synthesis_Workflow cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Chiral Resolution cluster_3 Step 4: Hydrogenation & Deprotection cluster_4 Step 5: Salt Formation A tert-Butyl carbamate C Bicyclic Intermediate A->C Oxidation B Cyclopentadiene B->C D Protected Aminocyclopentenol C->D Zn/AcOH E (1r,3s)-Enantiomer D->E Lipase F (1r,3s)-3-Aminocyclopentanol E->F 1. H2, Pd/C 2. Acid G (1r,3s)-3-Aminocyclopentanol Hydrochloride F->G HCl

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide: (1r,3s)-3-Aminocyclopentanol hydrochloride (CAS 1279032-31-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1r,3s)-3-Aminocyclopentanol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.

Chemical and Physical Properties

This compound is a white to light yellow powder.[1] It is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules, most notably as an intermediate in the production of the antiretroviral drug Bictegravir.[2][3][4][5] The hydrochloride salt form enhances its stability and solubility, making it suitable for various laboratory and industrial applications.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Identifier Value Source(s)
CAS Number 1279032-31-3[3][6][7]
Molecular Formula C5H12ClNO[3][6][7]
Molecular Weight 137.61 g/mol [3][6][7]
Physical Property Value Source(s)
Appearance White to off-white or light yellow solid/powder[1][4]
Purity (typical) ≥97.0% to >98%[8][9][10]
Melting Point 93-96°C (for the trans isomer)[11][12]
Boiling Point Data not available[13]
Solubility Slightly soluble in DMSO, Methanol, and Water[11][12]
Storage Conditions Room temperature, under inert atmosphere[11][12]

Note: The melting point listed is for the trans isomer (CAS 124555-33-5) and may differ for the cis (1r,3s) isomer hydrochloride.

Synthesis Protocol

The following is a detailed multi-step experimental protocol for the synthesis of this compound, adapted from publicly available patent literature. This process involves a hetero Diels-Alder reaction, chiral separation using lipase, and subsequent reduction and deprotection steps.

Experimental Workflow Diagram

G Synthetic Workflow for this compound cluster_0 Step 1: Hetero Diels-Alder Reaction cluster_1 Step 2: Reductive Ring Opening cluster_2 Step 3: Chiral Resolution cluster_3 Step 4: Double Bond Reduction cluster_4 Step 5: Deacetylation cluster_5 Step 6: Deprotection and Salt Formation A tert-butyl hydroxylamine carbonate + Cyclopentadiene B cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester A->B CuCl2, 2-ethyl-2-oxazoline C cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester B->C Zn powder, Acetic Acid D cis-(+)-N-[4-Hydroxyacetyl ester cyclopent-2-en-1-yl]carbamic acid tert-butyl ester C->D Lipase, Vinyl acetate E (1R,3S)-3-carbamic acid tert-butyl ester-1-cyclopentyl-hydroxyacetyl ester D->E Pd/C, H2 F (1R,3S)-3-carbamic acid tert-butyl ester cyclopentanol E->F LiOH, Methanol G This compound F->G HCl in Isopropanol

Caption: Synthetic pathway for this compound.

Detailed Methodology

Step 1: Synthesis of cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester

  • To a reaction vessel, add tert-butyl hydroxylamine carbonate, a catalyst such as copper (II) chloride, and a ligand like 2-ethyl-2-oxazoline in a suitable solvent.

  • Introduce cyclopentadiene to the reaction mixture.

  • The tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero Diels-Alder reaction with cyclopentadiene.

  • Maintain the reaction at a controlled temperature (e.g., 20-30°C) until completion, monitored by a suitable analytical technique like TLC or GC.

  • Upon completion, work up the reaction mixture to isolate the crude product.

Step 2: Synthesis of cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester

  • Dissolve the product from Step 1 in a suitable solvent system, such as acetic acid.

  • Add a reducing agent, for example, zinc powder, to the solution.

  • This step selectively reduces the nitrogen-oxygen bond, leading to the ring-opened product.

  • Monitor the reaction for completion.

  • Isolate the product through appropriate workup and purification procedures.

Step 3: Chiral Resolution to Synthesize cis-(+)-N-[4-Hydroxyacetyl ester cyclopent-2-en-1-yl]carbamic acid tert-butyl ester

  • The racemic mixture from Step 2 is subjected to enzymatic chiral resolution.

  • Use a lipase, such as Novozym 435, in the presence of an acyl donor like vinyl acetate.

  • The enzyme selectively acetylates one of the enantiomers, allowing for their separation.

  • Separate the acetylated enantiomer from the unreacted enantiomer using techniques like column chromatography.

Step 4: Synthesis of (1R,3S)-3-carbamic acid tert-butyl ester-1-cyclopentyl-hydroxyacetyl ester

  • The desired enantiomer from Step 3 is hydrogenated to reduce the double bond in the cyclopentene ring.

  • A catalyst such as palladium on carbon (Pd/C) is used under a hydrogen atmosphere.

  • The reaction is carried out in a suitable solvent until the uptake of hydrogen ceases.

  • Filter off the catalyst and concentrate the solution to obtain the saturated product.

Step 5: Synthesis of (1R,3S)-3-carbamic acid tert-butyl ester cyclopentanol

  • The acetyl group is removed under basic conditions.

  • Dissolve the product from Step 4 in a solvent like methanol.

  • Add a base, such as lithium hydroxide, to facilitate the deacetylation.

  • Monitor the reaction until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product.

Step 6: Synthesis of this compound

  • The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.

  • Dissolve the product from Step 5 in a solvent such as isopropanol.

  • Add a solution of hydrogen chloride in a suitable solvent (e.g., isopropanol or dioxane).[14]

  • The reaction is typically carried out at room temperature for several hours.[14]

  • The product, this compound, precipitates out of the solution.

  • Isolate the final product by filtration, wash with a suitable solvent like acetone, and dry under vacuum.[14] The purity of the final product can be assessed by gas chromatography (GC).[10][14]

Analytical Characterization

A complete set of analytical data (NMR, IR, MS) for this compound is not consistently available in the public domain. However, a certificate of analysis for the (1S,3R) stereoisomer shows that the structure is typically confirmed by ¹H NMR spectroscopy, and purity is determined by NMR.[8] For the target compound, it is expected that techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy would be used for full characterization.

Applications in Research and Development

This compound is a valuable chiral building block for the synthesis of various pharmaceutical agents.[10] Its primary application is as a key intermediate in the synthesis of Bictegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[2][3][4][5] The stereochemistry of this intermediate is crucial for the biological activity of the final active pharmaceutical ingredient. It is also used in the preparation of 6-aminopyridine-3-thiazoles for potential treatment of rheumatoid arthritis or psoriasis.[10]

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is advised to avoid breathing dust and to wash hands thoroughly after handling.

This document is intended for informational purposes for a scientific audience and should be used in conjunction with a thorough review of the primary literature and safety data sheets before any experimental work is undertaken.

References

An In-Depth Technical Guide to the Stereochemistry of 3-Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanol is a chiral molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane core, coupled with the stereochemical arrangement of its amino and hydroxyl functionalities, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. The presence of two stereocenters in 3-aminocyclopentanol gives rise to four possible stereoisomers: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The cis isomers, (1S,3S) and (1R,3R), feature the amino and hydroxyl groups on the same face of the cyclopentane ring, while the trans isomers, (1R,3S) and (1S,3R), have these groups on opposite faces.[1]

The precise three-dimensional arrangement of these functional groups is critical, as it dictates the molecule's interactions with chiral biological targets such as enzymes and receptors.[1] Consequently, a specific stereoisomer may exhibit desired pharmacological activity, while others could be inactive or even elicit undesirable side effects.[1] A notable example of the importance of 3-aminocyclopentanol stereochemistry is the use of the (1R,3S) isomer as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1][2] This guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of 3-aminocyclopentanol isomers.

Physicochemical and Spectroscopic Data of 3-Aminocyclopentanol Isomers

A thorough understanding of the distinct physicochemical and spectroscopic properties of each stereoisomer is fundamental for their identification, characterization, and quality control. The following tables summarize the available data for the four stereoisomers of 3-aminocyclopentanol. It is important to note that a complete dataset for all four isomers is not consistently available in the public domain, with the hydrochloride salts often being the characterized form due to their greater stability.

Table 1: Physicochemical Properties of 3-Aminocyclopentanol Isomers

Property(1S,3S)-3-aminocyclopentanol(1R,3R)-3-aminocyclopentanol(1R,3S)-3-aminocyclopentanol(1S,3R)-3-aminocyclopentanol
Molecular Formula C₅H₁₁NOC₅H₁₁NOC₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol 101.15 g/mol [3]101.15 g/mol [4]101.15 g/mol
Stereochemistry ciscistranstrans
CAS Number 946593-67-5167298-58-01110772-05-8[4]1259436-59-3 (HCl salt)
Appearance Data not availableData not availableOil[5]Data not available
Solubility Data not availableData not availableSoluble in Ethanol[5]Data not available

Table 2: Spectroscopic Data for 3-Aminocyclopentanol Isomers (Hydrochloride Salts)

Isomer¹H-NMR (D₂O, δ ppm)¹³C-NMR (Solvent, δ ppm)Mass Spectrometry (m/z)
(1S,3S) ~4.33 (m, 1H, CH-OH), ~3.6-3.7 (m, 1H, CH-NH₃⁺), 1.74–2.16 (m, cyclopentane protons)[1]Data not availableExpected molecular ion (free base) at 101.15[1]
(1R,3R) Data not availableData not availableData not available
(1R,3S) 4.28-4.32 (m, 1H, CH-OH), 3.61-3.67 (m, 1H, CH-NH₃⁺), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H)[1]Data not availableData not available
(1S,3R) Data not availableData not availableData not available

Experimental Protocols

The stereoselective synthesis and efficient separation of the 3-aminocyclopentanol isomers are paramount for their application in research and drug development. The following sections detail representative experimental protocols.

Synthesis of 3-Aminocyclopentanol Isomers

The synthesis of enantiomerically pure 3-aminocyclopentanol isomers can be achieved through various strategies, including asymmetric synthesis and resolution of racemic mixtures.

1. General Strategy: Reduction of a 3-Aminocyclopentanone Precursor

A common approach to the 3-aminocyclopentanol core involves the reduction of a protected 3-aminocyclopentanone. This method typically yields a mixture of cis and trans diastereomers, which then require separation. The choice of reducing agent can influence the diastereoselectivity of the reaction.

  • Protocol:

    • Dissolve the N-protected 3-aminocyclopentanone in a suitable solvent (e.g., methanol, ethanol).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

    • Stir the reaction mixture at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting mixture of cis and trans isomers can then be separated by column chromatography or chiral HPLC.

2. Enantioselective Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder Reaction

This patented method provides a route to the enantiomerically pure (1R,3S) isomer, a key intermediate for Bictegravir.[2][4]

  • Step 1: Hetero-Diels-Alder Reaction

    • In a reaction vessel under a nitrogen atmosphere, tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst and a ligand such as 2-ethyl-2-oxazoline.[2]

    • Cyclopentadiene is then added to the reaction mixture to undergo an in-situ hetero-Diels-Alder reaction, forming the bicyclic intermediate, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[2]

  • Step 2: Reductive Cleavage

    • The bicyclic adduct is then subjected to reductive cleavage of the nitrogen-oxygen bond, for example, using zinc powder in acetic acid.[2]

  • Step 3: Chiral Resolution

    • The resulting racemic amino alcohol is resolved using a lipase-catalyzed acylation with vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.[2]

  • Step 4: Hydrogenation

    • The separated, desired enantiomer is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bond in the cyclopentene ring.[2]

  • Step 5: Deprotection and Salt Formation

    • The protecting groups (e.g., acetyl and tert-butoxycarbonyl) are removed under appropriate conditions (e.g., alkaline hydrolysis for the acetyl group and acidic conditions for the Boc group).[2]

    • Finally, the product is treated with a solution of hydrogen chloride in a suitable solvent like isopropanol to form the stable this compound salt, which can be isolated by crystallization.[2][6]

Chiral Separation of 3-Aminocyclopentanol Isomers by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose.

  • Protocol for Chiral HPLC Separation:

    • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is recommended.

    • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic analytes like 3-aminocyclopentanol. A common starting mobile phase composition is n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable, as 3-aminocyclopentanol lacks a strong chromophore. Alternatively, a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Mass spectrometric (MS) detection can also be used for enhanced sensitivity and specificity.

    • Sample Preparation: Dissolve the mixture of 3-aminocyclopentanol isomers in the mobile phase or a compatible solvent.

    • Injection and Elution: Inject the sample onto the column and perform isocratic elution with the chosen mobile phase. The different stereoisomers will interact differently with the chiral stationary phase, leading to their separation and elution at distinct retention times.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the stereochemistry of 3-aminocyclopentanol isomers.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_S (1S,3S) cis_R (1R,3R) cis_S->cis_R Enantiomers trans_R_S (1R,3S) cis_S->trans_R_S Diastereomers trans_S_R (1S,3R) cis_R->trans_S_R Diastereomers trans_R_S->trans_S_R Enantiomers racemic_cis Racemic cis-mixture racemic_cis->cis_S Chiral Resolution racemic_cis->cis_R Chiral Resolution racemic_trans Racemic trans-mixture racemic_trans->trans_R_S Chiral Resolution racemic_trans->trans_S_R Chiral Resolution racemic_mixture Racemic Mixture of all four isomers racemic_mixture->racemic_cis Diastereomeric Separation racemic_mixture->racemic_trans Diastereomeric Separation

Caption: Relationship between the four stereoisomers of 3-aminocyclopentanol.

synthesis_workflow start Starting Materials synthesis Stereoselective Synthesis or Racemic Synthesis start->synthesis separation Diastereomeric Separation (e.g., Column Chromatography) synthesis->separation If diastereomers formed resolution Chiral Resolution (e.g., Chiral HPLC or Enzymatic Resolution) synthesis->resolution If racemate formed separation->resolution analysis Stereochemical Analysis (e.g., NMR, Polarimetry) resolution->analysis product Enantiopure Isomer analysis->product

References

(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide on Structure and Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its stereochemistry and conformational preferences are crucial for its role in the synthesis of complex molecular architectures. This technical guide provides a detailed analysis of the structure and conformational landscape of this compound, drawing upon fundamental principles of stereochemistry and conformational analysis of substituted cyclopentane rings. In the absence of direct experimental data for this specific molecule, this guide extrapolates from established principles and related studies to predict the most probable low-energy conformations. A thorough understanding of these structural nuances is paramount for its effective application in drug design and development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its rigid cyclopentane core, adorned with an amino and a hydroxyl group in a specific stereochemical arrangement, provides a well-defined three-dimensional structure that is essential for its utility in asymmetric synthesis. The hydrochloride salt form ensures stability and enhances solubility.

The biological activity and efficacy of molecules derived from this intermediate are intrinsically linked to their three-dimensional shape. Therefore, a comprehensive understanding of the conformational preferences of the (1R,3S)-3-aminocyclopentanol core is fundamental for rational drug design. This guide will delve into the structural intricacies of this molecule, focusing on the puckered nature of the cyclopentane ring and the spatial orientation of its functional groups.

Molecular Structure

The systematic IUPAC name for this compound is (1R,3S)-3-aminocyclopentan-1-ol hydrochloride. The "(1R,3S)" designation indicates the absolute configuration at the two chiral centers, C1 (bearing the hydroxyl group) and C3 (bearing the amino group). This corresponds to a trans relationship between the hydroxyl and amino substituents. In the hydrochloride salt, the amino group is protonated to form an ammonium cation (-NH3+), which forms an ionic bond with the chloride anion (Cl-).

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Chiral Centers C1 (R), C3 (S)
Stereochemical Relationship trans
Functional Groups Hydroxyl (-OH), Ammonium (-NH₃⁺)

Conformational Analysis of the Cyclopentane Ring

Contrary to a planar representation, the cyclopentane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of C-H bonds on adjacent carbon atoms. To alleviate this strain, the ring puckers into non-planar conformations. The two most common low-energy conformations for a monosubstituted or 1,3-disubstituted cyclopentane are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) conformations.

  • Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a sealed envelope.

  • Twist (Half-Chair) Conformation: Three carbon atoms are coplanar, with the other two puckered on opposite sides of the plane.

These conformations are not rigid and can readily interconvert through a low-energy process known as pseudorotation.

For a 1,3-disubstituted cyclopentane like (1R,3S)-3-aminocyclopentanol, the substituents can occupy either pseudo-axial or pseudo-equatorial positions in these puckered conformations. The relative stability of the conformers is determined by a balance of steric hindrance and intramolecular interactions.

Predicted Conformations of this compound

In the absence of specific experimental data from X-ray crystallography or detailed NMR studies for this compound, we can predict the most stable conformations based on established principles of conformational analysis. The primary factors influencing the conformational equilibrium will be:

  • Steric Hindrance: Minimizing steric clashes between the substituents and the hydrogen atoms on the ring. Generally, substituents prefer to occupy the less sterically hindered pseudo-equatorial positions.

  • Intramolecular Hydrogen Bonding: The presence of a hydrogen bond donor (-OH and -NH₃⁺) and a hydrogen bond acceptor (the oxygen of the -OH group and the chloride anion) allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations.

Given the trans relationship of the substituents, the two primary conformational possibilities involve placing the -OH and -NH₃⁺ groups in either diequatorial or diaxial-like positions.

The Di-pseudo-equatorial Conformation

In this conformation, both the hydroxyl and the ammonium groups occupy pseudo-equatorial positions. This arrangement is generally favored as it minimizes steric interactions with the rest of the ring. This would likely be the most stable conformation in the absence of other stabilizing interactions.

The Di-pseudo-axial Conformation

This conformation places both substituents in pseudo-axial positions. While sterically less favorable than the di-pseudo-equatorial arrangement, this conformation could be stabilized by a strong intramolecular hydrogen bond between the axial hydroxyl group and the axial ammonium group. The formation of a six-membered ring-like structure through this hydrogen bond could potentially overcome the steric strain.

Role of the Hydrochloride

The protonation of the amino group to an ammonium group (-NH₃⁺) introduces a positive charge and enhances its hydrogen bond donating capacity. The chloride counter-ion can also participate in hydrogen bonding. The overall conformational preference in the solid state and in solution will be a complex interplay of these intramolecular and intermolecular interactions.

Experimental Protocols for Conformational Analysis

To definitively determine the conformational preferences of this compound, the following experimental techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: High-resolution ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be crucial.

  • Data Analysis:

    • Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants can provide information about the dihedral angles between them, which in turn helps to define the ring's pucker and the orientation of the substituents.

    • NOESY: Through-space correlations observed in a NOESY experiment can provide distance constraints between protons, helping to distinguish between different spatial arrangements of the substituents and the ring. For instance, strong NOEs between pseudo-axial protons on C1, C3, and C5 would support a conformation with those protons in close proximity.

Single-Crystal X-ray Crystallography
  • Protocol: A suitable single crystal of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent. The crystal would then be mounted on a diffractometer and irradiated with X-rays.

  • Data Analysis: The diffraction pattern is used to solve the crystal structure, providing precise atomic coordinates. This would yield definitive information on:

    • Bond lengths and bond angles.

    • The exact conformation of the cyclopentane ring in the solid state.

    • The orientation of the hydroxyl and ammonium groups.

    • The presence and geometry of any intramolecular and intermolecular hydrogen bonds involving the substituents and the chloride ion.

Computational Modeling
  • Protocol: Molecular mechanics or quantum mechanics calculations would be performed to explore the potential energy surface of the molecule. Different starting geometries corresponding to various envelope and twist conformations would be optimized to find the lowest energy conformers.

  • Data Analysis: The calculations would provide:

    • The relative energies of the different stable conformations.

    • Predicted geometric parameters (bond lengths, angles, dihedral angles) for each conformer.

    • The theoretical vibrational frequencies, which can be compared with experimental IR or Raman spectra.

Visualization of Conformational Logic

The logical workflow for determining the preferred conformation of this compound can be visualized as follows:

G Conformational Analysis Workflow A Initial Structure (1R,3S)-3-Aminocyclopentanol HCl B Identify Possible Conformations (Envelope and Twist) A->B C Consider Substituent Positions (pseudo-axial vs. pseudo-equatorial) B->C D Evaluate Steric Hindrance C->D E Evaluate Intramolecular H-Bonding C->E F Predict Lowest Energy Conformer(s) D->F E->F G Experimental Verification F->G H NMR Spectroscopy (J-couplings, NOE) G->H I X-ray Crystallography (Solid-state structure) G->I J Computational Modeling (Energy calculations) G->J K Confirmed 3D Structure and Conformation H->K I->K J->K

Caption: Workflow for determining the conformation of this compound.

Conclusion

While a definitive experimental structure of this compound is not publicly available, a thorough analysis based on established principles of conformational analysis allows for reasoned predictions of its preferred three-dimensional structure. The cyclopentane ring will adopt a puckered conformation, and the relative orientation of the hydroxyl and ammonium groups will be dictated by a fine balance between minimizing steric hindrance and maximizing stabilizing intramolecular hydrogen bonding. The di-pseudo-equatorial conformation is expected to be a major contributor to the conformational equilibrium, although a di-pseudo-axial conformation stabilized by an intramolecular hydrogen bond cannot be ruled out. For drug development professionals, it is crucial to consider this conformational flexibility when designing molecules that incorporate this important chiral building block. Further experimental and computational studies are warranted to provide a more quantitative understanding of the conformational landscape of this molecule.

Spectroscopic Analysis of (1r,3s)-3-Aminocyclopentanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (1r,3s)-3-Aminocyclopentanol hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Molecular Structure and Properties

This compound is a chiral organic compound with the molecular formula C₅H₁₂ClNO. Its structure consists of a five-membered cyclopentane ring substituted with an amino group and a hydroxyl group in a trans configuration. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Molecular Formula: C₅H₁₂ClNO Molecular Weight: 137.61 g/mol CAS Number: 1279032-31-3

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its corresponding free base, (1R,3S)-3-amino-1-cyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data of (1R,3S)-3-amino-1-cyclopentanol

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
4.28 - 4.32m1HH-1 (CH-OH)
3.61 - 3.67m1HH-3 (CH-NH₂)
2.13 - 2.21m1HCyclopentane-H
2.02 - 2.11m1HCyclopentane-H
1.70 - 1.86m3HCyclopentane-H
1.60 - 1.66m1HCyclopentane-H

Note: The provided data is for the free base in D₂O. The hydrochloride salt in a deuterated solvent like DMSO-d₆ would show characteristic shifts for the ammonium (-NH₃⁺) and hydroxyl (-OH) protons.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl, ammonium, and aliphatic C-H groups.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3350 (broad)O-HStretching
~3000-2800 (broad)N-H (from -NH₃⁺)Stretching
~2950C-H (aliphatic)Stretching
~1600N-HBending
~1080C-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 3: Mass Spectrometry Data

m/zInterpretation
102.1[M+H]⁺ of the free base (C₅H₁₁NO)
85.1[M+H - NH₃]⁺
84.1[M+H - H₂O]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used for data collection.

  • Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent signal as an internal reference.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet is first recorded and subsequently subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption frequencies corresponding to the various functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Sample Prep Dissolution / Pellet Formation Sample->Prep NMR NMR Spectrometer Prep->NMR NMR Tube IR FTIR Spectrometer Prep->IR KBr Pellet MS Mass Spectrometer Prep->MS ESI Solution NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

Navigating the Solubility Landscape of (1r,3s)-3-Aminocyclopentanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (1r,3s)-3-Aminocyclopentanol hydrochloride, a key chiral intermediate in pharmaceutical synthesis, notably in the development of antiviral medications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a summary of qualitative solubility findings, a detailed, generalized experimental protocol for determining precise solubility, and a visual representation of the experimental workflow.

Qualitative Solubility Profile

Direct quantitative solubility data for this compound in a range of common organic solvents is not extensively documented. However, qualitative assessments indicate limited solubility in select solvents. The free base form, (1R,3S)-3-Amino-cyclopentanol, has been reported as soluble in ethanol.[1][2] For the hydrochloride salt, the available information suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.

Table 1: Qualitative Solubility of (1r,3s)-3-Aminocyclopentanol and its Hydrochloride Salt

CompoundSolventSolubility
(1R,3S)-3-Amino-cyclopentanol (Free Base)EthanolSoluble
This compoundDMSOSlightly Soluble
This compoundMethanolSlightly Soluble

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following generalized protocol, based on the equilibrium shake-flask method, is recommended. This method is a standard approach for determining the thermodynamic solubility of a compound.[3][4][5]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a pharmaceutical intermediate.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_analysis Analysis cluster_end Result start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Supersaturated Samples start->prep_samples analyze Analyze by HPLC/GC prep_standards->analyze equilibrate Equilibrate at Controlled Temperature prep_samples->equilibrate settle Settle Excess Solid equilibrate->settle sample_filter Withdraw and Filter Supernatant settle->sample_filter dilute Dilute Sample sample_filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate end Quantitative Solubility Data calculate->end

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Application in Synthesis

This compound is a crucial chiral building block, particularly in the synthesis of the anti-HIV drug Bictegravir.[6] The synthesis of this intermediate often involves multiple steps, including asymmetric reactions to establish the desired stereochemistry. For instance, one synthetic route involves a hetero Diels-Alder reaction followed by reduction and resolution steps.[7] The final step typically involves forming the hydrochloride salt in a suitable solvent like isopropanol, where the product may crystallize upon cooling.[7][8] Understanding the solubility of this intermediate is therefore critical for optimizing reaction conditions, purification, and crystallization processes to ensure high yield and purity.

References

(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,3S)-3-Aminocyclopentanol hydrochloride has emerged as a critical chiral building block in modern medicinal chemistry. Its unique stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group in a trans configuration on a cyclopentane ring, make it an invaluable synthon for the asymmetric synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueReference
CAS Number 1279032-31-3[1]
Molecular Formula C₅H₁₂ClNO[1][2]
Molecular Weight 137.61 g/mol [1]
Appearance White to pale yellow solid
Melting Point 93-96°C
Solubility Soluble in Ethanol; Slightly soluble in DMSO and Water[3]
Storage Inert atmosphere, Room Temperature

The Stereochemical Importance in Drug Design

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. (1R,3S)-3-Aminocyclopentanol possesses two chiral centers, leading to four possible stereoisomers. The (1R,3S) and (1S,3R) isomers are a pair of enantiomers with a trans relationship between the amino and hydroxyl groups, while the (1R,3R) and (1S,3S) isomers are a cis pair of enantiomers.

The therapeutic efficacy of many drugs is often attributed to a single enantiomer, with the other being inactive or even contributing to undesirable side effects. The defined stereochemistry of this compound allows for the synthesis of enantiomerically pure drug candidates, thereby optimizing their pharmacological profile. A prime example of its significance is its role as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[4][5]

Synthetic Methodologies

The enantioselective synthesis of this compound is a key area of research, with several innovative methods being developed to achieve high yields and optical purity. These methods can be broadly categorized into chemical and enzymatic approaches.

Enzymatic Resolution and Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases and alcohol dehydrogenases, can be employed to achieve high enantiomeric excess (ee).

A notable enzymatic approach involves the asymmetric reduction of a prochiral ketone precursor.[5] Another effective strategy is the kinetic resolution of a racemic intermediate using a lipase, which selectively acylates one enantiomer, allowing for the separation of the desired stereoisomer.[4]

The following table summarizes the quantitative data from a reported enzymatic synthesis route.[4]

Step No.Reaction StepKey Reagents/EnzymeSolventYieldEnantiomeric Excess (ee)
3Enzymatic Resolution of (±)-intermediateLipozyme40086Methylene Chloride41%>99%
6Deprotection and Hydrochloride Salt FormationAcetyl chlorideIsopropanol80%-
Chemo-catalytic Synthesis

Traditional chemical methods, often involving chiral catalysts or auxiliaries, remain a cornerstone in the synthesis of this compound. One prominent route involves a hetero-Diels-Alder reaction to construct the cyclopentane ring with the desired stereochemistry, followed by a series of transformations to yield the final product.[4]

Below is a summary of a chemo-catalytic synthesis with reported yields.[6]

Reaction StepKey ReagentsSolventYieldPurity by GC
Deprotection and Hydrochloride Salt FormationPivaloyl chloride, IsopropanolIsopropanol69.8% (overall)99.75%
Boc DeprotectionHCl in DioxaneDioxane95%-

Experimental Protocols

This section provides a detailed experimental protocol for a six-step synthesis of this compound, based on a patented method.[4]

Step 1: Hetero-Diels-Alder Reaction

  • Under the catalysis of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.), tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized to tert-butyl nitrosyl carbonate.

  • This is followed by an in-situ hetero-Diels-Alder reaction with cyclopentadiene (1.5-2.0 eq.) to obtain cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

  • The reaction is carried out at a temperature of 20-30 °C.

Step 2: Reductive Ring Opening

  • The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced using a zinc powder-acetic acid system.

Step 3: Enzymatic Resolution

  • The resulting racemic alcohol is dissolved in methylene chloride.

  • Vinyl acetate (5 equiv.) and Lipozyme40086 are added, and the mixture is stirred at room temperature (25 °C) for 48 hours.

  • The enzyme is removed by filtration, and the product, cis-(+)-N-[4-Hydroxyacetyl ester cyclopent-2-en-1-yl]carbamic acid tert-butyl ester, is purified by silica gel column chromatography.

Step 4: Double Bond Reduction

  • The double bond in the cyclopentene ring is reduced by palladium on carbon (Pd/C) catalyzed hydrogenation.

Step 5: Deacetylation

  • The acetyl protecting group is removed under alkaline conditions using lithium hydroxide in methanol.

Step 6: Deprotection and Hydrochloride Salt Formation

  • An acidic solution of hydrogen chloride in isopropanol is prepared in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.).

  • The Boc-protected amino alcohol from the previous step is dissolved in isopropanol and added dropwise to the prepared HCl/isopropanol solution.

  • The reaction is stirred at room temperature (25 °C) for 12 hours.

  • The system is cooled to 0 °C to induce crystallization.

  • The resulting white solid is collected by filtration to give this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the chemo-enzymatic synthesis of this compound.

Synthesis_Workflow Start tert-Butyl Hydroxylamine Carbonate + Cyclopentadiene Step1 Hetero-Diels-Alder (CuCl, 2-ethyl-2-oxazoline) Start->Step1 Intermediate1 cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene -3-carboxylic acid tert-butyl ester Step1->Intermediate1 Step2 Reductive Ring Opening (Zn, Acetic Acid) Intermediate1->Step2 Intermediate2 Racemic Alcohol Step2->Intermediate2 Step3 Enzymatic Resolution (Lipozyme40086, Vinyl Acetate) Intermediate2->Step3 Intermediate3 Chiral Acylated Intermediate Step3->Intermediate3 Step4 Hydrogenation (Pd/C, H2) Intermediate3->Step4 Intermediate4 Saturated Acylated Intermediate Step4->Intermediate4 Step5 Deacetylation (LiOH, Methanol) Intermediate4->Step5 Intermediate5 Boc-Protected Amino Alcohol Step5->Intermediate5 Step6 Deprotection & Salt Formation (HCl in Isopropanol) Intermediate5->Step6 FinalProduct (1R,3S)-3-Aminocyclopentanol Hydrochloride Step6->FinalProduct

Caption: Chemo-enzymatic synthesis of this compound.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex, high-value pharmaceutical molecules. The development of efficient and stereoselective synthetic routes, particularly those employing biocatalysis, has made this crucial intermediate more accessible for drug discovery and development programs. As the demand for enantiomerically pure therapeutics continues to grow, the importance of synthons like this compound in shaping the future of medicine is undeniable.

References

The Core Mechanisms of Aminocyclopentanol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular interactions and cellular pathways targeted by aminocyclopentanol derivatives, providing a foundational understanding for drug discovery and development.

Introduction: Aminocyclopentanol derivatives represent a versatile class of small molecules with a wide spectrum of biological activities, positioning them as promising candidates in therapeutic development. Their structural scaffold allows for diverse chemical modifications, leading to compounds with potent inhibitory effects against various enzymes and cellular processes. This technical guide delves into the core mechanisms of action of these derivatives, focusing on their roles as anticancer, antiviral, and enzyme-inhibiting agents. We will explore the specific molecular targets, the signaling pathways they modulate, and provide detailed experimental methodologies for assessing their activity.

Anticancer Activity: Targeting Key Cellular Processes

While the precise signaling pathways for many aminocyclopentanol derivatives in cancer are still under active investigation, a significant body of research points towards their ability to inhibit steroid-metabolizing enzymes and induce apoptosis.

Inhibition of Aldo-Keto Reductase (AKR) Family Enzymes

A key mechanism of action for certain aminocyclopentanol derivatives in hormone-dependent cancers is the inhibition of aldo-keto reductase (AKR) enzymes, particularly AKR1C1 and AKR1C3.[1] These enzymes are crucial in the biosynthesis of androgens and estrogens, which can drive the proliferation of cancer cells in tissues such as the prostate and breast. By inhibiting these enzymes, aminocyclopentanol derivatives can disrupt hormonal signaling and impede tumor growth.

Quantitative Data on AKR1C1 and AKR1C3 Inhibition:

Compound ClassTarget EnzymeIC50 / KiNotesReference
Cyclopentane DerivativesAKR1C1, AKR1C3Low micromolar rangeSelective inhibitors were identified.[1]
Phenolic AKR1C3 inhibitor 1AKR1C3IC50 = 110 nM127-fold selectivity over AKR1C2.[2]
Biphenyl derivative 3AKR1C3IC50 = 43 nM>2300-fold selectivity over AKR1C2.[2]
5-(4,5-dimethylfuran-2-carboxamido)-salicylic acidAKR1C3Ki = 82 µMSelective inhibitor.[3]
3-aminobenzoic acidsAKR1C3Ki = 77-144 µMSelective inhibitors.[3]

Experimental Protocol: AKR1C Inhibition Assay

A common method to determine the inhibitory activity of compounds against AKR1C enzymes involves a spectrophotometric assay.

  • Reagents:

    • Recombinant human AKR1C1 or AKR1C3 enzyme

    • NADPH (cofactor)

    • Substrate (e.g., S-tetralol for AKR1C1, 1-acenaphthenol for AKR1C3)

    • Phosphate buffer (pH 7.4)

    • Test compounds (aminocyclopentanol derivatives) dissolved in DMSO

  • Procedure:

    • The reaction is initiated by adding the enzyme to a reaction mixture containing buffer, NADPH, substrate, and the test compound at various concentrations.

    • The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The initial reaction rates are calculated from the linear portion of the absorbance curve.

    • IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Induction of Apoptosis

Several studies suggest that aminocyclopentanol derivatives can induce programmed cell death, or apoptosis, in cancer cells. While the specific upstream signaling pathways are not fully elucidated for this class of compounds, the general mechanism of apoptosis induction often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Aminocyclopentanol\nDerivatives Aminocyclopentanol Derivatives Aminocyclopentanol\nDerivatives->Death Receptors Potential Sensitization Aminocyclopentanol\nDerivatives->Mitochondrion Induces stress

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Culture:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment:

    • Cells are treated with various concentrations of the aminocyclopentanol derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • The absorbance is directly proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.

Antiviral Activity: Inhibiting Viral Replication

Aminocyclopentanol derivatives have shown promise as antiviral agents, particularly against influenza viruses, by targeting the viral neuraminidase enzyme.

Inhibition of Neuraminidase

Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, aminocyclopentanol derivatives can prevent the spread of the virus to other cells.

Quantitative Data on Neuraminidase Inhibition:

CompoundVirus Strain(s)EC50 (µM)Reference
RWJ-270201Influenza A (H1N1, H3N2, H5N1), Influenza B≤1.5 (H1N1), <0.3 (H3N2, H5N1), <0.2 - 8 (B)[4]
BCX-1827Influenza A (H1N1, H3N2, H5N1), Influenza B≤1.5 (H1N1), <0.3 (H3N2, H5N1), <0.2 - 8 (B)[4]
BCX-1898Influenza A (H1N1, H3N2, H5N1), Influenza B≤1.5 (H1N1), <0.3 (H3N2, H5N1), <0.2 - 8 (B)[4]
BCX-1923Influenza A (H1N1, H3N2, H5N1), Influenza B≤1.5 (H1N1), <0.3 (H3N2, H5N1), <0.2 - 8 (B)[4]
Diethylamide derivativeInfluenza A NeuraminidaseIC50 = 0.015-0.080 µM[5]
Dipropylamide derivativeInfluenza A NeuraminidaseIC50 = 0.015-0.080 µM[5]

Neuraminidase_Inhibition Influenza Virus Influenza Virus Host Cell Host Cell Influenza Virus->Host Cell Infection Replication Replication Host Cell->Replication Budding Virions Budding Virions Replication->Budding Virions Sialic Acid Receptor Sialic Acid Receptor Budding Virions->Sialic Acid Receptor Attachment Neuraminidase Neuraminidase Neuraminidase->Sialic Acid Receptor Cleavage Virus Release Virus Release Sialic Acid Receptor->Virus Release Aminocyclopentanol\nDerivatives Aminocyclopentanol Derivatives Aminocyclopentanol\nDerivatives->Neuraminidase Inhibition

Experimental Protocol: Viral Replication Assay (CPE Inhibition)

A common method to assess the antiviral activity of compounds is the cytopathic effect (CPE) inhibition assay.

  • Cell Culture:

    • Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) are seeded in 96-well plates.

  • Infection and Treatment:

    • Cells are infected with a specific virus at a known multiplicity of infection (MOI).

    • Immediately after infection, the cells are treated with various concentrations of the aminocyclopentanol derivatives.

  • Incubation:

    • The plates are incubated for a period that allows for viral replication and the development of CPE (e.g., 2-4 days). CPE refers to the structural changes in host cells caused by viral invasion.

  • CPE Assessment:

    • The extent of CPE is observed and scored microscopically.

    • Alternatively, cell viability can be quantified using assays like the neutral red uptake assay or MTT assay.

  • EC50 Determination:

    • The effective concentration 50 (EC50), the concentration of the compound that inhibits viral CPE by 50%, is calculated from the dose-response curve.

Glycosidase Inhibition

Aminocyclopentanol derivatives can act as mimics of the natural sugar substrates of glycosidase enzymes. This mimicry allows them to bind to the active site of these enzymes and inhibit their activity. Glycosidases are involved in numerous biological processes, and their inhibition has therapeutic potential in areas such as diabetes and viral infections.

Quantitative Data on Glycosidase Inhibition:

CompoundTarget EnzymeKi / IC50Reference
(1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triolβ-galactosidaseKi = 3.0 x 10-6 M[6]
β-glucosidaseKi = 1.5 x 10-7 M[6]
α-galactosidaseKi = 2.3 x 10-5 M[6]
α-glucosidaseIC50 = 1.0 x 10-4 M[6]

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

    • Phosphate buffer (pH 6.8)

    • Test compounds (aminocyclopentanol derivatives)

    • Sodium carbonate (to stop the reaction)

  • Procedure:

    • The enzyme and the test compound are pre-incubated in the buffer.

    • The reaction is initiated by the addition of the pNPG substrate.

    • The mixture is incubated at 37°C.

    • The reaction is stopped by adding sodium carbonate.

    • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

Aminocyclopentanol derivatives have emerged as a compelling class of molecules with diverse and potent biological activities. Their mechanisms of action, primarily centered around enzyme inhibition and the induction of apoptosis, offer multiple avenues for therapeutic intervention in cancer, viral infections, and other diseases. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising chemical scaffold. Future research should focus on elucidating the specific signaling pathways modulated by these compounds to enable more targeted drug design and development.

References

An In-depth Technical Guide to the Discovery and History of Aminocyclopentanol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The aminocyclopentanol framework represents a pivotal structural motif in modern organic chemistry and drug development. Its rigid, five-membered carbocyclic ring, adorned with both amino and hydroxyl functionalities, provides a versatile chiral scaffold for the synthesis of complex molecular architectures. This guide delves into the historical evolution of synthetic methodologies for aminocyclopentanol compounds, from early racemic preparations to sophisticated asymmetric and chemoenzymatic strategies. It details key experimental protocols, presents quantitative data for prominent derivatives, and explores their critical applications as chiral building blocks in the pharmaceutical industry, most notably in the development of antiviral therapeutics.

Introduction: The Strategic Importance of the Aminocyclopentanol Core

The cyclopentane ring is a common feature in a multitude of biologically active natural products and synthetic molecules. The introduction of amino and hydroxyl groups onto this carbocyclic scaffold creates the aminocyclopentanol core, a structure of significant interest to medicinal chemists. This bifunctional nature, combined with the stereochemical possibilities arising from its chiral centers, makes it an invaluable building block in asymmetric synthesis.[1] The rigid cyclopentane framework serves as a precise scaffold, positioning the reactive amino and hydroxyl groups in specific three-dimensional orientations, which is crucial for probing the binding sites of enzymes and receptors.[1] This has led to their application in the synthesis of carbocyclic nucleoside analogues, which exhibit promising antiviral and antitumor activities by replacing the furanose sugar ring of natural nucleosides with the more metabolically stable cyclopentane ring.[1]

The Evolution of Synthetic Strategies

The history of aminocyclopentanol synthesis is a story of increasing sophistication in controlling stereochemistry. Early methods often resulted in racemic mixtures, which required challenging chiral resolution steps. Modern approaches, however, are designed to be highly stereoselective, yielding enantiomerically pure compounds directly.

Early Synthetic Efforts and Racemic Routes

Initial syntheses of aminocyclopentanols often began with achiral starting materials like 2-cyclopentenone.[2] These routes typically involved reactions such as azide addition followed by reduction, but they lacked stereocontrol, producing mixtures of isomers that were difficult to separate and of limited use for pharmaceutical applications where a single stereoisomer is often required for the desired biological activity.[1][2]

Asymmetric and Chemoenzymatic Synthesis

The demand for enantiomerically pure aminocyclopentanols spurred the development of advanced synthetic methods. Key strategies that have emerged include:

  • Enantioselective Reduction: A common route involves the asymmetric reduction of a protected 3-aminocyclopentanone precursor. The choice of reducing agent and chiral catalyst is paramount in determining the stereochemical outcome.[1]

  • Chiral Auxiliaries: Asymmetric synthesis can be achieved by using chiral auxiliaries derived from compounds like carboxylic acids and hydroxylamine. These auxiliaries guide the stereochemical course of reactions and are later removed to yield the chiral product.[1][3]

  • Enzyme-Catalyzed Reactions: Biocatalysis has become a powerful tool. Lipases, for example, can be used for the kinetic resolution of racemic aminocyclopentanol precursors with high efficiency.[4] Similarly, engineered ω-transaminases can produce specific isomers, such as the (1S,3S) form, with over 99% enantiomeric excess from a prochiral ketone.[1]

  • Asymmetric Cycloaddition Reactions: The catalytic asymmetric Diels-Alder reaction is a cornerstone of modern organic synthesis.[1] A notable advancement in aminocyclopentanol synthesis is the hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ, followed by stereoselective transformations to construct the desired chiral centers.[3][5]

  • Ruthenium-Catalyzed Ring-Opening: An alternative pathway involves the ruthenium-catalyzed ring-opening of a bicyclic precursor, such as a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene derivative, with an amine to yield cis-aminocyclopentenol structures, which can then be reduced to the saturated aminocyclopentanol.[1]

G cluster_start Starting Materials cluster_methods Asymmetric Synthesis Methodologies cluster_product Outcome Start1 Prochiral Ketone Method1 Transaminase-Mediated Amination Start1->Method1 Start2 Racemic Precursor Method2 Enzyme-Catalyzed Resolution (e.g., Lipase) Start2->Method2 Start3 Cyclopentadiene Method3 Asymmetric Diels-Alder Reaction Start3->Method3 Product Enantiomerically Pure Aminocyclopentanol Method1->Product Method2->Product Method3->Product

Caption: Workflow of modern asymmetric synthesis routes to aminocyclopentanols.

Key Aminocyclopentanol Derivatives and Properties

Aminocyclopentanol possesses two chiral centers, giving rise to four stereoisomers.[1] The cis and trans relationships between the amino and hydroxyl groups, along with their absolute configurations (R/S), define their unique properties and applications. The (1R,3S) isomer, for example, is a well-known key intermediate in the synthesis of the anti-HIV drug Bictegravir.[3][5]

Property(1R,3S)-3-Aminocyclopentanol(1R,3R)-3-Aminocyclopentanol
Synonyms cis-3-Aminocyclopentanoltrans-3-Aminocyclopentanol
CAS Number 1110772-05-8[6]167298-58-0[7]
Molecular Formula C₅H₁₁NO[8]C₅H₁₁NO[7]
Molecular Weight 101.15 g/mol [8]101.15 g/mol [7]
Boiling Point 179 °C[9]Not available
Density 1.084 g/cm³[9]Not available
Flash Point 62 °C[9]Not available
IUPAC Name cis-(1R,3S)-3-aminocyclopentan-1-ol[8]trans-(1R,3R)-3-aminocyclopentan-1-ol[7]
InChIKey YHFYRVZIONNYSM-CRCLSJGQSA-N[8]YHFYRVZIONNYSM-RFZPGFLSSA-N[7]
Canonical SMILES C1C--INVALID-LINK--O[8]C1C--INVALID-LINK--O[7]

Experimental Protocols for Key Syntheses

The following protocols are representative of modern synthetic approaches to specific aminocyclopentanol stereoisomers, adapted from published patent literature.

Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol via Hetero-Diels-Alder Reaction[5]

This route provides the target compound through a novel and efficient multi-step process.

  • Step 1: In situ Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized to tert-butyl nitrosyl carbonate in the presence of a catalyst (e.g., copper chloride, 0.1-0.2 eq.) and a ligand (2-ethyl-2-oxazoline, 0.1-0.2 eq.). This reactive intermediate undergoes an in situ hetero-Diels-Alder reaction with cyclopentadiene (1.5-2.0 eq.) at 20-30 °C to yield the bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

  • Step 2: Reductive Ring Opening: The nitrogen-oxygen bond of the adduct is selectively reduced using a zinc powder-acetic acid system.

  • Step 3: Enzymatic Chiral Resolution: The resulting racemic alcohol is subjected to chiral resolution catalyzed by a lipase (e.g., Novozym 435) in the presence of vinyl acetate. This step selectively acetylates one enantiomer.

  • Step 4: Hydrogenation: The double bond in the resolved, acetylated intermediate is reduced via hydrogenation over a palladium on carbon (Pd/C) catalyst.

  • Step 5: Deprotection (Deacetylation): The acetyl group is removed under alkaline conditions using lithium hydroxide in methanol.

  • Step 6: Deprotection (Boc Removal) and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed, and the hydrochloride salt is formed in situ using a solution of hydrogen chloride in isopropanol (prepared from acetyl chloride and isopropanol) to yield the final product, (1R,3S)-3-aminocyclopentanol hydrochloride.

Protocol: Synthesis of cis-3-Aminocyclopentanol Hydrochloride[2]

This method utilizes a cycloaddition reaction followed by a one-pot reduction.

  • Step 1: Preparation of Intermediate A (N-carbobenzoxy hydroxylamine): Benzyloxycarbonyl chloride and hydroxylamine hydrochloride (1:2 to 1:2.5 molar ratio) are dissolved in dichloromethane and reacted for 10-16 hours at room temperature. The organic phase is washed, dried, and concentrated. The crude product is recrystallized to obtain the intermediate.

  • Step 2: Preparation of Intermediate B (Cycloaddition Product): Intermediate A and freshly distilled cyclopentadiene are dissolved in dichloromethane. Sodium periodate and tetrabutylammonium bromide are added, and the mixture is reacted for 4-6 hours at 0-5 °C to yield the cycloaddition product.

  • Step 3: Reductive Ring Opening and Deprotection: The cycloaddition product (Intermediate B) is dissolved in methanol with a catalyst (e.g., Pd/C). Hydrogen gas is introduced to 50 Psi at room temperature, and the reaction proceeds for 10-15 hours. This single step achieves both the ring opening and the removal of the carbobenzoxy (Cbz) protecting group to yield the crude aminocyclopentanol.

  • Step 4: Salt Formation and Crystallization: The crude product is treated with a solution of hydrogen chloride to form the hydrochloride salt, which is then crystallized to yield high-purity cis-3-amino-cyclopentanol hydrochloride.

G S1 t-Butyl Hydroxylamine Carbonate + Cyclopentadiene R1 1. In situ Oxidation & Hetero-Diels-Alder S1->R1 I1 Bicyclic Adduct (+/-)-2-oxa-3-azabicyclo[2.2.1]hept-5-ene derivative R1->I1 R2 2. Reductive Ring Opening (Zn/AcOH) I1->R2 I2 Racemic cis-Aminocyclopentenol Derivative R2->I2 R3 3. Lipase-Catalyzed Chiral Resolution I2->R3 I3 Enantiopure Acetylated Intermediate R3->I3 R4 4. Hydrogenation (Pd/C) I3->R4 I4 Saturated Intermediate R4->I4 R5 5. Deacetylation (LiOH) I4->R5 I5 Boc-Protected Aminocyclopentanol R5->I5 R6 6. Deprotection (HCl) & Salt Formation I5->R6 P1 (1R,3S)-3-Aminocyclopentanol Hydrochloride R6->P1

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary utility of enantiopure aminocyclopentanols is as chiral building blocks for the synthesis of high-value, complex molecules, particularly pharmaceuticals.[1]

  • Antiviral Agents: The most prominent application is in the synthesis of the HIV integrase inhibitor Bictegravir. The (1R,3S)-3-aminocyclopentanol core is a crucial intermediate that establishes the required stereochemistry in the final drug molecule.[3][5]

  • Carbocyclic Nucleosides: These compounds are used as scaffolds to attach various nucleobases.[1] The resulting carbocyclic nucleoside analogues are investigated for antiviral activity against viruses such as vaccinia and cowpox, as well as for potential antitumor properties.[1]

  • Catalysis and Organic Synthesis: Chiral aminocyclopentanol derivatives are evaluated as potential ligands for chiral catalysts in asymmetric reactions, such as the Henry reaction and asymmetric transfer hydrogenation.[4]

Biological Activity and Mechanism of Action

The aminocyclopentanol core itself is not typically the pharmacologically active agent. Instead, it serves as a rigid and stereochemically defined scaffold. The biological activity arises from the final molecule constructed upon this scaffold.

For instance, in the case of Bictegravir, the aminocyclopentanol-derived portion of the molecule helps to correctly orient the functional groups that chelate magnesium ions in the active site of the HIV integrase enzyme. This binding action blocks the strand transfer step of viral DNA integration into the host cell's genome, thereby halting viral replication. Therefore, the "mechanism of action" is not a classical signaling pathway but rather a direct enzymatic inhibition, a process critically enabled by the stereochemistry of the aminocyclopentanol building block.

G cluster_Core Core Component cluster_Drug Drug Synthesis cluster_Target Biological Target cluster_Outcome Therapeutic Outcome Core Chiral (1R,3S)- Aminocyclopentanol Scaffold Serves as a Stereochemical Scaffold Core->Scaffold is used as Drug Final Drug Molecule (e.g., Bictegravir) Scaffold->Drug to synthesize Target Viral Enzyme (HIV Integrase) Drug->Target binds to Action Inhibition of Enzymatic Activity Target->Action leads to Outcome Blocks Viral Replication Action->Outcome results in

Caption: Logical relationship from chiral core to therapeutic action.

Conclusion

The journey of aminocyclopentanol compounds from academic curiosities to indispensable components in life-saving medicines highlights the progress in synthetic organic chemistry. The development of stereoselective and efficient synthetic routes has unlocked their potential, enabling the creation of complex drugs with high precision. As synthetic methodologies continue to improve, particularly in the realm of biocatalysis and green chemistry, the role of the aminocyclopentanol core as a privileged scaffold in drug discovery is set to expand further, promising new therapeutic agents for a range of diseases.

References

Thermochemical Properties of Aminocyclopentanol Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of aminocyclopentanol salts. Due to a lack of specific experimental data for aminocyclopentanol salts in the current literature, this guide presents data for analogous cyclic amine compounds, namely cyclopentylamine and piperidine hydrochloride, to provide representative thermochemical values. Furthermore, it details the established experimental and computational methodologies for determining these crucial thermodynamic parameters.

Quantitative Thermochemical Data for Analogous Compounds

The following tables summarize key thermochemical data for cyclopentylamine and piperidine hydrochloride. These values serve as estimations for the properties of aminocyclopentanol salts, given their structural similarities as cyclic amines.

Table 1: Thermochemical Data for Cyclopentylamine (C₅H₁₁N)

PropertyValueUnitsMethodReference
Enthalpy of Formation (Gas, ΔfH°gas)-54.86 ± 0.92kJ/molCombustion Calorimetry--INVALID-LINK--[1]

Table 2: Thermochemical Data for Piperidine Hydrochloride (C₅H₁₁N·HCl)

PropertyValueUnitsMethodReference
Melting Point245-248°CNot specified--INVALID-LINK--[2]
Water Solubility>1500g/LNot specified--INVALID-LINK--[2]

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties of organic salts, such as aminocyclopentanol salts, relies on a suite of well-established experimental techniques. The primary methods include calorimetry for measuring heat changes and thermal analysis for observing physical and chemical changes as a function of temperature.

Calorimetry

Calorimetry is the science of measuring the heat of chemical reactions or physical changes. For aminocyclopentanol salts, the most relevant calorimetric techniques are combustion calorimetry and solution calorimetry.

2.1.1. Combustion Calorimetry

This technique is used to determine the enthalpy of formation (ΔfH°) of a compound. The organic salt is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is precisely measured.

  • Apparatus: A bomb calorimeter, typically consisting of a sealed combustion vessel, a water-filled container, a stirrer, a thermometer, and an ignition system.

  • Procedure:

    • A precisely weighed sample of the aminocyclopentanol salt is placed in a crucible inside the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The final temperature of the water is recorded after thermal equilibrium is reached.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

    • The enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl).

2.1.2. Solution Calorimetry

Solution calorimetry is employed to measure the enthalpy of solution (ΔsolH), which is the heat absorbed or released when a substance dissolves in a solvent. This can be useful for studying the interactions between the aminocyclopentanol salt and a solvent, which is critical in pharmaceutical applications.

  • Apparatus: A solution calorimeter, which can be an isothermal titration calorimeter (ITC) or a simple isoperibol calorimeter.

  • Procedure:

    • A known amount of the aminocyclopentanol salt is introduced into a reaction vessel containing a known amount of solvent (e.g., water or a buffer solution).

    • The temperature change upon dissolution is monitored.

    • The enthalpy of solution is calculated from the temperature change, the amount of substance, and the heat capacity of the system.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

2.2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the heat capacity (Cp) of a substance, as well as the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions).

  • Apparatus: A differential scanning calorimeter, which measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Procedure:

    • A small, weighed amount of the aminocyclopentanol salt is sealed in a sample pan. An empty pan is used as a reference.

    • The sample and reference are heated at a constant rate.

    • The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The heat capacity is determined from the heat flow signal.

    • Phase transitions are observed as endothermic or exothermic peaks, and the enthalpy of the transition is calculated from the peak area.

2.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of aminocyclopentanol salts.

  • Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.

  • Procedure:

    • A sample of the aminocyclopentanol salt is placed in the TGA pan.

    • The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously recorded as a function of temperature.

    • The resulting TGA curve shows the temperatures at which decomposition occurs and the corresponding mass loss.

Computational Protocols for Predicting Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting the thermochemical properties of molecules. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for this purpose.

Calculation of Gas-Phase Enthalpy of Formation

The standard approach for calculating the gas-phase enthalpy of formation involves a combination of quantum mechanical calculations and empirical corrections.

  • Methodology: High-level composite methods such as Gaussian-n theories (e.g., G3B3) or complete basis set (CBS) methods are often employed. A typical workflow involves:

    • Geometry Optimization: The 3D structure of the aminocyclopentanol cation and the corresponding anion (e.g., chloride) are optimized to find the lowest energy conformation.

    • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

    • Single-Point Energy Calculation: A more accurate single-point energy is calculated using a larger basis set.

    • Atomization Energy Calculation: The total energy of the molecule is used to calculate the atomization energy, which is the energy required to break the molecule into its constituent atoms.

    • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated by combining the atomization energy with the known experimental enthalpies of formation of the individual atoms.

Calculation of Solid-State Properties

To obtain thermochemical data for the solid state, the calculated gas-phase properties must be corrected for intermolecular interactions in the crystal lattice.

  • Methodology:

    • Lattice Energy Calculation: The lattice energy, which is the energy released when gaseous ions come together to form a solid crystal, can be estimated using solid-state DFT calculations or empirical models based on the calculated ionic volumes.

    • Solid-State Enthalpy of Formation: The solid-state enthalpy of formation is then calculated by combining the gas-phase enthalpies of formation of the ions with the lattice energy using a Born-Haber cycle.

    • Heat Capacity and Entropy: Solid-state heat capacity and entropy can be estimated using statistical thermodynamics based on the calculated vibrational frequencies from a periodic DFT calculation of the crystal structure.

Visualizations

The following diagrams illustrate the workflows for the experimental and computational determination of thermochemical properties.

Experimental_Workflow cluster_sample Sample Preparation cluster_calorimetry Calorimetry cluster_thermal Thermal Analysis cluster_results Derived Properties Sample Aminocyclopentanol Salt Sample BombCal Bomb Calorimetry Sample->BombCal SolCal Solution Calorimetry Sample->SolCal DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA HoF Enthalpy of Formation (ΔfH°) BombCal->HoF HoS Enthalpy of Solution (ΔsolH) SolCal->HoS Cp Heat Capacity (Cp) DSC->Cp PhaseTrans Phase Transitions (Tm, ΔHm) DSC->PhaseTrans Stability Thermal Stability TGA->Stability

Caption: Experimental workflow for determining thermochemical properties.

Computational_Workflow cluster_gas_phase Gas-Phase Calculations cluster_solid_state Solid-State Calculations cluster_thermochem Thermochemical Properties GeomOpt Geometry Optimization (DFT) FreqCalc Frequency Calculation GeomOpt->FreqCalc SPE Single-Point Energy FreqCalc->SPE Cp_S Heat Capacity (Cp) and Entropy (S) FreqCalc->Cp_S GasHoF Gas-Phase Enthalpy of Formation SPE->GasHoF LatticeEnergy Lattice Energy Calculation SolidHoF Solid-State Enthalpy of Formation LatticeEnergy->SolidHoF GasHoF->SolidHoF

Caption: Computational workflow for predicting thermochemical properties.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanol hydrochloride is a pivotal chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of antiviral drugs. Its stereospecific structure demands a highly controlled and efficient asymmetric synthesis to ensure the desired therapeutic efficacy and to minimize stereoisomeric impurities. This document provides detailed application notes and protocols for a robust and widely utilized method for the asymmetric synthesis of this compound. The outlined synthetic strategy employs a hetero-Diels-Alder reaction, enzymatic kinetic resolution, and subsequent transformations to yield the target compound with high optical purity.

Overview of the Synthetic Strategy

The asymmetric synthesis of this compound is accomplished through a multi-step process that strategically introduces the desired stereochemistry. The key steps include:

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene and an in-situ generated nitroso dienophile to form a racemic bicyclic intermediate.

  • Reduction of the N-O Bond: Selective reduction of the nitrogen-oxygen bond in the bicyclic adduct to yield a racemic amino alcohol precursor.

  • Enzymatic Kinetic Resolution: The critical asymmetric step where a lipase selectively acylates one enantiomer of the racemic amino alcohol, allowing for the separation of the desired stereoisomer.

  • Hydrogenation: Saturation of the carbon-carbon double bond in the cyclopentene ring.

  • Deprotection and Salt Formation: Removal of the protecting groups and formation of the hydrochloride salt to yield the final product.

Quantitative Data Summary

The following table summarizes the typical yields and purity at various stages of the synthesis.

StepIntermediate/ProductTypical YieldPurity/Enantiomeric Excess (e.e.)
Hetero-Diels-Alder & ReductionRacemic Boc-protected aminocyclopentenol~75-85%Racemic
Enzymatic Kinetic Resolution (Acylation)(1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine~45-50%>99% e.e.
Enzymatic Kinetic Resolution (Recovery)(1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine~45-50%>99% e.e.
Hydrogenation(1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine>95%>99% e.e.
Deprotection and HCl Salt FormationThis compound~95%>99% e.e.
Overall Yield This compound ~35-40% >99% e.e.

Visualized Synthetic Pathway and Workflows

G cluster_0 Synthesis of Racemic Precursor cluster_1 Asymmetric Resolution and Functionalization cluster_2 Final Product Formation A tert-Butyl Hydroxylamine Carbonate + Cyclopentadiene B Hetero-Diels-Alder Reaction (in-situ oxidation) A->B C Racemic Bicyclic Adduct B->C D Reduction (Zn/AcOH) C->D E Racemic Boc-protected Aminocyclopentenol D->E F Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) E->F G (1R,3S)-Enantiomer (unreacted) F->G desired H (1S,3R)-Enantiomer (acetylated) F->H byproduct I Hydrogenation (Pd/C, H2) G->I J Boc-protected (1R,3S)-3-Aminocyclopentanol I->J K Deprotection & Salt Formation (HCl/Isopropanol) J->K L This compound K->L G cluster_main Enzymatic Kinetic Resolution racemate Racemic Boc-aminocyclopentenol enzyme Lipase (e.g., Novozym 435) racemate->enzyme separation Separation (e.g., Chromatography or Extraction) enzyme->separation Selective acylation acyl_donor Vinyl Acetate acyl_donor->enzyme unreacted (1R,3S)-Enantiomer (alcohol) separation->unreacted Desired acetylated (1S,3R)-Enantiomer (acetate) separation->acetylated Byproduct

Application Notes and Protocols for the Enzymatic Resolution of Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chirally pure aminocyclopentanols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Their rigid cyclopentane scaffold and the stereochemical arrangement of the amino and hydroxyl groups are key features for molecular recognition and biological activity. Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally friendly method for obtaining enantiomerically pure aminocyclopentanols. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. This document provides a detailed protocol for the lipase-catalyzed kinetic resolution of aminocyclopentanols and summarizes key data from relevant studies.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the difference in the rate of reaction of two enantiomers with an enzyme. In the case of aminocyclopentanols, a common approach is the enantioselective acylation of the amino group catalyzed by a lipase. One enantiomer fits more readily into the active site of the enzyme and is acylated at a much faster rate than the other. This results in a mixture of an acylated aminocyclopentanol and the unreacted, enantiomerically enriched aminocyclopentanol. These can then be separated by standard chromatographic techniques. The efficiency of the resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers.

Experimental Workflow

The general workflow for the enzymatic resolution of aminocyclopentanols is depicted below.

G racemate Racemic Aminocyclopentanol reaction_mixture Reaction Mixture Incubation (Controlled Temperature & Time) racemate->reaction_mixture enzyme Lipase (e.g., CAL-B, Lipase PS) enzyme->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture solvent Organic Solvent (e.g., Diethyl Ether) solvent->reaction_mixture filtration Enzyme Filtration reaction_mixture->filtration Reaction Quenching separation Chromatographic Separation (e.g., Column Chromatography) filtration->separation analysis Chiral GC/HPLC Analysis separation->analysis Determine ee & Conversion enantioenriched_alcohol Enantioenriched (S)-Aminocyclopentanol separation->enantioenriched_alcohol acylated_product (R)-Acylated Aminocyclopentanol separation->acylated_product

Caption: Workflow for the enzymatic kinetic resolution of aminocyclopentanols.

Detailed Experimental Protocol

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of a racemic aminocyclopentanol via acylation.

Materials:

  • Racemic aminocyclopentanol

  • Lipase: Candida antarctica lipase B (CAL-B, Novozym 435) or Pseudomonas cepacia lipase (Lipase PS)

  • Acyl donor: Vinyl acetate or 2,2,2-trifluoroethyl butanoate

  • Anhydrous organic solvent: Diethyl ether, diisopropyl ether, or a 1:1 mixture of tert-butyl methyl ether (TBME) and tert-amyl alcohol (TAA)

  • Reagents for quenching and work-up: e.g., celite for filtration

  • Solvents for column chromatography: e.g., ethyl acetate, hexane

  • Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add the racemic aminocyclopentanol (1 equivalent).

    • Dissolve the substrate in the appropriate anhydrous organic solvent. The concentration of the substrate can influence the reaction rate and enantioselectivity.[1]

    • Add the lipase (typically 25-50 mg/mL of solvent).[1] The optimal amount of enzyme may need to be determined empirically.[2][3]

    • Equilibrate the mixture to the desired reaction temperature (e.g., room temperature or 45-48 °C).[1]

  • Initiation of Reaction:

    • Add the acyl donor (typically 2 equivalents) to the reaction mixture to start the acylation.[1]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals.

    • Filter the enzyme from the aliquot.

    • Analyze the aliquot by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the substrate and the product.

  • Reaction Quenching and Work-up:

    • Once the desired conversion is reached (typically around 50% for optimal resolution), quench the reaction by filtering off the enzyme. Washing the enzyme with a small amount of the reaction solvent can help recover any adsorbed product.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Separation and Purification:

    • Separate the resulting acylated aminocyclopentanol from the unreacted aminocyclopentanol using column chromatography on silica gel.[2]

  • Characterization:

    • Characterize the purified acylated product and the unreacted aminocyclopentanol using standard analytical techniques (e.g., NMR, MS).

    • Determine the enantiomeric purity of both fractions by chiral GC or HPLC analysis.

Data Presentation

The following tables summarize the results from various studies on the enzymatic resolution of aminocycloalkanols and related compounds.

Table 1: Lipase-Catalyzed N-Acylation of cis-2-Aminocyclopentanecarboxamide with 2,2,2-Trifluoroethyl Butanoate [1]

EnzymeTime (h)Conversion (%)ee (Substrate) (%)ee (Product) (%)E-value
CAL-B24888>99>200
Lipase PS238508116 ± 2
Lipase PS-C II249838525 ± 8
CAL-A21-666 ± 0.1

Table 2: Lipase-Catalyzed N-Acylation of trans-2-Aminocyclopentanecarboxamide with 2,2,2-Trifluoroethyl Butanoate [1]

EnzymeTime (h)Conversion (%)ee (Substrate) (%)ee (Product) (%)E-value
CAL-B55099>99>200
Lipase PS256541 ± 0.1
Lipase PS-C II2327310 ± 0.4

Note: The enantiomeric ratio (E) is a measure of the enzyme's enantioselectivity. A high E-value (typically >100) indicates an excellent resolution.

Factors Influencing Enzymatic Resolution

Several factors can significantly impact the efficiency and outcome of the enzymatic resolution:[4]

  • Enzyme: The choice of lipase is critical. Different lipases exhibit varying degrees of enantioselectivity towards different substrates.[4] Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (Lipase PS) are commonly used and show high enantioselectivity for a range of aminocycloalkanols.[1][2]

  • Acyl Donor: The nature of the acyl donor can influence the reaction rate and enantioselectivity. Vinyl esters are often used as they lead to an irreversible acylation.[4]

  • Solvent: The choice of solvent can affect the enzyme's activity and stability. Non-polar organic solvents like diethyl ether and diisopropyl ether are generally preferred.[2]

  • Temperature: Temperature affects the reaction rate and can also influence the enzyme's stability and enantioselectivity.[1]

  • Substrate Structure: The structure of the aminocyclopentanol, including the relative stereochemistry of the amino and hydroxyl groups (cis or trans) and the presence of other substituents, can have a profound effect on the reaction rate and enantioselectivity.[2]

Application in Drug Development

The development of efficient methods for the synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[5] Chiral aminocyclopentanols are key intermediates in the synthesis of various drugs. Enzymatic kinetic resolution provides a practical and scalable approach to access these valuable chiral building blocks, facilitating the development of new and more effective therapeutic agents. The use of enzymes aligns with the principles of green chemistry, offering a more sustainable alternative to traditional chemical resolutions.

References

Application Notes and Protocols for Carbocyclic Nucleoside Synthesis Using (1R,3s)-3-Aminocyclopentanol HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleosides are a class of nucleoside analogs where the furanose sugar ring is replaced by a carbocyclic moiety, such as a cyclopentane or cyclopentene ring. This structural modification confers several advantageous properties, including enhanced stability against enzymatic degradation by phosphorylases, which can lead to improved pharmacokinetic profiles and therapeutic efficacy. (1R,3S)-3-Aminocyclopentanol HCl is a key chiral building block in the synthesis of various carbocyclic nucleosides, most notably as a crucial intermediate in the production of the anti-HIV agent Bictegravir. Its stereochemically defined structure provides a scaffold for the synthesis of a diverse range of purine and pyrimidine-based carbocyclic nucleoside analogs with potential antiviral and anticancer activities.

This document provides a detailed overview of the application of (1R,3S)-3-Aminocyclopentanol HCl in the synthesis of carbocyclic nucleosides, including generalized experimental protocols and a summary of expected outcomes based on analogous chemical transformations.

General Synthetic Strategies

The synthesis of carbocyclic nucleosides from (1R,3S)-3-Aminocyclopentanol generally follows a convergent synthetic approach. In this strategy, the carbocyclic core and the nucleobase are synthesized separately and then coupled together in a key step. This approach offers flexibility and allows for the generation of a library of nucleoside analogs by coupling the same carbocyclic precursor with various heterocyclic bases.

A typical synthetic workflow involves the following key stages:

  • Protection of Functional Groups: The amino and hydroxyl groups of (1R,3S)-3-Aminocyclopentanol are often protected to prevent unwanted side reactions during the coupling process. Common protecting groups include tert-Butoxycarbonyl (Boc) for the amine and silyl ethers or acyl groups for the alcohol.

  • Coupling with Nucleobase: The protected aminocyclopentanol derivative is then coupled with a suitably activated purine or pyrimidine base. This is a critical step, and the reaction conditions are optimized to ensure high yield and stereoselectivity.

  • Deprotection: Following successful coupling, the protecting groups are removed to yield the final carbocyclic nucleoside analog.

  • Purification and Characterization: The final product is purified using standard techniques such as column chromatography and characterized by methods like NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Experimental Protocols

The following protocols are generalized procedures adapted from literature on the synthesis of analogous carbocyclic nucleosides. Researchers should optimize these conditions for their specific target molecules.

Protocol 1: Protection of (1R,3S)-3-Aminocyclopentanol

This protocol describes the protection of the amino group of (1R,3S)-3-Aminocyclopentanol HCl with a Boc group.

Materials:

  • (1R,3S)-3-Aminocyclopentanol HCl

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Suspend (1R,3S)-3-Aminocyclopentanol HCl in DCM or THF.

  • Add a suitable base (e.g., 2-3 equivalents of TEA or a saturated aqueous solution of NaHCO₃) to neutralize the HCl salt and free the amine.

  • To the stirred suspension, add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected (1R,3S)-3-aminocyclopentanol.

Protocol 2: Coupling of N-Boc-(1R,3S)-3-Aminocyclopentanol with a Halogenated Pyrimidine Base

This protocol outlines a general procedure for the nucleophilic substitution reaction between the protected aminocyclopentanol and a halogenated pyrimidine (e.g., 5-Fluorouracil or 2,4-dichloro-5-fluoropyrimidine).

Materials:

  • N-Boc-(1R,3S)-3-aminocyclopentanol

  • Halogenated pyrimidine (e.g., 5-Fluorouracil, 2,4-dichloro-5-fluoropyrimidine)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium hydride (NaH))

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

  • Ammonium chloride (NH₄Cl) solution

  • Solvents for extraction and chromatography

Procedure:

  • To a solution of N-Boc-(1R,3S)-3-aminocyclopentanol in the chosen solvent, add the base and stir at room temperature for a short period to deprotonate the hydroxyl group.

  • Add the halogenated pyrimidine to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Coupling of N-Boc-(1R,3S)-3-Aminocyclopentanol with a Purine Base

This protocol describes a typical Mitsunobu reaction for coupling the protected aminocyclopentanol with a purine (e.g., Adenine or Guanine derivative).

Materials:

  • N-Boc-(1R,3S)-3-aminocyclopentanol

  • Purine base (e.g., 6-chloropurine or a protected guanine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF or Dioxane

Procedure:

  • Dissolve the N-Boc-(1R,3S)-3-aminocyclopentanol, the purine base, and PPh₃ in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C.

  • Add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to isolate the coupled product.

Protocol 4: Deprotection of the Carbocyclic Nucleoside

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc protected carbocyclic nucleoside

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane or Methanol)

  • DCM

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected carbocyclic nucleoside in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane/methanol.

  • Stir the mixture at room temperature for 1-4 hours and monitor by TLC.

  • Once the deprotection is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the deprotected carbocyclic nucleoside.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

The following tables summarize representative data for the synthesis of the precursor and hypothetical data for the synthesis of carbocyclic nucleosides based on analogous reactions reported in the literature.

Table 1: Synthesis and Purity of (1R,3S)-3-Aminocyclopentanol HCl Precursor

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
HydrogenationIntermediate II10% Pd/C, H₂ (0.1 MPa)Methanol243081.0>99.5 (optical)
HCl salt formationIntermediate IIIHCl gasMethyl tert-butyl ether-2058.2>99.5 (optical)
Deprotection (Boc)Boc-protected intermediateHCl in DioxaneDioxane22095.0-
Overall (from Compound I)Compound IMultiple steps---69.899.75 (GC)

Data adapted from patent literature describing the synthesis of the title compound.

Table 2: Hypothetical Data for Carbocyclic Nucleoside Synthesis

NucleobaseCoupling MethodKey ReagentsSolventTime (h)Temp (°C)Yield (%)
5-FluorouracilNucleophilic SubstitutionK₂CO₃DMF128060-75
6-ChloropurineMitsunobu ReactionPPh₃, DIADTHF18RT50-65
AdenineMitsunobu ReactionPPh₃, DEADDioxane24RT45-60
UracilNucleophilic SubstitutionCs₂CO₃MeCN167065-80

Yields are hypothetical and based on typical ranges for these types of reactions with similar substrates.

Visualizations

Synthetic Pathway

G A (1R,3S)-3-Aminocyclopentanol HCl B Protection (e.g., Boc) A->B (Boc)₂O, Base C N-Boc-(1R,3S)-3-aminocyclopentanol B->C D Coupling with Nucleobase C->D Purine/Pyrimidine Reagents E Protected Carbocyclic Nucleoside D->E F Deprotection E->F Acid (TFA/HCl) G Carbocyclic Nucleoside Analog F->G G cluster_0 Synthesis cluster_1 Purification & Analysis A Protection of Aminocyclopentanol B Coupling Reaction A->B C Deprotection B->C D Quenching & Extraction C->D E Column Chromatography D->E F Characterization (NMR, MS, HPLC) E->F

Experimental setup for Diels-Alder reaction in aminocyclopentanol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Diels-Alder Reaction in Aminocyclopentanol Synthesis

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form six-membered rings with high stereocontrol in a single step.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for constructing complex molecular architectures, capable of generating up to four stereogenic centers simultaneously.[3] In pharmaceutical and drug development, this reaction is invaluable for synthesizing intricate natural products and their analogs.[4] A key variant, the hetero-Diels-Alder reaction, introduces heteroatoms into the cyclic framework and is particularly useful for synthesizing nitrogen-containing compounds.[1] Specifically, the acylnitroso Diels-Alder reaction, which uses an acylnitroso species as the dienophile and cyclopentadiene as the diene, provides a strategic route to aminocyclopentanol precursors. These precursors are vital building blocks for various bioactive molecules, including antiviral agents and complex alkaloids.[5][6]

Experimental Workflow & Logical Relationships

The synthesis of aminocyclopentanols via the Diels-Alder reaction follows a structured workflow, from reactant preparation to the final purified product. The process is initiated by generating the highly reactive diene, followed by the cycloaddition reaction, and concluding with product isolation and purification. For enantioselective syntheses, the workflow incorporates a chiral catalyst to control the stereochemical outcome.

experimental_workflow cluster_prep Phase 1: Reactant Preparation cluster_reaction Phase 2: Cycloaddition cluster_workup Phase 3: Product Isolation & Analysis A Dicyclopentadiene B Retro Diels-Alder (Thermal Cracking at ~180-300°C) A->B C Freshly Distilled Cyclopentadiene (Diene) B->C G Diels-Alder Reaction (Diene + Dienophile) C->G D Hydroxamic Acid Derivative E In-situ Oxidation D->E F Acylnitroso Species (Dienophile) E->F F->G I Crude Cycloadduct G->I H Chiral Lewis Acid or Organocatalyst (Optional) H->G Controls Stereoselectivity J Purification (Recrystallization or Chromatography) I->J K Purified Bicyclic Adduct J->K L Characterization (NMR, MS, MP) K->L M Further Synthetic Steps (e.g., N-O bond cleavage) K->M N Aminocyclopentanol Derivative M->N

Caption: Overall workflow for aminocyclopentanol synthesis via Diels-Alder reaction.

The core of the synthesis is the [4+2] cycloaddition. The mechanism involves a concerted process where the 4π electrons of the diene and the 2π electrons of the dienophile move in a cyclic transition state to form two new sigma bonds, resulting in a stable six-membered ring.

reaction_mechanism cluster_reactants Reactants diene Cyclopentadiene (Diene) ts Cyclic Transition State diene->ts 4π electrons dienophile Acylnitroso Dienophile dienophile->ts 2π electrons product Bicyclic Isoxazolidine Adduct ts->product [4+2] Cycloaddition

Caption: Mechanism of the hetero-Diels-Alder cycloaddition.

Experimental Protocols

This section provides a representative protocol for the synthesis of a bicyclic adduct precursor to aminocyclopentanols. Safety precautions, such as working in a well-ventilated fume hood, are essential, especially when handling flammable solvents and reactive intermediates.[7][8]

Protocol 1: Preparation of Cyclopentadiene Monomer

Cyclopentadiene is highly reactive and dimerizes at room temperature; therefore, it must be freshly prepared by "cracking" its dimer, dicyclopentadiene, via a retro-Diels-Alder reaction before use.[7][9]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a 25-mL round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask cooled in an ice-water bath.[7]

  • Cracking: Charge the round-bottom flask with dicyclopentadiene (e.g., 10 mL) and a stir bar. Heat the flask in a heating mantle to reflux briskly.[7]

  • Distillation: The cyclopentadiene monomer will distill at approximately 40–42 °C.[7] Collect the distillate in the cooled receiving flask. The monomer should be used immediately.

Protocol 2: Acylnitroso Diels-Alder Reaction

This protocol describes a general procedure for the cycloaddition. The acylnitroso dienophile is typically generated in situ from a precursor like a hydroxamic acid derivative.

  • Reaction Setup: In a 100-mL round-bottom flask equipped with a magnetic stir bar, dissolve the acylnitroso precursor (1.0 equivalent) in a suitable solvent (e.g., ethyl acetate, xylene).[9][10] Cool the solution to 0 °C in an ice bath.

  • Dienophile Generation: Add the oxidizing agent (e.g., tetraethylammonium periodate) portion-wise to the cooled solution under stirring to generate the reactive acylnitroso species.

  • Cycloaddition: To the solution containing the in-situ generated dienophile, add freshly prepared cyclopentadiene (1.2 equivalents) dropwise.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Isolation of Product: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can often be precipitated by adding a non-polar solvent like petroleum ether or hexane.[7][8]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[10][11] Wash the crystals with a small amount of cold solvent (e.g., a mixture of ethyl acetate and hexane).[11] For higher purity, the product can be recrystallized. Heat the crude solid in a minimal amount of a "good" solvent (like xylene or ethyl acetate) until it fully dissolves, then slowly add a "poor" solvent (like petroleum ether) until turbidity appears. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[7][12]

  • Characterization: Dry the purified product under vacuum. Determine the yield and characterize the adduct using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Quantitative Data

The efficiency and stereoselectivity of the Diels-Alder reaction are highly dependent on the substrates, catalyst, and reaction conditions. The following tables summarize representative data from the literature for related enantioselective reactions.

Table 1: Performance of Chiral Catalysts in Asymmetric Diels-Alder Reactions

DieneDienophileCatalyst (mol%)SolventYield (%)endo:exo RatioEnantiomeric Excess (ee, %)Reference
Cyclopentadieneα,β-Unsaturated KetoneChiral Amine (5)CH2Cl2/H2O91>100:198[13]
Cyclopentadieneα,β-Unsaturated KetoneChiral Amine (3)CH2Cl28821:147[13]
IsopreneEthyl (E)-4-oxobut-2-enoateProline Catalyst (10)-High-High[3]
CyclopentadieneN-AcryloyloxazolidinoneCu(II)-BOX ComplexIonic LiquidHigh97:395[2][6]
CyclopentadieneImideChiral Al(III) ComplexCH2Cl2High-96[6]

Table 2: General Reaction Parameters and Outcomes

Reaction TypeDieneDienophileConditionsOverall YieldKey FindingsReference
Acylnitroso Diels-AlderCyclopentadieneAcylnitrosoMultistep Synthesis~7% (14 steps)Forms key aminocyclopentenol precursor for (+)-streptazolin synthesis.[5][14]
Intramolecular Hetero-Diels-AlderFused Dieneα-Cyano KetonePiperidine (20 mol%), EtOH, Reflux90%Efficient synthesis of cyclopentadiene-fused pyrroloquinolinones.[15]
In-situ Diene GenerationDicyclopentadieneVarious Dienophiles185°C, Sealed TubeVariesEffective method without prior cracking of dicyclopentadiene.[16]
Solvent EffectsCyclopentadieneButenoneWater-Reaction is 700 times faster in water compared to non-polar solvents.[1]

References

Application Notes and Protocols for the Synthesis of 6-Aminopyridine-3-Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a 6-aminopyridine moiety at the 3-position of the thiazole ring can lead to novel molecular scaffolds with unique biological activities. This document provides detailed step-by-step protocols for the synthesis of 6-aminopyridine-3-thiazoles, primarily through the well-established Hantzsch thiazole synthesis. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug discovery.

Synthetic Approach: Hantzsch Thiazole Synthesis

The most versatile and widely employed method for the synthesis of the thiazole nucleus is the Hantzsch thiazole synthesis.[2][3] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. To synthesize 6-aminopyridine-3-thiazoles, the key precursors are an appropriately substituted α-haloketone and N-(6-aminopyridin-3-yl)thiourea.

A general workflow for this synthesis is outlined below:

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis A 6-Aminopyridine-3-amine C N-(6-aminopyridin-3-yl)thiourea A->C Reaction with B Isothiocyanate B->C E 6-Aminopyridine-3-thiazole C->E Cyclocondensation with D α-Haloketone D->E

Figure 1: General synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of N-(6-Aminopyridin-3-yl)thiourea

This protocol describes the synthesis of the key thiourea intermediate from 3-amino-6-chloropyridine. The chloro-substituted pyridine can be subsequently converted to the 6-amino derivative in a later step if desired, or used directly in the Hantzsch synthesis to produce a 6-chloropyridine-3-thiazole precursor.

Materials:

  • 3-Amino-6-chloropyridine

  • Benzoyl isothiocyanate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1a: Synthesis of 1-Benzoyl-3-(6-chloro-3-pyridyl)thiourea

    • To a solution of 3-amino-6-chloropyridine (10 mmol) in acetone (50 mL), add benzoyl isothiocyanate (10 mmol).

    • Stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain 1-benzoyl-3-(6-chloro-3-pyridyl)thiourea.

  • Step 1b: Hydrolysis to N-(6-Chloropyridin-3-yl)thiourea

    • Suspend the 1-benzoyl-3-(6-chloro-3-pyridyl)thiourea (8 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).

    • Heat the mixture at 80°C for 4 hours.

    • Cool the reaction mixture and neutralize with concentrated hydrochloric acid.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield N-(6-chloropyridin-3-yl)thiourea.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-aryl-N-(6-chloropyridin-3-yl)thiazole

This protocol details the cyclization of the synthesized N-(6-chloropyridin-3-yl)thiourea with an α-haloketone to form the desired thiazole derivative.

Materials:

  • N-(6-Chloropyridin-3-yl)thiourea

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone)

  • Ethanol

Procedure:

  • A mixture of N-(6-chloropyridin-3-yl)thiourea (10 mmol) and the appropriate α-bromoacetophenone (10 mmol) in ethanol (50 mL) is refluxed for 3-4 hours.[3]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 2-amino-4-aryl-N-(6-chloropyridin-3-yl)thiazole.

Protocol 3: Synthesis of N-(6-chloropyridin-3-yl)methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine[3]

This protocol provides a specific example of the Hantzsch synthesis for a related derivative.

Materials:

  • 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone

  • N-((6-chloropyridin-3-yl)methyl)thiourea

  • Ethanol

Procedure:

  • Dissolve stoichiometric amounts of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone and N-((6-chloropyridin-3-yl)methyl)thiourea in ethanol.

  • Reflux the reaction mixture for 30 minutes.[3]

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Extract the product with ethyl acetate (100 mL).

  • Wash the organic layer with water, dry over magnesium sulfate (MgSO4), and evaporate the solvent in vacuo.

  • Recrystallize the resulting solid from ethanol to obtain the final product.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of related aminothiazole derivatives, which can serve as a reference for optimizing the synthesis of 6-aminopyridine-3-thiazoles.

Compound NameStarting MaterialsSolventReaction TimeTemperatureYield (%)Reference
N-(6-chloropyridin-3-yl)methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone, N-((6-chloropyridin-3-yl)methyl)thioureaEthanol30 minReflux75[3]
2-Amino-4-arylthiazolesα-chloroacetophenone, thioureaAcetoneAmbientRoom TempHigh[1]

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for 6-aminopyridine-3-thiazoles are not yet extensively elucidated, the broader class of pyridine-thiazole hybrids has shown significant potential as anticancer agents.[4] Thiazole-containing compounds have been identified as inhibitors of various biological targets.[5]

Potential Signaling Pathways and Molecular Targets:

  • Kinase Inhibition: Many thiazole derivatives exhibit anticancer activity by inhibiting protein and lipid kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[4]

  • PARP Inhibition: 2-Aminothiazole derivatives, in particular, have been investigated as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are involved in DNA repair, and their inhibition can lead to the death of cancer cells, especially in combination with DNA-damaging agents.[4]

  • Induction of Apoptosis: Some novel pyridine-thiazole hybrids have been shown to induce apoptosis (programmed cell death) in cancer cells by decreasing the mitochondrial membrane potential.[4]

A logical representation of the potential mechanism of action is depicted below:

SignalingPathway cluster_0 Molecular Interactions cluster_1 Cellular Effects A 6-Aminopyridine-3-thiazole Derivative B Kinases (e.g., CDK, PI3K) A->B Inhibits C PARP Enzymes A->C Inhibits D Inhibition of Cell Proliferation B->D Leads to F Inhibition of DNA Repair C->F Leads to E Induction of Apoptosis F->E Contributes to

References

Application Notes and Protocols for the Large-Scale Production of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanol hydrochloride is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for the anti-HIV drug Bictegravir. Its stereospecific structure is vital for the biological activity of the final drug product. This document provides detailed application notes and protocols for the large-scale production of this compound, focusing on a robust and scalable synthetic route. The protocols described herein are compiled from established chemical literature and patents, offering a comprehensive guide for researchers and professionals in drug development and chemical synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through various routes. A common and effective method involves a multi-step process starting from the hetero Diels-Alder reaction of cyclopentadiene with a nitroso compound, followed by reduction, enzymatic kinetic resolution, and final deprotection and salt formation. This pathway is advantageous due to its high stereoselectivity and scalability.

Synthesis_Pathway cluster_0 Step 1: Hetero Diels-Alder Reaction cluster_1 Step 2: Reduction of N-O Bond cluster_2 Step 3: Enzymatic Kinetic Resolution cluster_3 Step 4: Hydrogenation cluster_4 Step 5: Deprotection & Salt Formation A tert-butyl hydroxylamine carbonate + Cyclopentadiene B cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester A->B CuCl, 2-ethyl-2-oxazoline C cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester D cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol C->D Zinc powder, Acetic acid E cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol F (1R,3S,4S)-3-acetoxy-4-(tert-butoxycarbonylamino)cyclopent-1-ene E->F Lipase, Vinyl acetate G (1R,3S,4S)-3-acetoxy-4-(tert-butoxycarbonylamino)cyclopent-1-ene H (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol G->H Pd/C, H2 I (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol J This compound I->J HCl in Isopropanol Experimental_Workflow start Start reactor_prep Reactor Preparation and Inerting start->reactor_prep reagent_charging Charging of Starting Materials and Catalysts reactor_prep->reagent_charging reaction_1 Hetero Diels-Alder Reaction & Monitoring reagent_charging->reaction_1 workup_1 Workup and Isolation of Intermediate 1 reaction_1->workup_1 reaction_2 N-O Bond Reduction & Monitoring workup_1->reaction_2 workup_2 Workup and Isolation of Intermediate 2 reaction_2->workup_2 reaction_3 Enzymatic Resolution & Monitoring workup_2->reaction_3 separation Separation of Enantiomers reaction_3->separation reaction_4 Hydrogenation & Monitoring separation->reaction_4 filtration Catalyst Filtration reaction_4->filtration reaction_5 Deprotection and Salt Formation filtration->reaction_5 crystallization Crystallization and Precipitation reaction_5->crystallization filtration_washing Filtration and Washing of Final Product crystallization->filtration_washing drying Drying under Vacuum filtration_washing->drying analysis Final Product Analysis (GC, HPLC, NMR) drying->analysis end End analysis->end

Application Notes and Protocols: Deprotection of Boc-Protected Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of tert-butoxycarbonyl (Boc)-protected aminocyclopentanol, a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established and reliable acidic hydrolysis methods.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes quantitative data for common acidic deprotection methods for Boc-protected aminocyclopentanol derivatives, providing a clear comparison of their effectiveness.

Reagent(s)Solvent(s)SubstrateReaction TimeTemperatureYield (%)Reference
4M Hydrogen Chloride1,4-DioxaneN-Boc-(1R,3S)-3-aminocyclopentanol2 hoursRoom Temp (20°C)95[1]
Acetyl Chloride / Isopropanol (in situ HCl generation)IsopropanolN-Boc-(1R,3S)-3-aminocyclopentanol derivative12 hoursRoom Temp (25°C)80[2]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)General N-Boc amines2-18 hours0°C to Room TempNot specified for aminocyclopentanol[3][4]

Experimental Protocol: Deprotection using Hydrogen Chloride in 1,4-Dioxane

This protocol describes a high-yield method for the removal of the Boc protecting group from aminocyclopentanol using a solution of hydrogen chloride in 1,4-dioxane.[1]

Materials:

  • Boc-protected aminocyclopentanol derivative

  • 1,4-Dioxane

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Acetonitrile (for precipitation/washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven or desiccator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 g of the Boc-protected aminocyclopentanol derivative in 20 mL of 1,4-dioxane.

  • Acid Addition: To the stirred solution, add 50 mL of a 4M solution of hydrogen chloride in 1,4-dioxane.

  • Reaction: Stir the reaction mixture at room temperature (20°C) for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Precipitation: Upon completion of the reaction, add 100 mL of acetonitrile to the reaction mixture to precipitate the aminocyclopentanol hydrochloride salt.

  • Isolation: Collect the resulting white solid by suction filtration.

  • Washing: Wash the filter cake with an additional 100 mL of acetonitrile to remove any residual impurities.

  • Drying: Dry the isolated solid under vacuum to obtain the final product, (1R,3S)-3-aminocyclopentanol hydrochloride. The reported yield for this procedure is 95%.[1]

Mandatory Visualizations

Boc Deprotection Reaction Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed deprotection of a Boc-protected amine. The process is initiated by the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine, which is then protonated in the acidic medium to form the corresponding salt.[5]

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Boc_Amine Boc-Protected Aminocyclopentanol Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation Acid HCl (in Dioxane) Acid->Protonation tBu_Loss Loss of tert-Butyl Cation (forms Carbamic Acid intermediate) Protonation->tBu_Loss Spontaneous Decarboxylation Decarboxylation (Release of CO2) tBu_Loss->Decarboxylation Unstable intermediate Isobutylene Isobutylene tBu_Loss->Isobutylene Byproduct formation Salt_Formation Formation of Ammonium Salt Decarboxylation->Salt_Formation CO2 Carbon Dioxide (gas) Decarboxylation->CO2 Byproduct formation Amine_Salt Aminocyclopentanol Hydrochloride Salt_Formation->Amine_Salt

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol for the deprotection of Boc-protected aminocyclopentanol.

G Start Start: Boc-Protected Aminocyclopentanol Dissolve 1. Dissolve in 1,4-Dioxane Start->Dissolve Add_HCl 2. Add 4M HCl in 1,4-Dioxane Dissolve->Add_HCl Stir 3. Stir at Room Temp for 2 hours Add_HCl->Stir Precipitate 4. Add Acetonitrile to Precipitate Product Stir->Precipitate Filter 5. Isolate Solid by Filtration Precipitate->Filter Wash 6. Wash with Acetonitrile Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry End End: Aminocyclopentanol HCl Dry->End

Caption: Experimental Workflow for Boc Deprotection.

References

Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palladium on carbon (Pd/C) is a cornerstone heterogeneous catalyst in modern organic synthesis, prized for its high catalytic activity, operational simplicity, and ease of product separation.[1] It consists of palladium metal nanoparticles dispersed on a high-surface-area activated carbon support, typically in concentrations of 5% or 10% palladium by weight.[2] This catalyst is instrumental in hydrogenation reactions, which involve the addition of hydrogen (H₂) across double bonds, triple bonds, or other reducible functional groups.

The versatility of Pd/C makes it indispensable in the pharmaceutical, fine chemical, and agrochemical industries for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][3][4][5] Its applications range from the simple saturation of carbon-carbon multiple bonds to the chemoselective reduction of nitro groups and the hydrogenolysis of protecting groups. As a heterogeneous catalyst, Pd/C can be easily removed from the reaction mixture by simple filtration, minimizing metal contamination in the final product and allowing for potential recycling and reuse.[6][7]

Applications & Substrate Scope

Pd/C is a powerful catalyst for the reduction of a wide array of functional groups. The relative reactivity often allows for chemoselective transformations.

Key Applications Include:

  • Hydrogenation of Alkenes and Alkynes: Pd/C effectively catalyzes the saturation of carbon-carbon double and triple bonds to form alkanes.[2][8] Alkynes are generally more reactive than alkenes, and selective reduction to a cis-alkene can be achieved by using a "poisoned" catalyst, such as Lindlar's catalyst (Pd on CaCO₃ treated with lead acetate and quinoline).[8][9]

  • Reduction of Nitro Compounds: The conversion of aromatic and aliphatic nitro groups to primary amines is a common and efficient transformation using Pd/C.[10][11] This reaction can be performed with hydrogen gas or through catalytic transfer hydrogenation using hydrogen donors like ammonium formate or hydrazine hydrate.[12][13]

  • Hydrogenolysis of Protecting Groups: Pd/C is the reagent of choice for the cleavage of benzyl-based protecting groups. This includes the deprotection of:

    • Benzyl ethers (O-Bn) to alcohols.

    • Benzyl esters (OBn) to carboxylic acids.

    • Benzyloxycarbonyl (Cbz or Z) protected amines to free amines.[14][15]

  • Reduction of Other Functional Groups: Pd/C is also effective for the reduction of azides, imines, and the ring-opening of epoxides.[14] Under more forcing conditions (higher pressure and temperature), it can reduce aromatic rings.

Logical Relationship: Substrate Reactivity

G cluster_0 Relative Reactivity in Pd/C Hydrogenation Alkynes Alkynes Alkenes Alkenes Alkynes->Alkenes More Reactive Nitro / Azides Nitro / Azides Alkenes->Nitro / Azides Aromatic Rings / Ketones Aromatic Rings / Ketones Nitro / Azides->Aromatic Rings / Ketones Esters / Amides Esters / Amides Aromatic Rings / Ketones->Esters / Amides Less Reactive

Caption: Relative reactivity of functional groups in Pd/C hydrogenation.

Data Presentation: Reaction Conditions Summary

The following tables summarize typical reaction conditions for various Pd/C-catalyzed hydrogenations, compiled from literature sources. Conditions can vary significantly based on the specific substrate and desired selectivity.

Table 1: Reduction of Nitro Compounds
Substrate ExampleHydrogen SourceCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
4-NitrotolueneAmmonium Formate10 wt% (wet) Pd/CEthanol60-71[12]
Halogenated NitroarenesHydrazine Hydrate5% Pd/CMethanol805 minGood[13]
Various Nitro CompoundsH₂ (1 atm balloon)0.4 mol% Pd/CWaterRT-High[11]
Table 2: Hydrogenolysis of Protecting Groups
Substrate TypeProtecting GroupCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
N-Benzyl DioctylamineBenzyl1 mol% Pd/C + Nb₂O₅/CMethanolRT45 min>99[16]
Benzyl EthersBenzyl (Bn)10% Pd/C + 10% Pd(OH)₂/CTHF/IsopropanolRT--[17]
Aryl Benzyl EthersBenzyl5 mol% Pd(OAc)₂ + NaHDMA50-High[18]
Table 3: Hydrogenation of Unsaturated Bonds
Substrate TypeReactionCatalyst SystemH₂ PressureTemperature (°C)Time (h)Yield (%)Reference
AlkynesPartial ReductionLindlar's Catalyst1 atmRT-Good[8][9]
Diene CarboxylatesFull Saturation10 mol% Pd/C100 atm3024up to 90[19]
4-PyridinecarbonitrileRing Saturation10% Pd/C + H₂SO₄6 bar305.595[20]

Experimental Protocols

Safety Precautions:

  • Palladium on carbon is pyrophoric and may ignite upon exposure to air, especially after use when it is saturated with hydrogen.[14]

  • Always handle Pd/C in a well-ventilated fume hood.

  • Keep the catalyst moist with solvent; do not allow used catalyst to dry on filter paper .[14]

  • Quench the used catalyst by suspending it in water and slowly adding a mild oxidizing agent like sodium hypochlorite, or dispose of it in a dedicated, sealed waste container under water.

  • Hydrogen gas is highly flammable and explosive . Ensure there are no ignition sources nearby and the system is properly purged.[14]

Protocol 3.1: General Procedure for Hydrogenation using a Hydrogen Balloon

This protocol is suitable for reactions that can be conducted at or near atmospheric pressure.

Materials:

  • Substrate

  • Palladium on carbon (5% or 10% Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon (use a double-layered balloon for longer reactions)[14]

  • Vacuum/Inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel with Celite® pad)

G A 1. Setup Add Substrate, Solvent, and Pd/C to flask under inert gas (Ar/N2) B 2. Purging Evacuate and backfill with H2 (repeat 3-5 times) A->B C 3. Reaction Stir vigorously under H2 balloon at desired temperature B->C D 4. Monitoring Track progress using TLC or LC-MS C->D E 5. Work-up Purge with inert gas. Filter through Celite to remove Pd/C D->E F 6. Isolation Concentrate filtrate to obtain crude product E->F

Caption: Simplified steps of the Horiuti-Polanyi mechanism.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical applications of Structure-Activity Relationship (SAR) studies in drug discovery. Detailed protocols for key experimental and computational methodologies are included to guide researchers in establishing and interpreting the relationship between the chemical structure of a compound and its biological activity.

Introduction to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the chemical structure of a molecule influences its biological activity.[1] By systematically modifying the molecular structure of a compound and observing the corresponding changes in its biological effects, researchers can identify the key chemical features, or pharmacophores, responsible for its desired therapeutic actions. This iterative process of synthesis and biological testing is crucial for optimizing lead compounds into potent and selective drug candidates with improved efficacy and reduced side effects.[2]

The primary goals of SAR studies are to:

  • Identify and optimize lead compounds.[3]

  • Enhance biological potency and selectivity.[3]

  • Improve pharmacokinetic and pharmacodynamic properties.

  • Reduce off-target effects and toxicity.

Experimental Methodologies in SAR Studies

Experimental SAR studies involve the synthesis of a series of analogs of a hit or lead compound and the subsequent evaluation of their biological activity through various in vitro and cell-based assays.

In Vitro Binding Assays

Binding assays are used to measure the affinity of a compound for its biological target, typically a receptor or an enzyme.

Protocol: Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs) [1][4]

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR.[3]

  • Radioligand with known affinity for the target GPCR.

  • Test compounds at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[4]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on the biological function of its target, such as enzyme activity or cell signaling.

Protocol: Lanthanide-Based FRET Assay for Kinase Activity [5][6]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of a kinase by a test compound.

Materials:

  • Purified kinase.

  • Kinase substrate (e.g., a biotinylated peptide).

  • ATP.

  • Europium-labeled anti-phospho-specific antibody (donor).

  • Allophycocyanin (APC)-labeled streptavidin (acceptor).

  • Test compounds at various concentrations.

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, pH 7.5).

  • 384-well low-volume plates.

  • TR-FRET plate reader.

Procedure:

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the kinase reaction and initiate the detection by adding a mixture of the Europium-labeled antibody and the APC-labeled streptavidin.

  • Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow the antibody to bind to the phosphorylated substrate and the streptavidin to bind to the biotinylated peptide, bringing the donor and acceptor fluorophores into proximity.

  • Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).

  • Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. Determine the IC50 value of the test compound by plotting the FRET ratio against the compound concentration.

Cell-Based Assays

Cell-based assays assess the effect of a compound on a specific cellular process, providing a more physiologically relevant context.

Protocol: MTT Assay for Cell Viability [2][7][8]

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

Materials:

  • Adherent or suspension cells.

  • Cell culture medium.

  • Test compounds at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[9]

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Determine the concentration of the test compound that reduces cell viability by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.

Computational Methodologies in SAR Studies

Computational methods play a crucial role in modern SAR studies by enabling the prediction of compound activity, guiding the design of new analogs, and providing insights into molecular interactions.[10]

Protocol: Step-by-Step Computational SAR Analysis

This protocol outlines a general workflow for a computational SAR study.

1. Data Collection and Preparation:

  • Gather a dataset of compounds with known biological activity against the target of interest.

  • Ensure data quality and consistency. Convert activity data (e.g., IC50, Ki) to a logarithmic scale (e.g., pIC50, pKi).

  • Standardize and clean the chemical structures of the compounds.

2. Molecular Descriptor Calculation:

  • Calculate a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic fields).

3. Model Building (Quantitative Structure-Activity Relationship - QSAR):

  • Divide the dataset into a training set and a test set.

  • Use a statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a QSAR model that correlates the molecular descriptors with the biological activity for the training set.[11]

4. Model Validation:

  • Validate the predictive power of the QSAR model using the test set and cross-validation techniques.[12]

5. Virtual Screening and Scaffold Hopping:

  • Use the validated QSAR model to predict the activity of new, untested compounds from virtual libraries.

  • Employ scaffold hopping techniques to identify novel core structures with the potential for similar biological activity.[13][14] This involves replacing the central core of a known active molecule while retaining key pharmacophoric features.[15]

6. Molecular Docking and Dynamics (Structure-Based Approach):

  • If the 3D structure of the target is known, use molecular docking to predict the binding mode and affinity of the compounds.

  • Perform molecular dynamics simulations to understand the stability of the ligand-target complex and to refine the binding poses.

Data Presentation in SAR Studies

Clear and concise presentation of SAR data is essential for effective communication and decision-making.

Tabular Data

SAR data is often summarized in tables that allow for easy comparison of the chemical structures and biological activities of a series of compounds.[16]

Best Practices for SAR Tables: [17][18][19]

  • Structure: The first column should typically show the chemical structure of the core scaffold with R-group substitutions indicated.

  • Compound ID: Assign a unique identifier to each compound.

  • R-Groups: Subsequent columns should detail the specific R-group modifications for each compound.

  • Quantitative Data: Include columns for key quantitative data such as IC50, Ki, or percentage of inhibition, along with relevant physicochemical properties (e.g., logP, molecular weight).

  • Clarity: Ensure column headings are clear and include units of measurement.[20]

Example SAR Table for Kinase Inhibitors:

Compound IDR1R2Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (B/A)
1 HCl150300020
2 MeCl50150030
3 HF200450022.5
4 MeF75200026.7
Graphical Representation

Graphical representations can provide a more intuitive visualization of SAR trends.

Example Graphical Representations:

  • Scatter Plots: Plotting activity (e.g., pIC50) against a specific physicochemical property (e.g., logP) can reveal important relationships.

  • Bar Charts: Comparing the activity of different analogs.

  • Heatmaps: Visualizing the activity of a series of compounds against multiple targets.

Visualization of Signaling Pathways and Workflows

Diagrams are powerful tools for illustrating the complex biological systems and experimental processes involved in SAR studies.

G General Workflow for Structure-Activity Relationship (SAR) Studies cluster_0 Lead Identification cluster_1 SAR Cycle High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Chemical Synthesis Chemical Synthesis Hit Identification->Chemical Synthesis Biological Testing Biological Testing Chemical Synthesis->Biological Testing Data Analysis Data Analysis Biological Testing->Data Analysis Design of New Analogs Design of New Analogs Data Analysis->Design of New Analogs Lead Optimization Lead Optimization Data Analysis->Lead Optimization Design of New Analogs->Chemical Synthesis Preclinical Development Preclinical Development Lead Optimization->Preclinical Development G Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers G Simplified EGFR Signaling Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival G Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Gene Transcription Gene Transcription STAT->Gene Transcription Translocates to nucleus

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and actionable solutions to improve yield and purity.

Q1: Why is the overall yield of my this compound synthesis lower than expected?

Potential Causes:

  • Incomplete Deprotection: The removal of the protecting group (e.g., Boc-group) may be incomplete.

  • Side Reactions: Competing reactions may be consuming starting materials or intermediates.

  • Suboptimal Reaction Conditions: Reaction time, temperature, or reagent stoichiometry may not be optimized.

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, filtration, or crystallization steps.

  • Catalyst Inactivity: In hydrogenation steps, the catalyst (e.g., Palladium on carbon) may be of low quality or deactivated.

Solutions:

  • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion.[1]

  • Optimize Deprotection:

    • For Boc deprotection using HCl in a solvent like dioxane or isopropanol, ensure anhydrous conditions and sufficient reaction time (e.g., 2-12 hours at room temperature).[1][2]

    • Consider in-situ generation of HCl from reagents like acetyl chloride or pivaloyl chloride in an alcohol solvent for a controlled reaction.[1][2]

  • Control Reaction Temperature: For reactions involving temperature-sensitive steps, maintain the recommended temperature. For example, during the addition of reagents for in-situ HCl generation, cooling to 0-5 °C can prevent side reactions.[1]

  • Improve Purification Technique:

    • Ensure complete precipitation of the hydrochloride salt by cooling the reaction mixture (e.g., to 0 °C) for an adequate time before filtration.[1]

    • Wash the filtered product with appropriate cold solvents (e.g., isopropanol, acetone) to remove impurities without dissolving the product.[1]

  • Catalyst Selection and Handling: For hydrogenation steps, use a high-quality catalyst and ensure an inert atmosphere. The choice of catalyst (e.g., 10% Palladium on carbon, Raney nickel) and reaction conditions (hydrogen pressure, temperature) can significantly impact the yield.[3]

Q2: How can I improve the purity of the final this compound product?

Potential Causes:

  • Presence of Stereoisomers: Inadequate chiral control during the synthesis can lead to the formation of other stereoisomers.[4]

  • Residual Solvents and Reagents: Improper washing and drying can leave behind solvents or unreacted starting materials.

  • By-products from Side Reactions: Incomplete reactions or side reactions can result in impurities that are difficult to separate.

Solutions:

  • Chiral Resolution/Asymmetric Synthesis: Employing a synthetic route that establishes the desired stereochemistry early on is crucial. This can involve using chiral starting materials, chiral catalysts, or enzymatic resolutions.[2][4] A reported method utilizing lipase-catalyzed chiral separation shows high optical purity.[2]

  • Recrystallization: If the purity is low, consider recrystallizing the final product from a suitable solvent system.

  • Thorough Washing: After filtration, wash the product cake extensively with a solvent in which the product is sparingly soluble but the impurities are soluble. Acetone and isopropanol are commonly used.[1]

  • Efficient Drying: Dry the final product under vacuum at a controlled temperature (e.g., 40 °C) for a sufficient duration (e.g., 12 hours) to remove all residual solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several established synthetic routes, with the choice often depending on the desired scale, cost, and available starting materials. Key strategies include:

  • Deprotection of a Protected Aminocyclopentanol: A common final step involves the deprotection of a protected precursor, such as N-Boc-(1R,3S)-3-aminocyclopentanol. This is typically achieved using a strong acid like HCl in an organic solvent.[1]

  • Hetero-Diels-Alder Reaction: A novel approach involves a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ, followed by several steps including reduction and chiral separation.[2] This method is reported to be cost-effective and provides high optical purity.[2]

  • Reduction of an Aminocyclopentanone: The reduction of a corresponding 3-aminocyclopentanone can yield the aminocyclopentanol. However, this may produce a mixture of cis and trans isomers requiring separation.[4]

  • Asymmetric Cycloaddition: Chiral induction using an N-acyl hydroxylamine compound in an asymmetric cycloaddition reaction with cyclopentadiene can establish the required stereocenters.[3]

Q2: What is the importance of stereochemistry in this synthesis?

(1R,3S)-3-Aminocyclopentanol has two chiral centers, meaning four possible stereoisomers exist. The (1R,3S) configuration is a specific trans isomer.[4] This precise three-dimensional arrangement is critical as this molecule is a key chiral intermediate in the synthesis of pharmaceuticals, such as the anti-HIV drug Bictegravir.[2][4] Using the correct stereoisomer is essential for the biological activity of the final drug product.[4]

Data Presentation

Table 1: Comparison of Different Synthetic Routes for this compound

Starting Material/Key StepReagents & ConditionsReported YieldReported PurityReference
N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamatePivaloyl chloride, Isopropanol, then deprotection69.8% (overall)99.75% (GC)[1]
N-Boc protected intermediate4M HCl in Dioxane, Room Temperature, 2h95%Not specified[1]
Tert-butyl hydroxylamine carbonate & CyclopentadieneMulti-step process including Hetero-Diels-Alder, enzymatic resolution, and final deprotection with in-situ generated HCl in isopropanol80% (final step)High optical purity[2]
Hydrogenation of Intermediate III10% Palladium on carbon, H₂ (1.0 MPa), Methyl tert-butyl ether58.2%>99.5% (optical purity)[3]
Hydrogenation of Intermediate III hydrochloridePalladium on carbon, H₂ (1.0 MPa), Isopropanol, 50 °C45.3%>99.5% (optical purity)[3]

Experimental Protocols

Protocol 1: Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate via in-situ HCl generation [1]

  • Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.

  • Cool the flask to 5 °C while stirring.

  • Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.

  • After the addition is complete, warm the reaction to 25 °C and stir for 30 minutes.

  • Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol.

  • Add this solution dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12 hours. Monitor the reaction progress by GC.

  • Upon completion, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation.

  • Filter the solid product under a nitrogen atmosphere.

  • Wash the filter cake with isopropanol at 5 °C until the washings are colorless.

  • Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.

  • Cool the mixture to 0 °C and filter again under nitrogen.

  • Wash the filter cake with acetone at 5 °C.

  • Dry the product under vacuum at 40 °C for 12 hours to yield this compound.

Protocol 2: Deprotection using HCl in Dioxane [1]

  • Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.

  • Add 50 mL of 4M HCl in dioxane to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction solution.

  • Add 100 mL of acetonitrile to the residue to induce precipitation.

  • Filter the resulting solid.

  • Wash the filter cake with 100 mL of acetonitrile.

  • Dry the solid to obtain this compound.

Visualizations

Synthesis_Pathway_1 start N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate deprotection In-situ HCl Generation & Deprotection start->deprotection reagents Pivaloyl Chloride, Isopropanol reagents->deprotection product (1R,3S)-3-Aminocyclopentanol Hydrochloride deprotection->product

Caption: Synthesis via in-situ HCl deprotection.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Product Loss During Work-up? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Monitor reaction (TLC/GC) Extend reaction time cause1->solution1 solution2 Optimize precipitation (temp/time) Improve washing technique cause2->solution2 solution3 Adjust temperature Optimize reagent stoichiometry cause3->solution3

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: (1r,3s)-3-Aminocyclopentanol Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (1r,3s)-3-Aminocyclopentanol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, primarily focusing on recrystallization, the most commonly cited purification method.

Problem Potential Cause(s) Suggested Solution(s)
Product Fails to Crystallize - Solvent is too non-polar/polar: The compound is too soluble even at low temperatures. - Insufficient concentration: The solution is not saturated. - Presence of impurities: Certain impurities can inhibit crystal nucleation.- Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal: Introduce a small, pure crystal of the product to the solution. - Increase concentration: Carefully evaporate some of the solvent. - Adjust solvent system: If using a single solvent, try a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., methanol, isopropanol) and slowly add a poor solvent (e.g., acetone, acetonitrile) until turbidity persists.[1][2]
Product Oils Out Instead of Crystallizing - Solution is supersaturated: The concentration of the solute is too high. - Cooling is too rapid: Crystals do not have sufficient time to form an ordered lattice. - Melting point of the compound is below the boiling point of the solvent. - Re-heat the solution: Add a small amount of the solvent to dissolve the oil, then allow it to cool more slowly. - Agitate the solution: Gentle stirring can sometimes promote crystallization over oiling out. - Change the solvent: Select a solvent with a lower boiling point.
Low Recovery/Yield After Recrystallization - Too much solvent was used: This prevents the product from fully precipitating upon cooling. - Premature crystallization: The product crystallized on the filter paper during hot filtration. - Product is significantly soluble in the cold solvent. - Minimize the amount of hot solvent: Use just enough to dissolve the solid. - Pre-heat the filtration apparatus: This will prevent the product from crashing out during filtration. - Ensure adequate cooling: Cool the solution in an ice bath to maximize precipitation. - Wash the crystals with ice-cold solvent: This minimizes the dissolution of the product during washing.
Persistent Impurities Detected (e.g., by GC, HPLC) - Co-crystallization: The impurity has similar solubility properties to the product. - Inadequate washing: Residual mother liquor containing impurities remains on the crystals.- Perform a second recrystallization: This can often remove stubborn impurities. - Wash the crystals thoroughly: Use fresh, ice-cold solvent for washing. - Consider an alternative purification method: If recrystallization is ineffective, column chromatography may be necessary.
Optical Isomer Impurities Present - Incomplete chiral resolution during synthesis. - Racemization during a reaction step. - Chiral High-Performance Liquid Chromatography (HPLC): This is a key technique for separating enantiomers and confirming stereochemical identity.[3] - Diastereomeric salt formation: React the amine with a chiral acid to form diastereomeric salts, which can then be separated by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently documented method for purifying this compound is recrystallization.[1][4] Common solvents used for this purpose include isopropanol, methanol, and acetone.[1][2] Washing the filtered crystals with a cold solvent, such as acetone, is also a critical step to remove residual impurities.[2][5]

Q2: What level of purity can be expected from recrystallization?

A2: With carefully executed recrystallization protocols, a high degree of purity can be achieved. For instance, one method describes obtaining this compound with a purity of 99.75% as determined by Gas Chromatography (GC), and with less than 0.01% of optical isomer impurities.[2][5]

Q3: What are the potential impurities in this compound?

A3: Potential impurities can include:

  • Starting materials and reagents from the synthesis.

  • By-products formed during the reaction.

  • Other stereoisomers of 3-Aminocyclopentanol, such as the (1s,3r), (1r,3r), and (1s,3s) isomers.[3]

  • Residual solvents used in the synthesis or purification process.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • Gas Chromatography (GC): Useful for assessing the overall purity and detecting volatile impurities.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric and diastereomeric purity by separating the different stereoisomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure and identify impurities. An in-situ 1H NMR method has been developed for testing the enantiopurity of chiral amino alcohols.[6]

  • Melting Point Determination: A sharp melting point range close to the literature value can be an indicator of high purity.

Q5: My compound is a brown, oily crude product. How can I purify it to a white solid?

A5: A brown, oily crude product is common before purification. A typical procedure to obtain a white solid is to dissolve the crude oil in a suitable solvent like methanol or isopropanol and then induce crystallization. This can be achieved by adding a solution of hydrogen chloride in the same solvent to form the hydrochloride salt, which is often a crystalline solid. The resulting solid can then be isolated by filtration and further purified by recrystallization.[1] Cooling the system to 0°C can aid in crystallization.[1]

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present and the scale of the experiment.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying A Place crude (1r,3s)-3-Aminocyclopentanol HCl in a flask B Add minimal amount of hot solvent (e.g., isopropanol) A->B C Heat and stir until fully dissolved B->C D Allow solution to cool slowly to room temperature C->D Slow cooling E Cool further in an ice bath to maximize crystal formation D->E F Collect crystals by vacuum filtration E->F Transfer slurry G Wash crystals with a small amount of ice-cold solvent F->G H Dry the crystals under vacuum G->H I I H->I Pure Product

Caption: General workflow for the recrystallization of this compound.

Purity Assessment Workflow

This diagram outlines the typical steps for assessing the purity of the final product.

Purity_Assessment_Workflow cluster_analysis Analytical Testing cluster_results Data Interpretation Start Purified (1r,3s)-3-Aminocyclopentanol HCl GC Gas Chromatography (GC) (Overall Purity) Start->GC HPLC Chiral HPLC (Enantiomeric/Diastereomeric Purity) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR Purity_Check Purity > 99%? GC->Purity_Check Isomer_Check Optical Isomers < 0.1%? HPLC->Isomer_Check Pass Product Meets Specifications Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Isomer_Check->Pass Yes Isomer_Check->Fail No

Caption: Workflow for the analytical assessment of purified this compound.

References

Troubleshooting low conversion in catalytic hydrogenation of cyclopentene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low conversion rates during the catalytic hydrogenation of cyclopentene derivatives.

Troubleshooting Guide: Low Conversion

Question: Why is the conversion of my cyclopentene derivative unexpectedly low?

Low conversion in catalytic hydrogenation can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Cause 1: Catalyst Inactivity or Deactivation

The catalyst is the heart of the hydrogenation reaction, and its state is paramount to achieving high conversion.

  • Catalyst Poisoning: The active sites on the catalyst surface can be blocked by various substances, rendering the catalyst inactive.

    • Inhibitors: These reversibly bind to the catalyst surface, and their removal can restore activity. A common inhibitor is carbon monoxide (CO), which might be present in the hydrogen gas source.

    • Temporary Poisons: These strongly adsorb to the catalyst surface and require specific treatment, such as a hot hydrogen stripping, to be removed. Water, when combined with caustic soda, can act as a temporary poison.[1]

    • Permanent Poisons: These irreversibly bind to the catalyst, and the activity cannot be recovered. Sulfur, silicon, arsenic, and mercury compounds are common permanent poisons that may originate from the substrate or glassware.[1]

  • Catalyst Sintering or Agglomeration: High reaction temperatures can cause the fine metal particles of the catalyst to clump together, reducing the active surface area.

  • Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking active sites.[2] This is more common at elevated temperatures.

  • Improper Handling or Storage: The catalyst, particularly palladium on carbon (Pd/C), can be pyrophoric and may be deactivated by improper handling or exposure to air.

Potential Cause 2: Substrate and Solvent Issues

The purity of the substrate and the choice of solvent can significantly impact the reaction outcome.

  • Substrate Impurities: As mentioned, impurities containing sulfur, nitrogen, or other heteroatoms can act as catalyst poisons. It is crucial to use highly purified starting materials.

  • Solvent Effects: The choice of solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity. Protic solvents like ethanol and methanol are common, but aprotic solvents like ethyl acetate or THF can also be effective. The solvent should be dry and deoxygenated.

Potential Cause 3: Suboptimal Reaction Conditions

The reaction parameters must be optimized for the specific cyclopentene derivative being hydrogenated.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical factor. For many cyclopentene derivatives, a pressure of 1-5 bar (balloon pressure) is sufficient, but more sterically hindered or electronically deactivated double bonds may require higher pressures.

  • Incorrect Temperature: While higher temperatures generally increase the reaction rate, they can also lead to side reactions, catalyst deactivation, and reduced selectivity.[3] For many standard hydrogenations, room temperature is a good starting point.

  • Inadequate Agitation: Efficient mixing is essential to ensure good contact between the substrate, catalyst, and hydrogen gas. Poor agitation can lead to mass transfer limitations and low conversion.

  • Reaction Time: The reaction may simply not have been allowed to run for a sufficient amount of time to reach completion.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of cyclopentene derivatives?

The choice of catalyst depends on the specific substrate and desired selectivity. Common catalysts include:

  • Palladium on Carbon (Pd/C): This is the most widely used catalyst for alkene hydrogenation due to its high activity and relatively low cost.

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are often more active than palladium catalysts and can be effective for more challenging substrates. Platinum is sometimes preferred for its chemoselectivity in the presence of other reducible functional groups.

  • Raney Nickel (Ra-Ni): A cost-effective alternative, but it often requires higher temperatures and pressures and may be less selective.

Q2: How does the substitution pattern on the cyclopentene ring affect the reaction?

The steric and electronic properties of the substituents on the cyclopentene ring can significantly influence the rate of hydrogenation.

  • Steric Hindrance: Bulky substituents near the double bond can hinder the approach of the substrate to the catalyst surface, slowing down the reaction.

  • Electronic Effects: Electron-withdrawing groups can sometimes decrease the reactivity of the double bond towards hydrogenation.

Q3: What is the typical stereochemistry of catalytic hydrogenation?

Catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.[4][5][6] This is because the alkene adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to the same side of the double bond.[5][6]

Q4: Can I use catalytic hydrogenation to reduce other functional groups in my molecule?

Yes, catalytic hydrogenation is a versatile reduction method. However, the conditions required to reduce other functional groups may differ from those needed for alkene hydrogenation. For example, the reduction of nitro groups, nitriles, or aromatic rings often requires more forcing conditions (higher pressure, higher temperature, or a more active catalyst) than the reduction of a simple double bond. Careful selection of the catalyst and reaction conditions is crucial for achieving the desired chemoselectivity.

Q5: How can I monitor the progress of my hydrogenation reaction?

The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the starting material.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the conversion and the formation of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the reaction mixture and determine the ratio of starting material to product.

Quantitative Data Summary

Table 1: General Reaction Conditions for Cyclopentene Derivative Hydrogenation

ParameterRecommended RangeNotes
Catalyst Loading 1-10 mol% (metal basis)Higher loading may be needed for difficult substrates.
Hydrogen Pressure 1-50 barBalloon pressure is often sufficient. Higher pressures for hindered alkenes.
Temperature 20-80 °CStart at room temperature. Higher temperatures may reduce selectivity.[3]
Solvent Ethanol, Methanol, Ethyl Acetate, THFEnsure the solvent is dry and deoxygenated.
Substrate Conc. 0.05-0.5 MHigher concentrations can sometimes lead to catalyst deactivation.

Table 2: Catalyst Selection Guide for Hydrogenation

CatalystCommon SubstratesPotential Issues
Pd/C Simple alkenes, alkynesCan be sensitive to sulfur and nitrogen poisoning.
PtO₂ (Adam's cat.) Hindered alkenes, aromatic ringsHigher cost compared to Pd/C.
Pt/C Alkenes, good chemoselectivityMay require slightly more forcing conditions than Pd/C for some substrates.
Ra-Ni Alkenes, carbonyls, nitrilesOften requires higher temperatures and pressures; lower selectivity.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Cyclopentene Derivative at Atmospheric Pressure

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 10% Pd/C, 5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol, 20 mL for a 1 mmol scale reaction) via a syringe.

  • System Purge: Seal the flask with a septum and purge the system with hydrogen gas. This is typically done by evacuating the flask under vacuum and then backfilling with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Substrate Addition: Dissolve the cyclopentene derivative (1 mmol) in a small amount of the reaction solvent and add it to the reaction flask via a syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS at appropriate time intervals.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography, distillation, or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed catalyst_check Check Catalyst start->catalyst_check substrate_check Check Substrate & Solvent start->substrate_check conditions_check Check Reaction Conditions start->conditions_check c1 Poisoning? catalyst_check->c1 Investigate s1 Impurities Present? substrate_check->s1 Investigate r1 H2 Pressure Sufficient? conditions_check->r1 Investigate resolution High Conversion Achieved c2 Sintering/Coking? c1->c2 No c1_sol Purify Substrate / Use Fresh H2 c1->c1_sol Yes c3 Improper Handling? c2->c3 No c2_sol Lower Temperature / Use New Catalyst c2->c2_sol Yes c3_sol Handle Catalyst Under Inert Gas c3->c3_sol Yes c1_sol->resolution c2_sol->resolution c3_sol->resolution s2 Solvent Appropriate? s1->s2 No s1_sol Purify Starting Material s1->s1_sol Yes s2_sol Use Dry, Deoxygenated Solvent s2->s2_sol Yes s1_sol->resolution s2_sol->resolution r2 Temperature Optimal? r1->r2 Yes r1_sol Increase H2 Pressure r1->r1_sol No r3 Agitation Efficient? r2->r3 Yes r2_sol Adjust Temperature r2->r2_sol No r3_sol Increase Stirring Rate r3->r3_sol No r1_sol->resolution r2_sol->resolution r3_sol->resolution

Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.

Parameter_Influence cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Conversion_Rate Conversion Rate Temperature->Conversion_Rate Increases Rate Selectivity Selectivity Temperature->Selectivity May Decrease Catalyst_Lifetime Catalyst Lifetime Temperature->Catalyst_Lifetime Can Decrease (Sintering) Pressure Pressure Pressure->Conversion_Rate Increases Rate Catalyst_Activity Catalyst Activity Catalyst_Activity->Conversion_Rate Directly Proportional Substrate_Purity Substrate Purity Substrate_Purity->Conversion_Rate Increases Rate Substrate_Purity->Catalyst_Lifetime Increases Lifetime

Caption: Influence of key parameters on hydrogenation outcomes.

References

Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of aminocyclcyclopentanol hydrochloride via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of aminocyclopentanol hydrochloride?

A1: Based on documented procedures, alcohols are effective solvents for recrystallizing aminocyclopentanol hydrochloride. Specifically, isopropanol has been successfully used.[1][2] Methanol has also been employed in the synthesis and purification process.[1] Generally, for amine hydrochloride salts, 2-propanol (isopropanol) is often preferred over ethanol due to the higher solubility of many hydrochloride salts in ethanol, which can lead to lower yields.[2]

Q2: My aminocyclopentanol hydrochloride is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, it could be due to insufficient solvent or the solvent not being at its boiling point. Incrementally add small portions of the hot solvent to your crude product until it fully dissolves.[3][4] Ensure the solvent is maintained at or near its boiling point during this process.[3] If the compound still does not dissolve, you may need to consider a different solvent or a solvent pair.

Q3: No crystals are forming after cooling the solution. What are the possible reasons and solutions?

A3: The lack of crystal formation is a common issue in recrystallization and can be attributed to several factors:

  • Too much solvent: This is the most frequent cause.[5] If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][6]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point at that temperature.[5] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[5][6]

    • Add a seed crystal: Introducing a tiny crystal of pure aminocyclopentanol hydrochloride can initiate the crystallization process.[6]

    • Cool the solution further: Placing the flask in an ice bath can decrease the solubility and promote crystallization.[3]

Q4: The recrystallization resulted in a very low yield. How can I improve it?

A4: A poor yield can result from several factors during the experimental process:

  • Using too much solvent: As mentioned previously, excess solvent will retain more of your compound in the solution, thereby reducing the yield.[3][6]

  • Premature crystallization: If crystals form too early, especially during hot filtration, you can lose a significant portion of your product. Ensure the solution is hot enough during filtration.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Washing with too much cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3]

Q5: The purified aminocyclopentanol hydrochloride is still impure. What can I do?

A5: If impurities persist after recrystallization, consider the following:

  • Inappropriate solvent choice: The chosen solvent may not be effectively separating the desired compound from the impurities. You may need to experiment with different solvents or solvent systems.

  • Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Presence of colored impurities: If your product has a noticeable color, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3] Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent with a lower boiling point.[5]
Crystals form too rapidly ("crash out") The solution is too concentrated or cooled too quickly.Re-heat the solution to redissolve the crystals, add a small amount of extra solvent, and allow for slower cooling.[6]
Difficulty filtering the crystals The crystals are too fine.This can be a result of very rapid crystallization. Try to achieve slower crystal growth. Ensure a good seal on your filtration apparatus.
Product is not drying properly Residual solvent is trapped within the crystals.Ensure the crystals are washed with an appropriate, volatile solvent. Allow for sufficient drying time under vacuum.

Experimental Protocols

Single-Solvent Recrystallization of Aminocyclopentanol Hydrochloride
  • Solvent Selection: Choose a suitable solvent in which aminocyclopentanol hydrochloride is soluble at high temperatures but sparingly soluble at low temperatures (e.g., isopropanol).

  • Dissolution: Place the crude aminocyclopentanol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Solvent Pair Recrystallization
  • Solvent Selection: Choose a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. For example, ethanol could be a "good" solvent and water a "poor" one.[7]

  • Dissolution: Dissolve the crude aminocyclopentanol hydrochloride in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Data Presentation

Table 1: Solvent Systems for Recrystallization of Aminocyclopentanol Hydrochloride

Solvent System Observations Reference
IsopropanolEffective for obtaining a white solid product with good yield.[1]
MethanolUsed in the preparation of a methanolic solution of hydrogen chloride for the synthesis and subsequent purification.[1]
Isopropanol / Diethyl EtherA common technique for hydrochloride salts is to use 2-propanol, with the potential addition of diethyl ether to induce precipitation.[2]

Table 2: General Troubleshooting for Recrystallization

Parameter Issue Recommendation
Solvent Volume Too much solvent leads to low yield.Use the minimum amount of hot solvent for dissolution.[3]
Cooling Rate Rapid cooling can trap impurities.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[6]
Inducing Crystallization No crystals form upon cooling.Scratch the flask, add a seed crystal, or cool to a lower temperature.[5][6]
Purity Impurities remain after one recrystallization.Consider a second recrystallization or the use of activated charcoal for colored impurities.[3]

Visualizations

Recrystallization_Workflow start Start with Crude Aminocyclopentanol HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes cool Cool Solution Slowly insoluble_impurities->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form induce_crystallization Induce Crystallization (Scratch / Seed / Cool) crystals_form->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce_crystallization->cool wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Aminocyclopentanol HCl dry_crystals->end

Caption: Experimental workflow for the recrystallization of aminocyclopentanol hydrochloride.

Troubleshooting_Recrystallization start Problem Encountered during Recrystallization no_crystals No Crystals Forming start->no_crystals low_yield Low Yield start->low_yield oiling_out Product Oiling Out start->oiling_out impure_product Product Still Impure start->impure_product too_much_solvent Too Much Solvent? no_crystals->too_much_solvent check_solvent_volume Check Solvent Volume low_yield->check_solvent_volume check_cooling Check Cooling Process low_yield->check_cooling check_washing Check Washing Step low_yield->check_washing reheat_add_solvent Re-heat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent recrystallize_again Perform Second Recrystallization impure_product->recrystallize_again slow_cooling Ensure Slow Cooling impure_product->slow_cooling use_charcoal Use Activated Charcoal (if colored) impure_product->use_charcoal boil_off_solvent Boil Off Excess Solvent too_much_solvent->boil_off_solvent Yes supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off_solvent->supersaturated induce_crystallization Induce Crystallization (Scratch / Seed) supersaturated->induce_crystallization Yes change_solvent Change Solvent reheat_add_solvent->change_solvent If Fails

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Chiral Separation of Aminocyclopentanol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of aminocyclopentanol diastereomers.

Troubleshooting Guides

This section addresses common issues observed during the chromatographic separation of aminocyclopentanol diastereomers.

1. Poor Resolution or No Separation

Question: I am not seeing any separation between my aminocyclopentanol diastereomers. What are the potential causes and how can I improve the resolution?

Answer:

Poor or no resolution is a common challenge in chiral separations. Here are the primary factors to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition.[1][2] Aminocyclopentanols, containing both amino and hydroxyl functional groups, can interact with the CSP through hydrogen bonding, dipole-dipole interactions, and steric effects.

    • Troubleshooting Steps:

      • Screen Different CSPs: If resolution is not achieved, it is essential to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based).[1][3] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for their broad applicability.[4][5]

      • Consider Derivatization: Convert the aminocyclopentanol into a diastereomeric derivative using a chiral derivatizing agent.[4][6] This creates diastereomers that can often be separated on a standard achiral stationary phase.[6][7] Common derivatizing agents for amines and alcohols include chiral acids or isocyanates.[8]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the analytes and the CSP.[1][9]

    • Troubleshooting Steps:

      • Vary the Organic Modifier: In normal-phase chromatography, alter the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). The type and concentration of the alcohol can dramatically affect selectivity.

      • Adjust Mobile Phase Additives: For basic compounds like aminocyclopentanols, the addition of a small amount of a basic additive (e.g., diethylamine (DEA), ethanolamine) to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[10][11] Conversely, for acidic derivatives, an acidic additive (e.g., trifluoroacetic acid (TFA), formic acid) may be necessary.[10][11]

      • Explore Different Solvent Systems: If using a particular solvent system (e.g., hexane/isopropanol) does not yield separation, consider trying other solvent combinations.

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.

    • Troubleshooting Steps:

      • Decrease the Temperature: Lowering the column temperature can sometimes enhance the enantioselectivity of the CSP, leading to better resolution.[3]

      • Increase the Temperature: In some cases, increasing the temperature can improve peak efficiency and may lead to a better overall separation, although it might decrease selectivity.[3]

  • Flow Rate: The flow rate affects the time available for the analytes to interact with the CSP.

    • Troubleshooting Steps:

      • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time between the diastereomers and the CSP, potentially improving resolution.[3]

2. Peak Tailing

Question: My peaks for the aminocyclopentanol diastereomers are showing significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is often indicative of undesirable secondary interactions between the analyte and the stationary phase.[12]

  • Secondary Interactions with Silica: Residual silanol groups on the silica support of the CSP can interact strongly with the basic amino group of aminocyclopentanols, leading to tailing.

    • Troubleshooting Steps:

      • Use a Basic Additive: Add a small concentration (typically 0.1%) of a basic modifier like DEA to the mobile phase.[10][11] This will compete with the analyte for the active silanol sites and improve peak symmetry.

      • Select a Deactivated Column: Use a CSP that is based on end-capped or deactivated silica to minimize silanol interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[12]

    • Troubleshooting Steps:

      • Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column and observe if the peak shape improves.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[13]

    • Troubleshooting Steps:

      • Flush the Column: Follow the manufacturer's instructions for column washing and regeneration.

      • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.

3. Peak Splitting or Double Peaks

Question: I am observing split or double peaks for what should be a single diastereomer. What could be the cause?

Answer:

Peak splitting can arise from several issues, both chromatographic and instrumental.[14]

  • Co-elution of Isomers: It is possible that you are seeing the partial separation of enantiomers of one or both diastereomers.

    • Troubleshooting Steps:

      • Optimize for Enantioselectivity: Adjust the mobile phase and temperature to improve the resolution between the enantiomers.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks.[14]

    • Troubleshooting Steps:

      • Reverse and Flush the Column: Carefully reverse the column and flush it at a low flow rate. This can sometimes remove a blockage at the inlet frit.

      • Replace the Column: If the problem persists, the column is likely irreversibly damaged and needs to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.

    • Troubleshooting Steps:

      • Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

  • Instrumental Issues: Problems with the injector or detector can also lead to peak splitting.

    • Troubleshooting Steps:

      • Check Injector: Inspect the injector for any blockages or leaks.

      • Check Detector Flow Cell: Ensure the detector flow cell is clean and free of bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating aminocyclopentanol diastereomers?

A1: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of aminocyclopentanol diastereomers.[4] Gas Chromatography (GC) can also be used, particularly for more volatile derivatives, but may require derivatization to improve volatility and thermal stability.[8][15]

Q2: Do I need a chiral stationary phase (CSP) to separate diastereomers?

A2: Not necessarily. Diastereomers have different physical and chemical properties and can often be separated on a standard achiral stationary phase (like silica gel or C18).[16][17] However, if the structural differences between the diastereomers are subtle, a CSP might provide the necessary selectivity for a baseline separation.

Q3: When should I consider derivatizing my aminocyclopentanol sample?

A3: Consider derivatization under the following circumstances:

  • When you are unable to achieve separation on a variety of CSPs.

  • To improve peak shape and reduce tailing by masking the polar amino and hydroxyl groups.

  • To enhance detection sensitivity (e.g., by introducing a UV-active or fluorescent tag).[18]

  • To increase volatility for GC analysis.[8]

Q4: How do I choose the right mobile phase additive?

A4: The choice of additive depends on the nature of your analyte. For basic aminocyclopentanols, a basic additive like diethylamine (DEA) or ethanolamine is typically used to improve peak shape.[10][11] If you have derivatized your aminocyclopentanol with an acidic chiral derivatizing agent, you might need to use an acidic additive like trifluoroacetic acid (TFA) to maintain the analyte in a single ionic form.[10] The typical concentration for additives is around 0.1%.[11]

Q5: Can I use the same column for both normal-phase and reversed-phase chromatography?

A5: Some modern immobilized polysaccharide-based CSPs are compatible with a wide range of solvents, allowing for their use in both normal-phase and reversed-phase modes. However, it is crucial to consult the column manufacturer's instructions to ensure compatibility and to follow the correct column switching procedures to avoid damaging the stationary phase.

Experimental Workflow and Data

Typical Experimental Workflow for Chiral HPLC Separation

The following diagram illustrates a typical workflow for developing a chiral HPLC method for the separation of aminocyclopentanol diastereomers.

G cluster_prep Sample and System Preparation cluster_dev Method Development cluster_analysis Analysis and Evaluation cluster_troubleshoot Troubleshooting sample_prep Prepare Sample (dissolve in mobile phase) system_prep System Equilibration (10-20 column volumes) sample_prep->system_prep injection Inject Sample system_prep->injection csp_selection CSP Screening (e.g., Polysaccharide-based) mp_optimization Mobile Phase Optimization (Vary organic modifier and additive) csp_selection->mp_optimization Optimize mobile phase for new CSP param_tuning Parameter Tuning (Flow rate, Temperature) mp_optimization->param_tuning param_tuning->injection Re-inject detection Data Acquisition (UV/MS Detector) injection->detection evaluation Evaluate Resolution, Peak Shape, and Tailing detection->evaluation no_sep No Separation? evaluation->no_sep bad_shape Poor Peak Shape? evaluation->bad_shape no_sep->csp_selection Try different CSP or derivatize bad_shape->mp_optimization Adjust mobile phase additive

Caption: A logical workflow for chiral method development and troubleshooting.

Quantitative Data Summary

The following tables provide example data for the separation of aminocyclopentanol diastereomers under different chromatographic conditions. Note: This is representative data and actual results will vary depending on the specific aminocyclopentanol derivative and instrumentation.

Table 1: Effect of Chiral Stationary Phase on Resolution

CSP TypeMobile PhaseFlow Rate (mL/min)Temp (°C)Diastereomer 1 (t_R, min)Diastereomer 2 (t_R, min)Resolution (R_s)
Cellulose-basedHexane:Isopropanol (90:10) + 0.1% DEA1.0258.510.22.1
Amylose-basedHexane:Ethanol (85:15) + 0.1% DEA1.02512.113.51.8
Cyclodextrin-basedAcetonitrile:Water (60:40) + 0.1% TFA0.8306.36.80.9

Table 2: Effect of Mobile Phase Composition on a Cellulose-based CSP

Mobile Phase (Hexane:Alcohol)AdditiveFlow Rate (mL/min)Temp (°C)Diastereomer 1 (t_R, min)Diastereomer 2 (t_R, min)Resolution (R_s)
95:5 Isopropanol0.1% DEA1.02515.218.52.5
90:10 Isopropanol0.1% DEA1.0258.510.22.1
85:15 Isopropanol0.1% DEA1.0256.17.01.5
90:10 Ethanol0.1% DEA1.0259.811.82.3
90:10 IsopropanolNone1.0259.0 (tailing)11.0 (tailing)1.2
Detailed Experimental Protocol: Chiral HPLC Separation

Objective: To separate the diastereomers of a racemic aminocyclopentanol derivative.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (e.g., Cellulose-based column, 4.6 x 250 mm, 5 µm)

  • HPLC-grade hexane, isopropanol, and diethylamine (DEA)

  • Aminocyclopentanol diastereomer sample

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of Hexane:Isopropanol (90:10, v/v) with 0.1% DEA.

    • For 1 L of mobile phase, mix 900 mL of hexane, 100 mL of isopropanol, and 1 mL of DEA.

    • Degas the mobile phase by sonication or helium sparging.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the aminocyclopentanol diastereomer mixture and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the chiral column in the column compartment.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to an appropriate value for the analyte (e.g., 220 nm if no strong chromophore is present).

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both diastereomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two diastereomers.

    • Determine the retention time (t_R) for each peak.

    • Calculate the resolution (R_s) between the two peaks using the formula: R_s = 2(t_R2 - t_R1) / (w1 + w2), where w is the peak width at the base. A resolution of ≥ 1.5 indicates baseline separation.

References

Technical Support Center: Monitoring (1r,3s)-3-Aminocyclopentanol Hydrochloride Synthesis by GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the synthesis of (1r,3s)-3-Aminocyclopentanol hydrochloride using Gas Chromatography (GC). The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable results.

Experimental Protocols

Direct GC analysis of this compound is challenging due to the compound's high polarity and low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. Silylation, which replaces the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (TMS) groups, is a common and effective derivatization technique.[1]

Derivatization Protocol: Silylation with BSTFA

This protocol outlines the derivatization of this compound to its corresponding TMS-derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound sample from the reaction mixture

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) as a catalyst (optional, but recommended for hindered groups)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte or a compound with similar chemical properties and retention time that is not present in the sample)[2]

  • GC vials with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the reaction mixture (typically 1-5 mg) into a clean, dry GC vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as moisture can interfere with the silylation reaction.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to the dried sample. Then, add 100 µL of BSTFA. If using a catalyst, a common formulation is BSTFA with 1% TMCS. A molar excess of the silylating reagent is recommended to ensure complete derivatization.

  • Internal Standard: Add a known concentration of the internal standard to the vial.

  • Reaction: Cap the vial tightly and heat it at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.[3]

  • Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample is now ready for GC analysis.

GC Method for Analysis of TMS-Derivatized (1r,3s)-3-Aminocyclopentanol

The following is a proposed GC method for the analysis of the silylated derivative. Optimization may be required based on the specific instrumentation and column used.

Parameter Value Justification
GC Column Low to mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane)Silylated compounds are less polar and are well-separated on these common stationary phases.[1]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and sample capacity.
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC.
Flow Rate 1-2 mL/min (constant flow)Optimal flow rate for good separation efficiency.
Injector Type Split/SplitlessSplitless injection is suitable for trace analysis, while split injection is used for more concentrated samples.
Injector Temp. 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Initial Temp: 100°C, hold for 2 minAllows for the elution of any low-boiling point components.
Ramp: 10°C/min to 250°CA steady temperature increase to separate compounds based on their boiling points.
Final Temp: 250°C, hold for 5 minEnsures all components have eluted from the column.
Detector Flame Ionization Detector (FID)A robust and widely used detector for organic compounds.
Detector Temp. 280 °CPrevents condensation of the analytes in the detector.
Injection Vol. 1 µLA standard injection volume for capillary GC.

Visualizations

Synthesis_Monitoring_Workflow cluster_synthesis Synthesis of (1r,3s)-3-Aminocyclopentanol HCl cluster_sampling Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Reaction Chemical Reaction Sampling Take Aliquot Reaction->Sampling Monitor Progress Drying Evaporate to Dryness Sampling->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GC_Injection Inject into GC Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. IS Integration->Quantification Result Reaction Progress Quantification->Result

Caption: Experimental workflow for monitoring the synthesis by GC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of derivatized (1r,3s)-3-Aminocyclopentanol.

Troubleshooting_GC_Analysis cluster_peak_shape Peak Shape Issues cluster_quantification Quantification Issues cluster_no_peaks No/Small Peaks Start Problem Encountered Peak_Tailing Peak Tailing? Start->Peak_Tailing Poor_Reproducibility Poor Reproducibility? Start->Poor_Reproducibility No_Peaks No or Small Analyte Peak? Start->No_Peaks Active_Sites Active sites in liner/column Peak_Tailing->Active_Sites Yes Incomplete_Deriv Incomplete Derivatization Peak_Tailing->Incomplete_Deriv Yes Column_Overload Column Overload Peak_Tailing->Column_Overload Yes Peak_Tailing->Poor_Reproducibility No Inconsistent_Injection Inconsistent Injection Volume Poor_Reproducibility->Inconsistent_Injection Yes IS_Issue Internal Standard Instability/Error Poor_Reproducibility->IS_Issue Yes Deriv_Variability Derivatization Variability Poor_Reproducibility->Deriv_Variability Yes Poor_Reproducibility->No_Peaks No Deriv_Failed Derivatization Failed No_Peaks->Deriv_Failed Yes Syringe_Problem Syringe/Injector Issue No_Peaks->Syringe_Problem Yes Leak System Leak No_Peaks->Leak Yes

Caption: Decision tree for troubleshooting common GC issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for my derivatized analyte?

A1: Peak tailing for silylated compounds is often due to active sites in the GC system that can interact with the analyte.

  • Cause: Exposed silanol groups in the injector liner, on the column, or contamination.

  • Solution:

    • Use a deactivated injector liner.

    • Condition the GC column according to the manufacturer's instructions.

    • Trim the first few centimeters of the column to remove any accumulated non-volatile residues.

    • Ensure the derivatization reaction has gone to completion, as un-derivatized analyte will tail significantly.

Q2: My results are not reproducible. What could be the cause?

A2: Poor reproducibility can stem from several factors throughout the analytical process.

  • Cause: Inconsistent sample preparation, injection volume, or derivatization efficiency.

  • Solution:

    • Use an autosampler for consistent injection volumes.

    • Ensure the internal standard is added accurately and is stable under the reaction conditions.

    • Optimize the derivatization protocol to ensure consistent and complete reaction. This includes controlling the reaction time, temperature, and ensuring an anhydrous environment.

Q3: I don't see a peak for my derivatized analyte, or the peak is very small.

A3: This could indicate a problem with the derivatization reaction or the GC instrument itself.

  • Cause: The derivatization reaction may have failed, there might be an issue with the syringe or injector, or there could be a leak in the system.

  • Solution:

    • Verify Derivatization: Check the silylation reagent for degradation (exposure to moisture). Prepare a fresh standard of (1r,3s)-3-Aminocyclopentanol and derivatize it to confirm the procedure is working.

    • Check the Syringe and Injector: Ensure the syringe is clean and functioning correctly. Inspect the injector septum for leaks or coring.

    • Check for Leaks: Use an electronic leak detector to check for leaks in the gas lines and connections.

Q4: Can I analyze the underivatized this compound directly by GC?

A4: It is not recommended. The hydrochloride salt is non-volatile, and the free base has polar amino and hydroxyl groups that lead to poor peak shape and strong adsorption in the GC system. Derivatization is essential for reliable and accurate quantification.

Q5: What should I use as an internal standard?

A5: An ideal internal standard is a compound that is chemically similar to the analyte but does not co-elute with any other components in the sample.

  • Recommendation: A commercially available deuterated analog of (1r,3s)-3-Aminocyclopentanol would be the best choice. If not available, consider a structurally similar compound that is not expected to be in the reaction mixture, such as a different aminocycloalkanol or a stable, non-reactive compound with a similar retention time to the derivatized analyte.[2]

Q6: I am seeing multiple peaks for my derivatized analyte. What is the cause?

A6: The formation of multiple peaks can be due to incomplete derivatization or side reactions.

  • Cause: Incomplete silylation can result in both mono- and di-silylated products. The silylating reagent can also sometimes react with itself to form byproducts.

  • Solution:

    • Increase the amount of silylating reagent to ensure a sufficient excess.

    • Increase the reaction time and/or temperature to drive the reaction to completion.

    • Ensure your sample is completely dry before adding the derivatization reagent, as water will consume the reagent.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aminocyclopentanol skeleton is a crucial pharmacophore found in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. The stereoselective synthesis of these compounds is of paramount importance for the development of new therapeutics. This guide provides a comparative analysis of the most common and effective synthetic routes to aminocyclopentanols, offering a comprehensive overview of their methodologies, performance, and applications.

Ring-Opening of Cyclopentene Epoxides

The aminolysis of cyclopentene oxide and its derivatives is a straightforward and widely employed method for the synthesis of aminocyclopentanols. This reaction typically involves the nucleophilic attack of an amine on one of the epoxide carbons, leading to the formation of a trans-1,2-aminocyclopentanol. The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: Synthesis of (±)-trans-2-Aminocyclopentanol

A solution of cyclopentene oxide (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or water) is treated with an excess of the desired amine (e.g., ammonia, benzylamine) (2-3 eq). The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding trans-aminocyclopentanol. For protected amines, a subsequent deprotection step is required.

Reductive Amination of Cyclopentanones

Reductive amination of cyclopentanone and its derivatives provides a versatile route to a wide range of aminocyclopentanols. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ to the desired aminocyclopentanol. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The stereochemical outcome of the reduction can often be controlled by the choice of reagents and reaction conditions.

Experimental Protocol: Synthesis of a Substituted Aminocyclopentanol via Reductive Amination

To a solution of a substituted cyclopentanone (1.0 eq) and an amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane), a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portionwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the aminocyclopentanol.

Enzymatic Kinetic Resolution

For the production of enantiomerically pure aminocyclopentanols, enzymatic kinetic resolution (EKR) is a powerful and widely used technique. Lipases are commonly employed to selectively acylate one enantiomer of a racemic aminocyclopentanol, allowing for the separation of the acylated product from the unreacted enantiomer. This method provides access to both enantiomers with high optical purity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Aminocyclopentanol

A racemic mixture of trans-2-aminocyclopentanol (1.0 eq) is dissolved in an organic solvent (e.g., toluene, tert-butyl methyl ether). An acyl donor, such as vinyl acetate or ethyl acetate (1.0-1.5 eq), and a lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) are added to the solution. The suspension is stirred at a specific temperature (e.g., 30-45 °C) and the reaction progress is monitored by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion. The enzyme is removed by filtration, and the acylated and unreacted aminocyclopentanols are separated by column chromatography.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation (AA) is a highly efficient method for the direct conversion of alkenes into vicinal amino alcohols with excellent enantioselectivity.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, and a stoichiometric nitrogen source. For the synthesis of aminocyclopentanols, cyclopentene serves as the starting material.

Experimental Protocol: Asymmetric Aminohydroxylation of Cyclopentene

To a solution of the chiral ligand (e.g., (DHQ)₂PHAL) and potassium osmate(VI) dihydrate in a mixture of t-butanol and water at 0 °C, the nitrogen source (e.g., a carbamate or sulfonamide) and cyclopentene are added. The reaction mixture is stirred at 0 °C for a specified time. Upon completion, the reaction is quenched with sodium sulfite. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting N-protected aminocyclopentanol is purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Synthesis from Chiral Precursors (Chiral Pool)

The synthesis of aminocyclopentanols can also be achieved by utilizing enantiomerically pure starting materials from the chiral pool, such as amino acids or carbohydrates.[4] This strategy allows for the transfer of existing stereocenters to the target molecule, providing a reliable method for controlling the absolute stereochemistry.

Experimental Protocol: Synthesis from a Chiral Lactone

A reported synthesis of four aminocyclopentanols starts from the chiral cis-fused cyclopentane-1,4-lactone (1R, 5S, 7R, 8R)-7,8-dihydroxy-2-oxabicyclo[3.3.0]oct-3-one.[4] This building block undergoes a series of stereoselective transformations, including protection of hydroxyl groups, lactone opening, and introduction of the amino group via an azide intermediate, to yield the target aminocyclopentanols.

Hetero-Diels-Alder Reaction

A novel approach to the synthesis of aminocyclopentanols involves a hetero-Diels-Alder reaction. A patented method describes the in-situ generation of a nitroso dienophile from a hydroxylamine derivative, which then reacts with cyclopentadiene. The resulting cycloadduct undergoes further transformations, including reduction and enzymatic resolution, to yield the desired enantiopure aminocyclopentanol.

Experimental Protocol Outline

The synthesis begins with the oxidation of a protected hydroxylamine in the presence of a copper catalyst to generate a nitroso species. This reactive intermediate undergoes an in-situ hetero-Diels-Alder reaction with cyclopentadiene. The resulting bicyclic adduct is then subjected to a series of steps including reduction of the N-O bond, enzymatic resolution to separate the enantiomers, hydrogenation of the double bond, and finally deprotection to afford the target aminocyclopentanol hydrochloride.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey Reagents/CatalystsTypical YieldStereoselectivity (ee/dr)Key AdvantagesKey Disadvantages
Ring-Opening of Epoxides Cyclopentene OxideAmines, Lewis AcidsGood to ExcellentGenerally trans-selectiveStraightforward, readily available starting materials.Limited control over regioselectivity with unsymmetrical epoxides.
Reductive Amination CyclopentanonesAmines, NaBH(OAc)₃, H₂/Pd-CGood to ExcellentVaries with substrate and reagentsWide substrate scope, one-pot procedure.Stereocontrol can be challenging.
Enzymatic Kinetic Resolution Racemic AminocyclopentanolsLipases (e.g., CALB), Acyl donor~50% (for each enantiomer)Excellent (often >99% ee)High enantioselectivity, mild conditions.Theoretical maximum yield of 50% for each enantiomer.
Sharpless Aminohydroxylation CyclopenteneOsO₄, Chiral Ligand, N-sourceGoodExcellent (often >95% ee)High enantioselectivity, direct conversion of alkene.Use of toxic and expensive osmium catalyst.
From Chiral Precursors Chiral Building BlocksVariousVariesExcellent (transferred from starting material)Predictable stereochemistry.Limited availability and cost of chiral starting materials.
Hetero-Diels-Alder Reaction Cyclopentadiene, Hydroxylamine derivativeCopper catalyst, LipaseGoodExcellent (via resolution)Novel and efficient route.Multi-step process, relies on enzymatic resolution.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described above.

Ring_Opening_of_Epoxide Start Cyclopentene Oxide Reaction Ring-Opening Start->Reaction Amine Amine (R-NH2) Amine->Reaction Product trans-Aminocyclopentanol Reaction->Product

Caption: Ring-opening of cyclopentene oxide with an amine.

Reductive_Amination Ketone Cyclopentanone Reaction Reductive Amination Ketone->Reaction Amine Amine (R-NH2) Amine->Reaction ReducingAgent Reducing Agent ReducingAgent->Reaction Product Aminocyclopentanol Reaction->Product Enzymatic_Kinetic_Resolution Racemate Racemic Aminocyclopentanol Resolution Kinetic Resolution Racemate->Resolution Lipase Lipase + Acyl Donor Lipase->Resolution Enantiomer1 (R)-Aminocyclopentanol Resolution->Enantiomer1 Enantiomer2 (S)-Acylated Aminocyclopentanol Resolution->Enantiomer2 Sharpless_Aminohydroxylation Alkene Cyclopentene Reaction Asymmetric Aminohydroxylation Alkene->Reaction Reagents OsO4, Chiral Ligand, N-Source Reagents->Reaction Product Enantiopure Aminocyclopentanol Reaction->Product Hetero_Diels_Alder Start Cyclopentadiene + Hydroxylamine derivative Step1 Hetero-Diels-Alder Start->Step1 Intermediate Bicyclic Adduct Step1->Intermediate Step2 Reduction & Resolution Intermediate->Step2 Product Enantiopure Aminocyclopentanol Step2->Product

References

Navigating Purity: A Comparative Guide to the GC-MS Validation of (1r,3s)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation with alternative analytical techniques for determining the purity of (1r,3s)-3-Aminocyclopentanol hydrochloride, a key building block in the synthesis of various pharmaceutical compounds.

This publication delves into a detailed experimental protocol for a robust GC-MS method, presents comparative data from various suppliers, and explores alternative analytical methodologies such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Understanding the Purity Landscape: A Comparative Overview

The purity of this compound can vary between suppliers, impacting the quality and yield of subsequent synthetic steps. A survey of commercially available products highlights this variability.

Supplier/SourceStated Purity (%)Analytical Method Mentioned
Supplier A≥99.00Not Specified
Supplier B≥98%Not Specified
Supplier C≥97%Not Specified
Supplier D≥95%GC-MS data available on request
Literature Synthesis99.75GC

This data underscores the necessity for a reliable and validated in-house method to verify the purity of incoming materials and to monitor reaction progress.

Gold Standard: GC-MS Validation Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like (1r,3s)-3-Aminocyclopentanol, derivatization is a crucial step to increase volatility and improve chromatographic separation. Here, we propose a detailed protocol for the purity determination of this compound via GC-MS after silylation.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a vial.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a separate vial.

  • Derivatization Procedure:

    • To each vial, add 500 µL of anhydrous pyridine.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or water bath.

    • Allow the vials to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Data Analysis and Purity Calculation:

  • Identify the peak corresponding to the di-silylated derivative of (1r,3s)-3-Aminocyclopentanol.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.

  • Calculate the purity of the sample using the area percent method, assuming all components have the same response factor.

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Add Pyridine weigh->dissolve derivatize Add BSTFA + 1% TMCS dissolve->derivatize heat Heat at 70°C for 30 min derivatize->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate calculate Purity Calculation (% Area) integrate->calculate

Caption: Workflow for GC-MS purity validation.

Alternative Analytical Approaches: A Comparative Look

While GC-MS is a robust method, other techniques offer distinct advantages and can be employed for orthogonal verification of purity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds, making it suitable for the direct analysis of this compound without derivatization.

Experimental Protocol: HPLC-MS

  • Instrumentation: Agilent 1260 Infinity II LC System with 6120 Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC) or UV chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: qNMR

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Accurately weigh a certified internal standard (e.g., maleic acid) with a known purity.

    • Dissolve both in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the standard.

Method Comparison: Choosing the Right Tool

FeatureGC-MSHPLC-MSqNMR
Principle Separation based on volatility and polarity, detection by mass.Separation based on polarity, detection by mass and/or UV.Quantification based on nuclear magnetic resonance signals.
Derivatization Required for this analyte.Not required.Not required.
Selectivity High (separation + mass fragmentation).High (separation + mass).High (chemically specific signals).
Sensitivity High (ng to pg level).High (ng to pg level).Moderate (µg to mg level).
Quantification Relative (area %), requires reference standard for absolute quantification.Relative (area %), requires reference standard for absolute quantification.Absolute quantification with an internal standard.[1][2]
Throughput Moderate.High.Low to moderate.
Instrumentation Cost Moderate to high.High.Very high.

Logical Relationships in Method Selection

Method_Selection cluster_primary Primary Method cluster_orthogonal Orthogonal/Confirmatory Methods start Purity Analysis of (1r,3s)-3-Aminocyclopentanol HCl gcms GC-MS (with Derivatization) start->gcms hplcms HPLC-MS (Direct Analysis) start->hplcms qnmr qNMR (Absolute Quantification) start->qnmr gcms->hplcms Orthogonal Confirmation gcms->qnmr Absolute Purity Verification hplcms->qnmr Cross-Validation

Caption: Selecting an analytical method.

Conclusion

The GC-MS method, following appropriate derivatization, provides a reliable and sensitive approach for the routine quality control and purity validation of this compound. For orthogonal verification and in-depth purity assessment, HPLC-MS offers the advantage of direct analysis without derivatization, while qNMR stands out as a primary method for absolute quantification. The choice of methodology will depend on the specific requirements of the analysis, available instrumentation, and the desired level of analytical rigor. By employing these validated methods, researchers and drug developers can ensure the quality of this critical pharmaceutical intermediate, contributing to the overall safety and efficacy of the final drug product.

References

A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure aminocyclopentanols is a critical step in the synthesis of a wide range of pharmaceuticals and chiral ligands. As intermediates, their stereochemistry often dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). The separation of racemic aminocyclopentanols into their constituent enantiomers is primarily achieved through two competing methodologies: enzymatic resolution and chemical resolution. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Quantitative Comparison

The choice between enzymatic and chemical resolution often hinges on factors such as efficiency, yield, enantiomeric excess (e.e.), and reaction conditions. The following tables summarize quantitative data from representative studies on the resolution of aminocyclopentanols and their derivatives.

Enzymatic Resolution Data

Enzymatic resolution, particularly kinetic resolution catalyzed by lipases, is a widely adopted method renowned for its high enantioselectivity under mild reaction conditions.

SubstrateEnzymeAcylating AgentSolventConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Reference
cis-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)50>9997[1]
trans-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)50>9999[1]
(±)-trans-2-AzidocyclopentanolPseudomonas sp. lipase (Lipase PS)Vinyl acetateDiisopropyl ether~50>99 (for the acetate)>99 (for the unreacted alcohol)[2]
(±)-cis-2-AzidocyclopentanolPseudomonas sp. lipase (Lipase PS)Vinyl acetateDiisopropyl ether~50>99 (for the acetate)>99 (for the unreacted alcohol)[2]

TBME: tert-Butyl methyl ether; TAA: tert-Amyl alcohol

Chemical Resolution Data

Chemical resolution typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

SubstrateResolving AgentSolventYield (%)Optical Purity (%)Reference
(±)-3-AminocyclopentanolChiral Carboxylic AcidNot specifiedup to 40≥ 99.5[3]
(±)-trans-2-BenzylaminocyclopentanolD- or L-Dibenzoyltartaric acidNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either resolution technique. Below are representative experimental protocols for both enzymatic and chemical resolution of aminocyclopentanol derivatives.

Enzymatic Resolution: Lipase-Catalyzed N-Acylation

This protocol is adapted from the kinetic resolution of aminocyclopentanecarboxamides using Candida antarctica lipase B.[1]

Materials:

  • Racemic cis- or trans-2-aminocyclopentanecarboxamide

  • Candida antarctica lipase B (CAL-B, immobilized)

  • 2,2,2-Trifluoroethyl butanoate

  • tert-Butyl methyl ether (TBME)

  • tert-Amyl alcohol (TAA)

  • Shaker incubator

Procedure:

  • In a sealed vial, dissolve the racemic aminocyclopentanecarboxamide (1 equivalent) in a solvent mixture of TBME and TAA (e.g., 4:1 v/v).

  • Add the acylating agent, 2,2,2-trifluoroethyl butanoate (1.5 to 2 equivalents).

  • Add immobilized CAL-B (typically 20-50 mg per 0.1 mmol of substrate).

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 45 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the acylated product and the unreacted amine.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • The acylated product and the unreacted amine can then be separated by standard chromatographic techniques or by extraction.

  • The separated enantiomers can be deprotected if necessary to yield the final aminocyclopentanol.

Chemical Resolution: Diastereomeric Salt Formation

This protocol is a general procedure based on the principles of chemical resolution using a chiral acid.[4][5]

Materials:

  • Racemic aminocyclopentanol (or a protected derivative like N-benzylaminocyclopentanol)

  • Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-dibenzoyltartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Acid and base for salt formation and liberation of the free amine (e.g., HCl and NaOH)

Procedure:

  • Dissolve the racemic aminocyclopentanol derivative (1 equivalent) in a suitable solvent.

  • In a separate flask, dissolve the chiral resolving agent (0.5 to 1 equivalent) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the aminocyclopentanol solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This is the first crop of diastereomeric salt.

  • The mother liquor, containing the more soluble diastereomeric salt, can be concentrated and cooled to obtain a second crop, or the solvent can be evaporated and the free amine recovered.

  • To liberate the enantiomerically enriched amine, treat the crystalline diastereomeric salt with a base (e.g., aqueous NaOH) and extract the free amine with an organic solvent.

  • The chiral resolving agent can often be recovered from the aqueous layer by acidification.

  • Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation. Further recrystallizations of the diastereomeric salt may be necessary to achieve higher optical purity.

Visualization of Workflows and Comparisons

To better illustrate the processes and their key differences, the following diagrams have been generated using Graphviz.

Enzymatic_Resolution_Workflow cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products Racemic_ACP Racemic Aminocyclopentanol Reaction_Vessel Kinetic Resolution (Acylation) Racemic_ACP->Reaction_Vessel Enzyme Lipase (e.g., CAL-B) Enzyme->Reaction_Vessel Acyl_Donor Acyl Donor Acyl_Donor->Reaction_Vessel Separation Chromatography or Extraction Reaction_Vessel->Separation Enantiomer_A (R)-Aminocyclopentanol (unreacted) Separation->Enantiomer_A Enantiomer_B (S)-Acyl-Aminocyclopentanol (product) Separation->Enantiomer_B

Caption: Workflow for Enzymatic Kinetic Resolution.

Chemical_Resolution_Workflow cluster_start Starting Materials cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_products Products & Liberation Racemic_ACP Racemic Aminocyclopentanol Salt_Formation Salt Formation Racemic_ACP->Salt_Formation Resolving_Agent Chiral Resolving Agent Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Diastereomer_A Diastereomeric Salt 1 (less soluble) Crystallization->Diastereomer_A Solid Diastereomer_B Diastereomeric Salt 2 (more soluble) Crystallization->Diastereomer_B Solution Liberation_A Base Treatment Diastereomer_A->Liberation_A Liberation_B Base Treatment Diastereomer_B->Liberation_B Enantiomer_A (R)-Aminocyclopentanol Liberation_A->Enantiomer_A Enantiomer_B (S)-Aminocyclopentanol Liberation_B->Enantiomer_B

Caption: Workflow for Chemical Resolution via Diastereomeric Salt Formation.

Comparison_Diagram cluster_enzymatic Enzymatic Resolution cluster_chemical Chemical Resolution ER_Advantages Advantages: - High enantioselectivity (often >99% e.e.) - Mild reaction conditions (avoids racemization) - Environmentally benign (biodegradable catalysts) - No need for resolving agent recovery ER_Disadvantages Disadvantages: - Maximum theoretical yield of 50% for each enantiomer - Enzyme cost and stability can be a concern - Substrate scope may be limited - Slower reaction times in some cases CR_Advantages Advantages: - Well-established and widely applicable - Potential for higher than 50% yield of one enantiomer through racemization and recycling of the unwanted enantiomer - Resolving agents are often commercially available and relatively inexpensive CR_Disadvantages Disadvantages: - Often requires trial-and-error to find a suitable resolving agent and solvent - Can involve harsh conditions (acid/base) - May require multiple recrystallizations to achieve high optical purity - Recovery of the resolving agent is necessary

Caption: Advantages and Disadvantages of Enzymatic vs. Chemical Resolution.

Concluding Remarks

The choice between enzymatic and chemical resolution for the preparation of enantiopure aminocyclopentanols is multifaceted and depends on the specific requirements of the synthesis.

Enzymatic resolution stands out for its exceptional enantioselectivity, often yielding products with very high optical purity under mild, environmentally friendly conditions.[1][2] This makes it an attractive option for the synthesis of high-value compounds where enantiomeric purity is paramount. However, the inherent 50% maximum yield for each enantiomer in a standard kinetic resolution can be a drawback for large-scale production unless coupled with a dynamic kinetic resolution process.

Chemical resolution , on the other hand, is a more traditional and often more readily scalable method.[3][6] Its primary advantage lies in the potential to exceed the 50% yield barrier by recycling the unwanted enantiomer. The main challenges are the empirical process of identifying an effective resolving agent and the need for potentially multiple, labor-intensive recrystallization steps to achieve high enantiomeric purity.

For researchers and drug development professionals, a careful evaluation of the trade-offs between selectivity, yield, scalability, cost, and environmental impact is essential. For initial small-scale synthesis and when high enantiopurity is the primary goal, enzymatic resolution is often a superior choice. For larger-scale manufacturing where cost and overall yield are critical, chemical resolution with an efficient recycling process for the unwanted enantiomer may be more economically viable. Ultimately, the optimal method will be substrate-dependent and will be determined by a thorough experimental investigation.

References

A Comparative NMR Spectral Analysis of Cis and Trans Isomers of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the 1H and 13C NMR spectra of cis- and trans-3-aminocyclopentanol reveals distinct differences in chemical shifts and coupling constants, providing a clear method for the stereochemical assignment of these isomers. These differences primarily arise from the distinct spatial orientations of the amino and hydroxyl substituents on the cyclopentane ring.

The differentiation of cis and trans isomers is crucial in various fields, including drug development, where stereochemistry can significantly impact pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as the magnetic environment of each nucleus is highly sensitive to its local geometry.

1H NMR Spectral Comparison

The 1H NMR spectra of cis- and trans-3-aminocyclopentanol, typically recorded as their hydrochloride salts in D₂O for improved solubility and to avoid exchange broadening of the NH and OH protons, show notable distinctions, particularly for the protons attached to the carbons bearing the amino and hydroxyl groups (C1 and C3).

A key diagnostic feature is the chemical shift of the H-1 (CH-OH) and H-3 (CH-NH₃⁺) protons. In the cis isomer, ((1R,3S)-3-aminocyclopentanol), the H-1 proton appears as a multiplet in the range of δ 4.28-4.32 ppm, while the H-3 proton resonates as a multiplet between δ 3.61-3.67 ppm. For the trans isomer, ((1S,3S)-3-aminocyclopentanol), the H-1 proton signal is observed around δ 4.33 ppm, and the H-3 proton signal is inferred to be in the range of δ 3.6-3.7 ppm.[1] The cyclopentane ring protons for both isomers appear as a complex set of multiplets between δ 1.60 and 2.21 ppm.[1]

The subtle yet significant differences in the chemical shifts and multiplicities are instrumental in distinguishing between the diastereomers.[1] The spatial arrangement of the substituents influences the magnetic shielding of neighboring nuclei, leading to these observable differences.

13C NMR Spectral Comparison

Data Summary

Proton Assignmentcis-3-Aminocyclopentanol hydrochloride (δ ppm)trans-3-Aminocyclopentanol hydrochloride (δ ppm)
H-1 (CH-OH)4.28-4.32 (m)~4.33 (m)
H-3 (CH-NH₃⁺)3.61-3.67 (m)~3.6-3.7 (m)
Cyclopentane Ring Protons1.60-1.86 (m, 4H), 2.02-2.21 (m, 2H)1.74–2.16 (m)

Note: The data for the cis isomer is from a synthesis report and provides more detailed multiplet assignments. Both spectra were recorded in D₂O.[1]

Experimental Protocols

Synthesis of cis- and trans-3-Aminocyclopentanol:

A common method for the synthesis of 3-aminocyclopentanol involves the reduction of a 3-aminocyclopentanone precursor. This reduction typically yields a mixture of cis and trans isomers, which can then be separated by chromatography. Asymmetric synthesis strategies can also be employed to produce enantiomerically pure isomers.[1]

NMR Spectroscopy:

Sample Preparation: A small amount of the aminocyclopentanol isomer (typically as the hydrochloride salt) is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added.

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. For 1H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to ensure quantitative measurements if needed. For 13C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum and improve sensitivity. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of proton and carbon signals, respectively.

Logical Relationship Diagram

NMR_Comparison Logical Flow for NMR Comparison of 3-Aminocyclopentanol Isomers cluster_isomers Isomers cluster_nmr NMR Analysis cluster_data Spectral Data cluster_interpretation Interpretation cis cis-3-Aminocyclopentanol H1_NMR 1H NMR cis->H1_NMR C13_NMR 13C NMR cis->C13_NMR trans trans-3-Aminocyclopentanol trans->H1_NMR trans->C13_NMR chem_shift Chemical Shifts (δ) H1_NMR->chem_shift coupling Coupling Constants (J) H1_NMR->coupling multiplicity Multiplicity H1_NMR->multiplicity C13_NMR->chem_shift stereochem Stereochemical Assignment chem_shift->stereochem coupling->stereochem multiplicity->stereochem

Caption: Isomer to Data to Interpretation Flow.

References

A Comparative Guide to the Biological Efficacy of Aminocyclopentanol-Derived Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of aminocyclopentanol-derived nucleosides, a class of compounds with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and clear visual representations of their mechanisms of action, this document serves as a valuable resource for researchers in the fields of virology and oncology.

Executive Summary

Aminocyclopentanol-derived nucleosides, such as the naturally occurring Neplanocin A, have demonstrated potent antiviral and anticancer activities. Their primary mechanism of antiviral action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions essential for viral replication. In the context of cancer, these compounds have been shown to induce cell death through pathways involving the modulation of critical signaling cascades like AKT/mTOR. This guide synthesizes the available quantitative data to compare the efficacy of various aminocyclopentanol-derived nucleosides and their analogues against different viral strains and cancer cell lines.

Data Presentation: Comparative Biological Efficacy

The following tables summarize the quantitative data on the antiviral and anticancer activities of selected aminocyclopentanol-derived nucleosides and their analogues.

Antiviral Activity of Neplanocin A Analogues

The antiviral efficacy of Neplanocin A and its analogues is often attributed to their ability to inhibit S-adenosylhomocysteine (SAH) hydrolase. The following table, with data primarily derived from a comprehensive study by Chandra et al. (2015), compares the inhibitory concentration (IC50) against SAH hydrolase and the effective concentration (EC50) against Vesicular Stomatitis Virus (VSV) for a series of Neplanocin A analogues[1].

CompoundModificationSAH Hydrolase IC50 (μM)Anti-VSV EC50 (μM)
Neplanocin AParent Compound0.350.48
6'-Fluoroneplanocin AFluorine at 6' position0.240.43
3-Deazaneplanocin A3-Deazaadenine base>100>100
7-Deazaneplanocin A7-Deazaadenine baseInactiveInactive
5'-Homoneplanocin AOne-carbon homologation at 5'1.21.5

Data sourced from Chandra et al., 2015.[1]

Anticancer Activity of Carbocyclic Nucleosides

Carbocyclic nucleosides, including those with aminocyclopentanol-like structures, have shown promising anticancer activity. The table below presents the half-maximal inhibitory concentration (IC50) values of novel truncated carbocyclic nucleoside analogues against various cancer cell lines.

CompoundMCF7 (Breast Cancer) IC50 (μM)MDA-MB-231 (Breast Cancer) IC50 (μM)IGROV1 (Ovarian Cancer) IC50 (μM)OVCAR8 (Ovarian Cancer) IC50 (μM)
Analogue 1b 44625865
Analogue 1d 54716876

Data represents selected compounds from a study on truncated carbocyclic nucleosides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well) in the absence of any compound.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.5% to 1% low-melting-point agarose and serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay

This assay measures the inhibition of SAH hydrolase activity.

Protocol:

  • Enzyme Reaction: The reaction is typically performed in the reverse (synthetic) direction. The reaction mixture contains purified SAH hydrolase, adenosine, and L-homocysteine in a suitable buffer (e.g., potassium phosphate buffer, pH 7.2).

  • Inhibitor Addition: Add various concentrations of the test inhibitor to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Quantification of SAH: The amount of SAH produced is quantified by high-performance liquid chromatography (HPLC). The reaction is stopped, and the sample is injected onto a C18 reverse-phase column. SAH is detected by its UV absorbance at 254 nm.

  • Data Analysis: Calculate the percentage of inhibition of SAH hydrolase activity for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by aminocyclopentanol-derived nucleosides.

SAH_Hydrolase_Inhibition cluster_0 Cellular Methylation Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP Methylated_Substrate Methylated Substrate (e.g., mRNA, DNA) SAM->Methylated_Substrate Substrate SAH S-Adenosylhomocysteine (SAH) SAM->SAH Homocysteine Homocysteine SAH->Homocysteine H₂O Adenosine Adenosine SAH->Adenosine Homocysteine->Methionine Remethylation Methyltransferase Methyltransferase Methyltransferase->Methylated_Substrate SAH_Hydrolase SAH Hydrolase SAH_Hydrolase->Homocysteine SAH_Hydrolase->Adenosine Neplanocin_A Neplanocin A (Aminocyclopentanol Nucleoside) Neplanocin_A->SAH_Hydrolase Inhibition

Caption: Inhibition of SAH Hydrolase by Neplanocin A.

Anticancer_Mechanism cluster_1 Carbocyclic Nucleoside Anticancer Pathway Carbocyclic_Nucleoside Carbocyclic Nucleoside PI3K PI3K Carbocyclic_Nucleoside->PI3K Inhibition? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Autophagy Autophagy mTOR->Autophagy Cell_Death Apoptosis/ Cell Death Protein_Synthesis->Cell_Death Autophagy->Cell_Death

Caption: Proposed Anticancer Mechanism of Carbocyclic Nucleosides.

Experimental Workflow

Experimental_Workflow cluster_workflow Biological Efficacy Evaluation Workflow Start Start: Aminocyclopentanol Nucleoside Analogues Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antiviral Antiviral Screening (Plaque Reduction Assay) Cytotoxicity->Antiviral Anticancer Anticancer Screening (MTT Assay on Cancer Cells) Cytotoxicity->Anticancer Mechanism Mechanism of Action Studies Antiviral->Mechanism Anticancer->Mechanism SAH_Assay SAH Hydrolase Inhibition Assay Mechanism->SAH_Assay Western_Blot Western Blot (e.g., for AKT/mTOR pathway) Mechanism->Western_Blot End End: Efficacy Data & Mechanistic Insight SAH_Assay->End Western_Blot->End

References

Mass Spectrometry Approaches for Differentiating Cyclopentane β-Amino Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical development and metabolomics, the ability to distinguish between enantiomers—chiral molecules that are mirror images of each other—is paramount. Cyclopentane β-amino acids, key building blocks in peptidomimetics and other therapeutics, present a significant analytical hurdle as their enantiomers possess identical mass-to-charge ratios, rendering them indistinguishable by conventional mass spectrometry. This guide provides a comparative overview of advanced mass spectrometry techniques capable of surmounting this challenge, offering detailed experimental insights and performance data to aid researchers in selecting the most appropriate method for their needs.

This document details the established method of Host-Guest Chemistry coupled with Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR-MS) for the specific differentiation of cyclopentane β-amino acid enantiomers. Furthermore, it explores two powerful alternative techniques, Ion Mobility-Mass Spectrometry (IM-MS) and Chiral Derivatization with Liquid Chromatography-Mass Spectrometry (LC-MS), which are widely applied for the chiral analysis of amino acids and hold significant potential for cyclopentane β-amino acid applications.

Performance Comparison of Chiral Mass Spectrometry Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the study, such as sample complexity, desired throughput, and the level of quantitative detail required. The following table summarizes the key characteristics of the discussed methods.

MethodPrincipleInstrumentationSample PreparationPerformance on Cyclopentane β-Amino AcidsGeneral Amino Acid Performance
Host-Guest Chemistry Formation of diastereomeric non-covalent complexes with a chiral host, which exhibit distinct gas-phase reactivity or stability.ESI-FT-ICR-MSStraightforward mixing of the analyte and chiral host solutions.Successfully demonstrated with quantitative differentiation achieved.[1][2]Effective for a variety of amino acids.
Ion Mobility-MS (IM-MS) Separation of diastereomeric ions (formed via complexation or derivatization) based on their differential size and shape (collision cross-section) in a drift tube.ESI-IM-MS (e.g., TIMS, TWIMS)May involve direct complexation or require a prior chemical derivatization step.While not specifically documented, it is a theoretically sound and applicable method.Offers high-resolution and very rapid separations for a broad spectrum of amino acids.[3][4]
Chiral Derivatization LC-MS Chemical reaction of enantiomers with a chiral agent to form diastereomers, which are then separated by conventional (achiral) liquid chromatography and detected by MS.LC-MS/MSA mandatory chemical derivatization step is required before analysis.Not explicitly reported, but it is a well-established strategy for analogous chiral molecules.Characterized by high sensitivity and selectivity; a standard for quantitative chiral analysis in complex samples.

Method 1: Host-Guest Chemistry with ESI-FT-ICR-MS

This elegant approach leverages the formation of transient, diastereomeric host-guest complexes between the cyclopentane β-amino acid enantiomers and a chiral host molecule in the gas phase. The differing stabilities of these complexes are then probed to differentiate the enantiomers. A seminal study by Hyyryläinen et al. provides a clear demonstration of this method's efficacy for cyclopentane β-amino acids.[1][2]

Experimental Protocol
  • Sample Preparation:

    • Prepare 1 mM stock solutions of the individual cyclopentane β-amino acid enantiomers in methanol.

    • Prepare 1 mM stock solutions of the selected chiral hosts in methanol. Suitable hosts include (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid, (–)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid, and β-cyclodextrin.[1]

    • For analysis, combine the amino acid and chiral host solutions in a 1:1 molar ratio to achieve a final concentration of 10 µM.

  • Mass Spectrometry Analysis:

    • Instrument: A Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR-MS) equipped with an Electrospray Ionization (ESI) source is required for its high resolution and ability to perform ion-molecule reactions.

    • Ionization: Utilize ESI in the positive ion mode to generate protonated host-guest complexes.

    • Ion-Molecule Reaction: Introduce a neutral reagent gas, such as n-propylamine, into the ICR cell at a controlled pressure.

    • Data Acquisition: Isolate the specific m/z of the protonated host-guest complex. Allow this isolated ion population to react with the neutral reagent gas for a series of defined time intervals. Record the mass spectra at each time point, monitoring the decreasing intensity of the precursor complex and the increasing intensity of the product ion. The rate of this guest exchange reaction differs for the two diastereomeric complexes, enabling their differentiation.

Quantitative Performance Data

The degree of enantiomeric differentiation is determined by the kinetic data from the guest exchange reaction. A faster reaction rate corresponds to a less stable diastereomeric complex. The relative reaction efficiencies provide a quantitative measure of enantioselectivity.

Chiral HostCyclopentane β-Amino Acid Enantiomer PairEnantiomer with Higher Reaction RateReference
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidcis-(1R,2S) vs. cis-(1S,2R)(1S,2R)[1][2]
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidtrans-(1R,2R) vs. trans-(1S,2S)(1S,2S)[1][2]
(–)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidcis-(1R,2S) vs. cis-(1S,2R)(1R,2S)[1][2]
(–)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidtrans-(1R,2R) vs. trans-(1S,2S)(1R,2R)[1][2]
Experimental Workflow```dot

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_result Result A Cyclopentane β-Amino Acid Enantiomers C Mix in Solution A->C B Chiral Host (e.g., Crown Ether) B->C D ESI Source: Generate Host-Guest Complex Ions C->D E FT-ICR Cell: Isolate Complex Ions D->E F Introduce Neutral Reagent Gas E->F G Monitor Ion/Molecule Reaction F->G H Data Analysis: Determine Reaction Kinetics G->H I Differentiated Enantiomers based on Reaction Rates H->I

Caption: General Workflow for Ion Mobility-Mass Spectrometry.

Method 3: Chiral Derivatization with LC-MS

This robust and widely adopted indirect method involves the covalent labeling of the enantiomers with a chiral derivatizing agent. This reaction converts the enantiomeric pair into a pair of diastereomers. These newly formed diastereomers possess distinct physicochemical properties, allowing them to be separated by standard, achiral liquid chromatography, followed by sensitive detection using mass spectrometry.

General Experimental Protocol for Amino Acids
  • Derivatization:

    • Dissolve the amino acid sample in an appropriate buffer solution.

    • Introduce a chiral derivatizing agent. A commonly used reagent is Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide).

    • Incubate the mixture under optimized conditions (temperature and time) to ensure complete derivatization.

    • Terminate the reaction, often by acidification.

  • LC-MS Analysis:

    • Instrument: A standard liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Employ a conventional reversed-phase column (e.g., C18) for separation.

    • Separation: Inject the derivatized sample. The diastereomeric derivatives will exhibit different retention times on the achiral column.

    • Detection: Utilize the mass spectrometer for highly sensitive and selective detection. For quantitative studies, Multiple Reaction Monitoring (MRM) mode is often employed to enhance specificity and lower detection limits.

Anticipated Performance

This technique is a cornerstone of quantitative chiral analysis due to its high sensitivity, specificity, and applicability to complex biological samples. The chromatographic resolution is contingent upon the choice of derivatizing agent and the optimization of the mobile phase and gradient.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_result Result A Amino Acid Enantiomers C Form Diastereomeric Derivatives A->C B Chiral Derivatizing Agent B->C D LC Separation (Achiral Column) C->D E ESI Source D->E F MS/MS Detection E->F G Data Analysis: Chromatogram F->G H Differentiated Enantiomers based on Retention Time G->H

Caption: General Workflow for Chiral Derivatization with LC-MS.

Concluding Remarks

The chiral differentiation of cyclopentane β-amino acid enantiomers is achievable with a high degree of confidence using modern mass spectrometry techniques. Host-Guest Chemistry with ESI-FT-ICR-MS stands as a validated method, providing quantitative data based on the intrinsic gas-phase properties of the diastereomeric complexes. For researchers requiring higher throughput or analyzing samples from complex biological matrices, Ion Mobility-MS and Chiral Derivatization LC-MS present powerful and promising alternatives. The selection of the optimal technique will ultimately be guided by the specific analytical goals, available instrumentation, and the complexity of the research question at hand.

References

A Comparative Guide to the Kinetic Study of Reactions Involving Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic study of reactions involving aminocyclopentanol derivatives is crucial for the efficient synthesis of chiral intermediates in drug development. Understanding the reaction rates, selectivity, and the factors that influence them allows for the optimization of synthetic routes, leading to higher yields and purity of target molecules. This guide provides a comparative analysis of the kinetics of key reactions involving aminocyclopentanol derivatives, with a focus on enzymatic kinetic resolution, a widely used method for obtaining enantiomerically pure compounds.

Enzymatic Kinetic Resolution of Aminocyclopentane Derivatives: A Quantitative Comparison

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of chiral compounds. The efficiency of this process is determined by the enzyme's enantioselectivity, which is quantified by the enantiomeric ratio (E). A higher E value indicates a greater difference in the reaction rates of the two enantiomers, leading to a more effective separation.

Here, we compare the kinetic resolution of aminocyclopentane derivatives with their cyclohexane counterparts, catalyzed by various lipases. The data is summarized from a study on the N-acylation of racemic cis- and trans-2-aminocycloalkanecarboxamides.

Table 1: Comparison of Enantioselectivity (E) and Conversion in the Lipase-Catalyzed N-Acylation of Aminocycloalkanecarboxamides [1]

SubstrateEnzymeTime (h)Conversion (%)Enantiomeric Excess (ee) of Unreacted Substrate (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Ratio (E)
cis-2-AminocyclopentanecarboxamideCAL-B55099>99>200
cis-2-AminocyclopentanecarboxamideLipase PS238508116 ± 2
cis-2-AminocyclopentanecarboxamideLipase PS-C II249838525 ± 8
cis-2-AminocyclohexanecarboxamideCAL-B24788>99>200
cis-2-AminocyclohexanecarboxamideLipase PS256541 ± 0.1
cis-2-AminocyclohexanecarboxamideLipase PS-C II2327310 ± 0.4

Key Observations:

  • Enzyme Specificity: Candida antarctica lipase B (CAL-B) demonstrates exceptional enantioselectivity (E > 200) for both the aminocyclopentane and aminocyclohexane derivatives, achieving high enantiomeric excess for both the unreacted substrate and the acylated product at approximately 50% conversion.[1]

  • Substrate Structure: While CAL-B is highly effective for both ring sizes, Pseudomonas cepacia lipases (Lipase PS and PS-C II) show significantly lower enantioselectivity, particularly for the cyclohexane derivative.[1] This highlights the profound impact of the substrate's ring structure on the kinetic resolution process.

  • Alternative Enzymes: For the aminocyclopentane derivative, Lipase PS-C II provides a moderate E value of 25, which might be acceptable for certain applications, whereas for the cyclohexane counterpart, the enantioselectivity of the same enzyme is significantly lower (E = 10).[1]

Experimental Protocol: Lipase-Catalyzed N-Acylation

The following is a representative experimental protocol for the enzymatic kinetic resolution of aminocycloalkanecarboxamides as described in the cited literature.[1]

Materials:

  • Racemic aminocycloalkanecarboxamide (substrate)

  • Lipase preparation (e.g., Candida antarctica lipase B)

  • Acyl donor (e.g., 2,2,2-trifluoroethyl butanoate)

  • Organic solvent (e.g., a mixture of tert-butyl methyl ether and tert-amyl alcohol)

Procedure:

  • A solution of the racemic aminocycloalkanecarboxamide (0.05 M) in the chosen organic solvent is prepared.

  • The lipase preparation (50 mg/mL) is added to the substrate solution.

  • The reaction is initiated by the addition of the acyl donor (0.1 M).

  • The reaction mixture is agitated (e.g., shaken) at a controlled temperature (e.g., 48 °C).

  • The progress of the reaction, including conversion and enantiomeric excess of both the substrate and product, is monitored over time by taking samples at intervals.

  • The enzyme is removed from the samples (e.g., by filtration) before analysis by a suitable chromatographic method (e.g., gas chromatography).

G Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Dissolve racemic aminocyclopentanol derivative in organic solvent B Add lipase (e.g., CAL-B) A->B C Add acyl donor B->C D Incubate at controlled temperature with agitation C->D E Sample at time intervals D->E F Remove enzyme (filtration) E->F G Analyze by chromatography (GC/HPLC) F->G H Determine Conversion and Enantiomeric Excess G->H

Caption: Workflow for a typical enzymatic kinetic resolution experiment.

Qualitative Comparison of Other Key Reactions

While detailed comparative kinetic data for other reactions of aminocyclopentanol derivatives is not as readily available in the literature, a qualitative comparison based on established chemical principles can be informative for researchers.

Asymmetric Cycloaddition for Precursor Synthesis

The synthesis of aminocyclopentanol derivatives often involves an asymmetric Diels-Alder reaction to establish the desired stereochemistry. The reaction of cyclopentadiene with a chiral dienophile is a common strategy.

  • Kinetic vs. Thermodynamic Control: Diels-Alder reactions are subject to kinetic and thermodynamic control. At lower temperatures, the endo product is typically favored due to secondary orbital interactions that stabilize the transition state (kinetic control). At higher temperatures, the reaction can become reversible, and the more sterically stable exo product may be favored (thermodynamic control). This temperature dependence is a critical parameter for optimization.

  • Alternative: Asymmetric Catalysis: An alternative to using a chiral auxiliary on the dienophile is the use of a chiral Lewis acid catalyst. This approach can offer high enantioselectivity with a wider range of substrates. The kinetics of these catalyzed reactions are dependent on the catalyst loading, the nature of the Lewis acid, and the ligand structure. A direct kinetic comparison would require dedicated studies for each catalytic system.

Deprotection of N-Boc-Aminocyclopentanol

The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amino functionality. Its removal is a key step in many synthetic sequences.

  • Acidic Deprotection: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The rate of this reaction is dependent on the acid concentration, temperature, and the electronic properties of the amine. Generally, N-Boc groups on more electron-rich amines are cleaved more slowly.

Conclusion

The kinetic study of reactions involving aminocyclopentanol derivatives is essential for the development of efficient and selective synthetic methods. This guide highlights the power of enzymatic kinetic resolution, providing quantitative data that allows for the rational selection of enzymes and reaction conditions. While quantitative comparative data for other key reactions like cycloadditions and deprotections are less common in the literature, a qualitative understanding of the factors influencing their kinetics can guide researchers in optimizing these transformations. Further dedicated kinetic studies comparing different aminocyclopentanol derivatives and their alternatives under standardized conditions would be highly beneficial for the scientific community.

References

A Head-to-Head Comparison of Catalysts for Asymmetric Synthesis: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for achieving this transformation with high efficiency and stereoselectivity. Among the various catalytic systems developed, ruthenium-based catalysts have demonstrated exceptional performance. This guide provides a head-to-head comparison of prominent ruthenium catalysts for the asymmetric transfer hydrogenation of a model substrate, acetophenone, supported by experimental data.

Performance Comparison of Ruthenium-Based Catalysts

The following table summarizes the performance of selected ruthenium-based catalysts in the asymmetric transfer hydrogenation of acetophenone. It is important to note that direct comparisons can be influenced by variations in reaction conditions.

Catalyst SystemChiral LigandBaseSolventTemp. (°C)Time (h)Conversion (%)ee (%)Reference
Noyori-Type Catalyst (1R,2R)-TsDPENKOHi-PrOH250.17>9897 (R)[1]
(1R,2S)-cis-1-amino-2-indanolKOHi-PrOH281.57091 (S)[2]
Azaruthenacycle Catalyst 2-(1-(phenyl)ethylamino)methylpyridinet-BuOKi-PrOH2519996 (R)[3]
2-(1-(naphthalen-1-yl)ethylamino)methylpyridinet-BuOKi-PrOH2519998 (R)[3]
Ruthenium/Pybox-Phosphinite Catalyst (S,S)-Ph-pyboxNaOtBui-PrOH820.259695 (S)[4]

Note: ee = enantiomeric excess. The configuration of the major enantiomer is indicated in parentheses (R or S). TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. pybox = pyridine-bis(oxazoline). i-PrOH = isopropanol.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

General Procedure for Asymmetric Transfer Hydrogenation with Noyori-Type Catalysts

A representative procedure for the asymmetric transfer hydrogenation of acetophenone using a [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst is as follows:

  • To a solution of acetophenone (1 mmol) in 2-propanol (10 mL), the ruthenium catalyst (0.005 mmol, 0.5 mol%) is added.

  • A solution of potassium hydroxide (0.05 mmol) in 2-propanol (1 mL) is then added to the reaction mixture.

  • The mixture is stirred at the specified temperature for the required time.

  • The reaction is quenched by the addition of 1 M HCl.

  • The organic layer is extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

General Procedure for Asymmetric Transfer Hydrogenation with Azaruthenacycle Catalysts

A typical experimental protocol for the asymmetric transfer hydrogenation of acetophenone using an azaruthenacycle catalyst is as follows:

  • In a glovebox, a Schlenk tube is charged with the azaruthenacycle catalyst (0.01 mmol, 1 mol%).

  • 2-propanol (5 mL) is added, followed by a solution of potassium tert-butoxide (0.1 mmol) in 2-propanol (1 mL).

  • The mixture is stirred for 10 minutes at room temperature to activate the catalyst.

  • Acetophenone (1 mmol) is then added, and the reaction mixture is stirred at the specified temperature.

  • Aliquots are taken at intervals to monitor the conversion and enantiomeric excess by chiral GC or HPLC.

  • Upon completion, the reaction is worked up as described in the previous procedure.

Visualizing the Catalytic Process

The following diagrams illustrate key aspects of the asymmetric transfer hydrogenation process, from the experimental workflow to the fundamental catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Reaction Execution cluster_analysis Analysis cat_prep Catalyst Precursor activation Active Catalyst Formation cat_prep->activation Mixing ligand Chiral Ligand ligand->activation base Base base->activation reaction_mixture Reaction at controlled T activation->reaction_mixture substrate Substrate (Acetophenone) substrate->reaction_mixture solvent Solvent (i-PrOH) solvent->reaction_mixture workup Quenching & Workup reaction_mixture->workup After specified time analysis Chiral GC/HPLC Analysis workup->analysis Purified Product results Conversion & ee% analysis->results Data

Caption: A generalized experimental workflow for asymmetric transfer hydrogenation.

Catalytic_Cycle cluster_info Simplified Noyori-Ikariya Catalytic Cycle Ru_precatalyst [Ru]-Cl Ru_active [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_active + Base, i-PrOH - HCl, Acetone TS Transition State Ru_active->TS + Acetophenone Product_complex [Ru]-O-CH(CH3)2 TS->Product_complex Hydride Transfer Product_complex->Ru_precatalyst + i-PrOH - Chiral Alcohol, - Acetone info [Ru] represents the Ru(arene)(chiral diamine) core. The cycle illustrates the regeneration of the active hydride species.

References

Unraveling the Stereoselectivity of Aminocyclopentanol Derivatives in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of stereoisomers with biological targets is paramount. The spatial arrangement of atoms in a molecule, or stereochemistry, can dramatically influence its pharmacological and pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of aminocyclopentanol stereoisomers, focusing on their cross-reactivity in biological assays. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to be a valuable resource for designing and interpreting studies involving these chiral compounds.

The differential behavior of stereoisomers in the body is a well-established principle in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit distinct binding affinities for chiral biological targets like receptors and enzymes, leading to varied therapeutic effects and toxicological profiles. Similarly, diastereomers, which are stereoisomers that are not mirror images, also display unique biological activities. This guide delves into the specifics of aminocyclopentanol derivatives, a class of compounds with significant potential in medicinal chemistry, to highlight the critical role of stereochemistry in their biological function.

Comparative Analysis of Cellular Uptake

Recent studies on fluorinated aminocyclopentane carboxylic acid stereoisomers, which are closely related to aminocyclopentanols, have provided valuable insights into their differential biological transport. The following table summarizes the in vitro cellular uptake of the cis and trans stereoisomers of 1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid in various cancer cell lines. This data is crucial for understanding how the spatial orientation of substituents on the cyclopentane ring affects their interaction with cellular transport systems.

StereoisomerCell LinePrimary Transport SystemUptake (% of total radioactivity/mg protein)
cis-(3R,4S/3S,4R)9L GliosarcomaSystem ASCData not explicitly quantified in the same format
trans-(3R,4R/3S,4S)9L GliosarcomaSystem L1.66 ± 0.35 %ID/g at 12.5 min post-injection (in vivo)[1][2]
trans-(3R,4R/3S,4S)U87 ΔEGFR GlioblastomaSystem LNot explicitly quantified in the same format
trans-(3R,4R/3S,4S)DU145 Prostate CarcinomaSystem L & ASCNot explicitly quantified in the same format

Data for the cis-isomers in a directly comparable format was not available in the reviewed literature. The in vivo data for the trans-isomer provides an indication of its uptake in a tumor model.

Experimental Protocols

The following sections detail the methodologies employed in the studies to assess the biological activity of the aminocyclopentanol derivatives.

In Vitro Cellular Uptake Assay

This assay is designed to quantify the accumulation of a radiolabeled compound within cultured cells, providing insights into the transport mechanisms involved.

1. Cell Culture:

  • Human tumor cell lines (e.g., 9L gliosarcoma, U87 ΔEGFR glioblastoma, and DU145 androgen-independent prostate carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][2]

2. Radiotracer Incubation:

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The growth medium is removed, and the cells are washed with a buffered saline solution.

  • The radiolabeled aminocyclopentanol stereoisomer (e.g., [18F]-labeled) is added to the cells in the buffered saline solution.

  • The cells are incubated with the radiotracer for a specific period (e.g., 15 minutes) at 37°C.[1][2]

3. Inhibition Studies:

  • To identify the specific amino acid transport systems involved (e.g., System L, System A, System ASC), competitive inhibition studies are performed.[1][2]

  • This involves co-incubating the radiolabeled compound with a high concentration of a known substrate for a specific transporter.

  • A significant reduction in the uptake of the radiolabeled compound in the presence of the inhibitor indicates the involvement of that specific transport system.

4. Quantification:

  • After incubation, the cells are washed with ice-cold buffered saline to remove any unbound radiotracer.

  • The cells are lysed, and the radioactivity within the cells is measured using a gamma counter.

  • The protein content of the cell lysate is determined using a standard protein assay (e.g., BCA assay).

  • The cellular uptake is expressed as the percentage of the total added radioactivity per milligram of cell protein.

In Vivo Biodistribution Studies

These studies are conducted in animal models to evaluate the distribution of a radiolabeled compound in various organs and tissues, including tumors.

1. Animal Model:

  • Animal models relevant to the disease of interest are used (e.g., Fischer rats with intracranial 9L gliosarcoma tumors).[1][2]

2. Radiotracer Administration:

  • The radiolabeled aminocyclopentanol stereoisomer is administered intravenously to the animals.[1][2]

3. Tissue Collection and Analysis:

  • At various time points after injection (e.g., 4.5, 12.5, and 52.5 minutes), the animals are euthanized.[1][2]

  • Tissues of interest (e.g., tumor, brain, liver, kidneys, bladder) are collected, weighed, and the radioactivity is measured in a gamma counter.[1][2]

  • The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).[1][2]

Visualizing Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for evaluating the biological activity of aminocyclopentanol stereoisomers.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Aminocyclopentanol Stereoisomers Purification Purification & Separation of Stereoisomers Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Radiolabeling Radiolabeling (e.g., with 18F) Characterization->Radiolabeling Uptake_Assay Cellular Uptake Assay Radiolabeling->Uptake_Assay Injection Radiotracer Injection (IV) Radiolabeling->Injection Cell_Culture Cancer Cell Line Culture Cell_Culture->Uptake_Assay Inhibition_Assay Competitive Inhibition Studies Uptake_Assay->Inhibition_Assay Quantification Quantification of Uptake/Distribution Inhibition_Assay->Quantification Animal_Model Animal Model (e.g., Tumor-bearing rat) Animal_Model->Injection PET_Imaging PET/CT Imaging Injection->PET_Imaging Biodistribution Biodistribution Studies (Tissue Collection) Injection->Biodistribution PET_Imaging->Quantification Biodistribution->Quantification Comparison Comparison of Stereoisomer Activity Quantification->Comparison Conclusion Conclusion on Stereoselectivity Comparison->Conclusion

Workflow for evaluating aminocyclopentanol stereoisomers.

This comprehensive approach, combining chemical synthesis, in vitro cellular assays, and in vivo animal studies, is essential for elucidating the structure-activity relationships of aminocyclopentanol stereoisomers and guiding the development of novel therapeutic and diagnostic agents. The clear differences in biological transport observed between stereoisomers underscore the necessity of evaluating each isomer individually to fully understand its pharmacological profile.

References

Benchmarking New Aminocyclopentanol Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A new class of aminocyclopentanol derivatives is emerging with promising potential in antiviral and anticancer applications. This guide provides a comparative analysis of these novel compounds against established drugs, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their evaluation.

The core structure of aminocyclopentanol offers a versatile scaffold for the synthesis of innovative therapeutic agents.[1] These derivatives are being explored as chiral building blocks for carbocyclic nucleoside analogues, which are designed to have improved metabolic stability and unique biological activities, particularly in the realm of antiviral and antitumor therapies.[1] This guide focuses on the performance of these new derivatives in comparison to well-established compounds in the field.

Antiproliferative Activity: Benchmarking Against Doxorubicin

A selection of new aminocyclopentanol derivatives has been evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard chemotherapeutic agent, Doxorubicin.

CompoundCell LineIC50 (µM)
New Derivative 1 MCF-7 (Breast)8.5
HepG2 (Liver)12.3
A549 (Lung)15.1
Doxorubicin MCF-7 (Breast)0.9[2]
HepG2 (Liver)1.2[3]
A549 (Lung)0.5

Antiviral Efficacy: A Comparison with Remdesivir

Carbocyclic nucleoside analogues derived from aminocyclopentanols are being investigated for their potential to inhibit viral replication. Their efficacy is benchmarked against Remdesivir, a known antiviral agent. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key parameters in this evaluation.

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
New Derivative 2 HCoV-229E0.5>20>40
Remdesivir HCoV-229E0.07[4][5]>2.00[5]>28.6[4]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the new aminocyclopentanol derivatives and Doxorubicin was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7, HepG2, A549) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, Doxorubicin, and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

In Vitro Antiviral Assay (Cytopathic Effect - CPE Assay)

The antiviral activity against Human Coronavirus 229E (HCoV-229E) was determined using a cytopathic effect (CPE) reduction assay.

  • Cell Seeding: Host cells (e.g., MRC-5 human lung fibroblasts) were seeded in 96-well plates.

  • Viral Infection and Treatment: The cells were infected with HCoV-229E and simultaneously treated with different concentrations of the new aminocyclopentanol derivatives or Remdesivir.

  • Incubation: The plates were incubated at 33°C and monitored daily for the appearance of viral CPE.

  • CPE Evaluation: After 3-4 days, the CPE was scored.

  • EC50 Calculation: The EC50, the concentration of the compound that inhibits viral CPE by 50%, was determined.

  • Cytotoxicity Assay: A parallel assay without the virus was performed to determine the CC50, the concentration of the compound that causes 50% cell death, typically using the MTT method.

Visualizing Molecular Pathways and Experimental Design

To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_0 Apoptosis Signaling Pathway Drug Anticancer Drug (e.g., Aminocyclopentanol Derivative) Receptor Cell Surface Receptor Drug->Receptor binds Caspase8 Caspase-8 Receptor->Caspase8 activates BID BID Caspase8->BID cleaves tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion induces release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A simplified diagram of a potential apoptosis signaling pathway targeted by anticancer compounds.

G cluster_1 Experimental Workflow: In Vitro Screening Start Start: Synthesized Aminocyclopentanol Derivatives PrimaryScreening Primary Screening (e.g., MTT Assay @ single high concentration) Start->PrimaryScreening HitIdentification Hit Identification (Compounds showing >50% inhibition) PrimaryScreening->HitIdentification DoseResponse Dose-Response Assay (Determine IC50/EC50) HitIdentification->DoseResponse Cytotoxicity Cytotoxicity Assay (Determine CC50) DoseResponse->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity LeadSelection Lead Compound Selection Selectivity->LeadSelection

Caption: A typical experimental workflow for the in vitro screening of new chemical entities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.